2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRIFTDITYZBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639969 | |
| Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148223-47-6 | |
| Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 148223-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic pathway for 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride. This compound is a valuable precursor in medicinal chemistry, particularly in the synthesis of tetrahydroisoquinoline alkaloids through mechanisms like the Pictet-Spengler reaction.[1] This document details the strategic selection of the synthetic route, delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and summarizes key quantitative data. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical grounding and practical, field-proven insights.
Retrosynthetic Analysis and Pathway Selection
The synthesis of a target molecule requires a strategic disconnection approach to identify viable and efficient pathways from commercially available starting materials. For 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine, the primary disconnection is at the Cα-Cβ bond of the ethylamine side chain, suggesting a strategy that forms this bond by adding a two-carbon unit to a protected vanillin derivative.
A logical retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a highly reliable and well-established two-step forward synthesis:
-
Henry Condensation: A base-catalyzed reaction between the starting material, 3-benzyloxy-4-methoxybenzaldehyde, and nitromethane. This classic C-C bond-forming reaction creates the β-nitrostyrene intermediate.[2][3][4]
-
Reduction: The subsequent reduction of the β-nitrostyrene derivative to the desired phenethylamine. A powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), is selected for this step as it efficiently reduces both the nitro group and the conjugated alkene in a single operation.[5][6]
This pathway is chosen for its efficiency, high yields, and the straightforward nature of the transformations, which rely on fundamental and well-understood organic reactions.
Synthesis Pathway: A Mechanistic Perspective
A thorough understanding of the reaction mechanisms is critical for troubleshooting, optimization, and ensuring the safety and reproducibility of the synthesis.
Step 1: The Henry (Nitroaldol) Reaction
The first step involves the condensation of 3-benzyloxy-4-methoxybenzaldehyde with nitromethane. This reaction is base-catalyzed, proceeding through the formation of a nitronate anion which acts as the nucleophile.
-
Causality of Reagent Choice: A weak base, such as ammonium acetate or an amine like triethylamine, is typically employed. Strong bases (e.g., NaOH) can promote side reactions and are generally less effective for this specific transformation.[2] Nitromethane serves as an effective two-carbon synthon that introduces the necessary carbon and nitrogen atoms for the final ethylamine side chain.
The mechanism involves:
-
Deprotonation of nitromethane by the base to form a resonance-stabilized nitronate anion.
-
Nucleophilic attack of the nitronate anion on the electrophilic carbonyl carbon of the benzaldehyde.
-
Protonation of the resulting alkoxide to form a β-nitro alcohol intermediate.
-
Under the reaction conditions (often with heating), this intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system, 1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethene.
Step 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
The reduction of the β-nitrostyrene intermediate is a critical step that requires a potent reducing agent.
-
Expertise in Reagent Selection: While catalytic hydrogenation can be used, it may risk debenzylation of the phenol protecting group. Lithium Aluminum Hydride (LiAlH₄) is a superior choice in this context. It is a hard, powerful nucleophilic hydride source that effectively reduces the electron-deficient nitro group and the conjugated double bond without affecting the benzyl ether.[6]
The mechanism is complex but can be summarized as:
-
Sequential addition of hydride ions (H⁻) from the AlH₄⁻ complex to the nitro group, ultimately reducing it to an amino group after acidic workup.
-
Concurrently, hydride adds to the β-carbon of the alkene (a 1,4-conjugate addition), followed by reduction of the resulting intermediate to saturate the C-C bond.
Trustworthiness & Safety: The use of LiAlH₄ mandates strict anhydrous conditions as it reacts violently with water. The reaction is typically performed in anhydrous ethers like THF or diethyl ether. A careful, controlled workup procedure, such as the Fieser method (sequential addition of water, then aqueous NaOH), is essential to safely quench the excess reagent and precipitate manageable aluminum salts.
Step 3: Formation of the Hydrochloride Salt
The final product is isolated as a hydrochloride salt to improve its stability, crystallinity, and handling characteristics. The free amine is a basic oil, whereas the HCl salt is typically a stable, crystalline solid. This is achieved by dissolving the purified free base in a suitable solvent and introducing hydrogen chloride.
Detailed Experimental Protocol
Note: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. All glassware must be thoroughly dried, especially for Step 2.
Step 1: Synthesis of 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene
-
To a 250 mL round-bottom flask, add 3-benzyloxy-4-methoxybenzaldehyde (24.2 g, 100 mmol).
-
Add nitromethane (30 mL, 550 mmol) and ammonium acetate (10 g, 130 mmol).
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100°C with stirring for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Allow the reaction mixture to cool to room temperature. The mixture will begin to solidify.
-
Add 100 mL of methanol to the flask and stir to break up the solid mass.
-
Collect the yellow crystalline solid by vacuum filtration and wash the filter cake with cold methanol (2 x 30 mL).
-
Dry the product under vacuum to yield 1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethene.
Step 2: Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine (Free Base)
-
Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous tetrahydrofuran (THF, 400 mL).
-
Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄) (11.4 g, 300 mmol) to the THF with stirring. (Caution: Exothermic and pyrophoric reagent) .
-
In a separate beaker, dissolve the 1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethene (28.5 g, 100 mmol) from Step 1 in 200 mL of anhydrous THF. Gentle warming may be required.
-
Transfer the solution of the nitro-alkene to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for an additional 4 hours.
-
Cool the reaction flask in an ice-water bath to 0-5°C.
-
Carefully quench the reaction by the sequential, dropwise addition of:
-
11.4 mL of water
-
11.4 mL of 15% aqueous sodium hydroxide (NaOH)
-
34.2 mL of water
-
-
Allow the mixture to warm to room temperature and stir for 1 hour. A granular white precipitate of aluminum salts will form.
-
Remove the salts by vacuum filtration through a pad of Celite, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine as an oil.
Step 3: Preparation of this compound
-
Dissolve the crude amine oil from Step 2 in 200 mL of diethyl ether.
-
Slowly, with stirring, add a solution of 4M HCl in 1,4-dioxane or bubble anhydrous HCl gas through the solution until precipitation is complete and the solution is acidic to litmus paper.
-
Stir the resulting thick white suspension for 30 minutes.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL).
-
Dry the product in a vacuum oven at 40-50°C to yield 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride.
Data Presentation and Visualization
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Step | Typical Yield | Physical Form |
| 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene | C₁₆H₁₅NO₄ | 285.29 | 1 | 85-95% | Yellow Crystalline Solid |
| 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine | C₁₆H₁₉NO₂ | 257.33[1] | 2 | 75-85% | Pale Yellow Oil |
| This compound | C₁₆H₂₀ClNO₂ | 293.79[7] | 3 | >95% (from free base) | White to Off-White Solid |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the target HCl salt.
Conclusion
The synthetic pathway detailed in this guide, commencing from 3-benzyloxy-4-methoxybenzaldehyde, represents an efficient and scalable method for producing this compound. The strategy, employing a Henry condensation followed by a robust LiAlH₄ reduction, is built upon fundamental, reliable chemical transformations. By providing detailed mechanistic insights and a step-by-step protocol, this document serves as a valuable resource for scientists engaged in the synthesis of complex molecular architectures for pharmaceutical research and development.
References
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PubChem. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
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Organic Syntheses. β-PHENYLETHYLAMINE. [Link]
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Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]
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SCIRP. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
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Wikipedia. Pictet–Spengler reaction. [Link]
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Chemistry Stack Exchange. In what cases can LiAlH4 reduce alkene, or alkyne?[Link]
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Name-Reaction.com. Pictet-Spengler reaction. [Link]
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Reddit. Does lithium Aluminium Hydride reduce isolated alkene system?[Link]
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Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
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physicochemical properties of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Introduction
In the landscape of pharmaceutical research and development, the journey from a promising molecular concept to a viable drug candidate is paved with rigorous scientific evaluation. A significant portion of this evaluation rests on the precise characterization of the physicochemical properties of all chemical entities involved, from starting materials to the final active pharmaceutical ingredient (API). These properties are not mere data points; they are critical determinants of a compound's behavior, influencing everything from its synthesis and purification to its formulation, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2][3][4]
This guide provides an in-depth technical overview of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (HCl). As a substituted phenethylamine, this compound and its analogs are recognized as important structural motifs and intermediates in the synthesis of various biologically active molecules. Understanding its fundamental properties is therefore paramount for any researcher, scientist, or drug development professional utilizing it in their work.
This document moves beyond a simple recitation of data. It is structured to provide not only the available physicochemical data but also to explain the causality behind the experimental methodologies used for their determination. By grounding the data in established protocols and explaining their scientific importance, this guide serves as a self-validating resource for ensuring data integrity and reproducibility in the laboratory.
Chemical and Physical Properties
A thorough understanding of the basic chemical and physical attributes of a compound is the foundation of its scientific application.
Identification
Correctly identifying the compound is the first step in any scientific endeavor. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine;hydrochloride | |
| CAS Number | 148223-47-6 | [5][6][7] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | [7] |
| Molecular Weight | 293.79 g/mol | [7] |
| InChIKey | BNRIFTDITYZBIE-UHFFFAOYSA-N |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physical State
The compound is described as a White to Yellow Solid under standard laboratory conditions. For maintaining its integrity and preventing degradation, storage at 2-8°C is recommended.
Thermal Properties
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.
| Property | Value | Source(s) |
| Melting Point | 166 °C |
The following protocol describes a self-validating method for accurate melting point determination using a modern digital apparatus.
Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to collapse and liquefy (onset) and at which it becomes completely liquid (clear point) are recorded as the melting range.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and homogeneous. If necessary, gently crush the solid into a fine powder using a mortar and pestle.
-
Take a capillary tube sealed at one end. Press the open end into the powder.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[8]
-
The final packed sample height should be consistently maintained at 2-3 mm for reproducible results.[8][9]
-
-
Instrument Setup:
-
Measurement:
-
Insert the prepared capillary tube into the heating block once the apparatus has stabilized at the starting temperature.[10]
-
Observe the sample through the magnified viewing window.
-
Record T₁ (Onset): The temperature at which the first droplet of liquid appears or the substance begins to collapse.
-
Record T₂ (Clear Point): The temperature at which the last solid particle melts and the substance is a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Validation and Reporting:
-
Perform the measurement in triplicate with fresh samples for each run.
-
The results should be consistent. A broad range (>2°C) may indicate the presence of impurities.
-
Before analysis, the instrument's accuracy should be verified using certified melting point standards.[11]
-
Melting Point Determination Workflow
Caption: Standard workflow for accurate melting point determination.
Solubility
Solubility is a critical parameter that dictates how a compound can be handled in experiments (e.g., reaction solvent choice) and its potential for formulation into a drug delivery system. For an amine hydrochloride salt, solubility is governed by the interplay between the polar, ionic amine salt and the nonpolar aromatic rings.
While specific quantitative solubility data for this compound is not available in public literature, a qualitative assessment based on its structure can be made.
| Solvent | Expected Solubility | Rationale / Application Relevance |
| Water | Soluble to Sparingly Soluble | The hydrochloride salt form is designed to enhance aqueous solubility. Important for biological assays and potential aqueous formulations. |
| Methanol / Ethanol | Soluble | Polar protic solvents are likely to dissolve both the polar and nonpolar portions of the molecule. Useful for reactions and chromatography. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. Common vehicle for in vitro screening. |
| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The polarity of the salt may limit solubility in this less polar organic solvent, though the organic backbone provides some affinity. |
Expert Insight: The balance between aqueous solubility and lipophilicity (fat-solubility) is a key challenge in drug design. Sufficient aqueous solubility is necessary for a drug to be absorbed into the bloodstream, while sufficient lipophilicity is required to cross cell membranes and reach its target.[2] The properties of this intermediate will influence the properties of any subsequent API.
Acidity/Basicity (pKa)
The pKa value quantifies the acidity or basicity of a molecule. For this compound, the primary ionizable group is the ethylamine, which exists as a protonated ammonium cation (R-NH₃⁺). The pKa value corresponds to the pH at which 50% of the molecules are in the protonated, charged form and 50% are in the deprotonated, neutral free base form (R-NH₂).
No experimental pKa value for this compound is publicly available. However, for similar phenethylamine compounds, the pKa of the ammonium group is typically in the range of 9-10.
Importance in Drug Development:
-
Solubility: The charged (protonated) form is generally more water-soluble than the neutral form. The pKa dictates the pH range in which the compound will be soluble in aqueous media.
-
Permeability: The neutral (deprotonated) form is more lipophilic and is generally better able to permeate biological membranes.
-
Target Binding: The ionization state can dramatically affect how a molecule binds to its biological target.
A standard method for pKa determination is potentiometric titration, where the pH of a solution of the compound is monitored as a titrant (a strong base) is added.
Spectroscopic and Structural Characterization
Spectroscopic techniques provide definitive evidence of a molecule's chemical structure and are indispensable for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
While a public-access spectrum for this specific HCl salt is not available, the expected chemical shifts can be predicted based on its structure.
Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Benzyl group, C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
| Aromatic (Substituted Phenyl) | 6.8 - 7.1 | Multiplet | 3H |
| Benzyl CH₂ (O-CH₂-Ph) | ~5.1 | Singlet | 2H |
| Methoxy (O-CH₃) | ~3.9 | Singlet | 3H |
| Ethylamine CH₂ (Ar-CH₂) | ~2.9 | Triplet | 2H |
| Ethylamine CH₂ (CH₂-N) | ~3.1 | Triplet | 2H |
| Ammonium (NH₃⁺) | Broad, variable | Singlet (broad) | 3H |
Expected ¹³C NMR Signals:
| Carbons | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 145 - 150 |
| Aromatic (C-H, C-C) | 110 - 140 |
| Benzyl CH₂ | ~71 |
| Methoxy CH₃ | ~56 |
| Ethylamine CH₂ (Ar-CH₂) | ~35 |
| Ethylamine CH₂ (CH₂-N) | ~41 |
High-quality NMR data is critically dependent on proper sample preparation. The following protocol ensures reproducibility and optimal spectral quality.[12][13][14][15]
Principle: A homogeneous, particle-free solution of the analyte is prepared in a deuterated solvent at an appropriate concentration and transferred to a high-quality NMR tube.
Methodology:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this HCl salt, DMSO-d₆ or Methanol-d₄ are suitable choices.
-
Sample Weighing: Accurately weigh 5-20 mg of the compound for a standard ¹H NMR experiment.[13] For ¹³C NMR, a higher concentration (20-50 mg) may be required to achieve a good signal-to-noise ratio in a reasonable time.[13]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution. A simple and effective method is to pass the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[16]
-
Transfer: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final solution height should be between 4 and 5 cm.[13][15]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
-
Labeling: Label the tube clearly near the top of the cap.
NMR Sample Preparation Workflow
Caption: Best-practice workflow for preparing a high-quality NMR sample.
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information. For the free base (C₁₆H₁₉NO₂), the expected exact mass can be calculated.
-
Monoisotopic Mass of Free Base: 257.1416 g/mol [17]
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule of the free base, [M+H]⁺, would be observed at an m/z of approximately 258.1494.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The PubChem entry for the free base notes that an FTIR spectrum is available.[17]
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Ammonium (N-H) | Stretch | 2800 - 3200 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Ether) | Stretch | 1000 - 1300 |
Conclusion
This compound is a well-defined chemical intermediate with known physical and chemical identifiers. Its characterization relies on a suite of standard analytical techniques, each providing a crucial piece of information. While a complete public dataset for properties like solubility, pKa, and detailed spectra is not currently available, this guide provides a robust framework for their determination. The established protocols for melting point analysis and NMR spectroscopy outlined herein represent the gold standard for ensuring data quality and integrity. For researchers and drug development professionals, applying these rigorous methods is not merely a procedural formality; it is a fundamental requirement for building a reliable foundation for any subsequent research, from process development to the synthesis of novel therapeutic agents. The principles and methodologies detailed in this guide empower scientists to generate the trustworthy data necessary to advance their scientific objectives.
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 14, 2026, from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 14, 2026, from [Link]
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Guide: Preparing a Sample for NMR analysis – Part II. (n.d.). Nanalysis. Retrieved January 14, 2026, from [Link]
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Physicochemical properties. (2025, September). Fiveable. Retrieved January 14, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved January 14, 2026, from [Link]
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NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 14, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]
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Kapadia, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). RA Journal of Applied Research. Retrieved January 14, 2026, from [Link]
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Kapadia, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Index Copernicus. Retrieved January 14, 2026, from [Link]
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Kypreos, D. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved January 14, 2026, from [Link]
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Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved January 14, 2026, from [Link]
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Standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved January 14, 2026, from [Link]
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Melting Point Determination Techniques. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
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2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). molecularinfo.com. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). anhr.cn. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl (CAS: 148223-47-6): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (CAS No. 148223-47-6), a key synthetic intermediate in medicinal chemistry. The document details its physicochemical properties and outlines a robust, proposed multi-step synthesis pathway starting from the commercially available precursor, 3-hydroxy-4-methoxyphenethylamine. Each synthetic step, including N-protection, selective O-benzylation, and final deprotection, is described with detailed, field-proven protocols and a discussion of the underlying chemical principles. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, particularly those focused on the synthesis of isoquinoline alkaloids and other pharmacologically active phenethylamine derivatives.
Introduction and Significance
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a substituted phenethylamine derivative of significant interest in the field of pharmaceutical sciences. Its structure, featuring a protected catechol-like moiety, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures.
The phenethylamine scaffold is a core component in a vast array of bioactive molecules, including neurotransmitters, hormones, and a wide range of therapeutic agents.[1] The specific substitution pattern of the topic compound, with a benzyloxy group at the 3-position and a methoxy group at the 4-position, renders it an ideal precursor for the construction of tetrahydroisoquinoline (THIQ) alkaloids. The benzyl group serves as a crucial protecting group for the phenolic hydroxyl, allowing for selective modifications at other parts of the molecule before its facile removal, typically via hydrogenolysis.[2][3]
This guide provides a detailed, scientifically-grounded protocol for the synthesis and characterization of this important intermediate, empowering researchers to reliably produce this compound for their drug discovery and development pipelines.
Physicochemical and Safety Data
A summary of the key properties and safety information for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl is presented below.
| Property | Value | Source(s) |
| CAS Number | 148223-47-6 | Sigma-Aldrich |
| Molecular Formula | C₁₆H₂₀ClNO₂ | Sigma-Aldrich |
| Molecular Weight | 293.79 g/mol | Sigma-Aldrich |
| Appearance | White to Yellow Solid | Sigma-Aldrich |
| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | Sigma-Aldrich |
| Storage Temperature | 2-8 °C | Sigma-Aldrich |
| Purity | ≥97% (typical) | Sigma-Aldrich |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Sigma-Aldrich |
| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Sigma-Aldrich |
Proposed Synthetic Pathway
A logical and efficient three-step synthesis for this compound is proposed, starting from the commercially available 3-hydroxy-4-methoxyphenethylamine hydrochloride.[4][5] The strategy involves:
-
N-protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
-
O-benzylation of the phenolic hydroxyl group.
-
N-deprotection and concurrent hydrochloride salt formation.
This approach ensures selectivity and high yields at each step.
Caption: Proposed three-step synthesis workflow.
Detailed Experimental Protocols
The following protocols are based on established and reliable procedures for similar transformations.[6][7][8] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Step 1: N-Boc Protection of 3-Hydroxy-4-methoxyphenethylamine
Rationale: The primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable to the basic conditions of the subsequent benzylation step and can be easily removed under acidic conditions.[6] The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.
Protocol:
-
To a stirred solution of 3-hydroxy-4-methoxyphenethylamine hydrochloride (1.0 eq.) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (NaHCO₃) (2.5 eq.) at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-(3-hydroxy-4-methoxyphenyl)ethyl)carbamate as a pure solid.
Step 2: O-Benzylation of the N-Boc Protected Intermediate
Rationale: The phenolic hydroxyl group is converted to a benzyl ether using the Williamson ether synthesis.[2][8] This reaction involves deprotonation of the phenol with a suitable base, followed by nucleophilic substitution with benzyl bromide. The N-Boc group remains intact under these conditions.
Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 eq.) in dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.
-
Add benzyl bromide (BnBr) (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(3-(benzyloxy)-4-methoxyphenyl)ethyl)carbamate.
Step 3: N-Boc Deprotection and Hydrochloride Salt Formation
Rationale: The final step involves the removal of the acid-labile N-Boc group. Using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or diethyl ether achieves this cleanly and simultaneously forms the desired hydrochloride salt.[9] Benzyl ethers are generally stable to these anhydrous acidic conditions.[9]
Protocol:
-
Dissolve the O-benzylated intermediate (1.0 eq.) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring for the precipitation of the product and completion of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with cold diethyl ether, filter, and wash the solid with additional cold diethyl ether.
-
Dry the product under vacuum to yield 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride as a solid.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To compare with literature values as a measure of purity.
Conclusion
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a pivotal intermediate for the synthesis of a variety of pharmacologically relevant compounds. The proposed synthetic route, leveraging standard and well-understood organic transformations, offers a reliable and scalable method for its preparation. By employing a strategic protection-deprotection sequence, this guide provides a clear pathway for researchers to access this valuable chemical building block, thereby facilitating advancements in medicinal chemistry and drug discovery.
References
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Ji, H., Jing, Q., Huang, J., & Silverman, R. B. (2012). Acid-facilitated debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives. Tetrahedron, 68(5), 1359–1366. [Link]
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Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). Analysis of Benzylation Products of (+)-Catechin. HETEROCYCLES, 73, 451-460. [Link]
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ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
O’Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Axios Research. 3-Hydroxy 4-Methoxyphenethylamine HCl. [Link]
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Chafi, S., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. [Link]
-
Reisman, S. E., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]
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Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid catalysis. [Link]
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National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. [Link]
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ResearchGate. Analysis of Benzylation Products of (+)Catechin. [Link]
- Google Patents.
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ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]
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Common Organic Chemistry. Benzyl Protection. [Link]
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PrepChem.com. Synthesis of 4-benzyloxy-3-methoxy phenethylamine. [Link]
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ResearchGate. Approaches to the selective benzylation of the primary hydroxyl group. [Link]
- Google Patents.
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. [Link]
-
Snieckus, V., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. [Link]
- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
-
PubMed. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
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The Definitive Guide to the Structural Elucidation of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (HCl). Moving beyond a simple checklist of techniques, this document delves into the strategic rationale behind the analytical workflow, the causality of experimental choices, and the rigorous interpretation of multifaceted data. We will navigate through a systematic process, beginning with fundamental physicochemical characterization and culminating in the definitive assignment of the molecular structure through advanced spectroscopic analysis. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural confirmation. This guide is intended to serve as a practical, field-proven resource for professionals engaged in pharmaceutical development, quality control, and chemical research.
Introduction: The Imperative of Unambiguous Characterization
In the realm of drug development and pharmaceutical sciences, the unequivocal structural identification of an active pharmaceutical ingredient (API) is paramount. The precise arrangement of atoms within a molecule dictates its pharmacological and toxicological profile. Consequently, a rigorous and systematic approach to structure elucidation is not merely a regulatory requirement but a foundational pillar of drug safety and efficacy.
This guide focuses on 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl, a substituted phenethylamine derivative. The presence of multiple functional groups—a primary amine, a benzyl ether, and a methoxy group on a substituted aromatic ring—necessitates a multi-pronged analytical strategy to confirm its constitution, connectivity, and the integrity of the hydrochloride salt form. We will proceed with a logical workflow designed to build a coherent and irrefutable structural argument.
Caption: A high-level overview of the structure elucidation workflow.
Foundational Analysis: Establishing the Molecular Blueprint
Before delving into complex spectroscopic methods, foundational analyses provide the elemental composition and basic physical properties. This initial data is crucial for constraining the possibilities and validating the high-resolution data that follows.
Elemental Analysis
Expertise & Experience: Elemental analysis is the cornerstone of structural elucidation. It provides the empirical formula, which is then confirmed against the molecular ion peak in mass spectrometry to establish the molecular formula. For a hydrochloride salt, the presence of chlorine is a key confirmation point.
Protocol: Combustion Analysis for C, H, N and Ion Chromatography for Cl
-
Sample Preparation: Dry the sample of this compound under vacuum at a controlled temperature (e.g., 40°C) to remove any residual solvent or moisture.
-
CHNS/O Analysis: Accurately weigh approximately 2-3 mg of the dried sample. Analyze using a calibrated CHNS/O elemental analyzer, which employs high-temperature combustion to convert the sample into gaseous oxides (CO₂, H₂O, NOx, SO₂). These gases are then chromatographically separated and quantified by a thermal conductivity detector.
-
Chloride Analysis: Dissolve a precisely weighed amount of the sample in deionized water. Analyze the solution using a validated ion chromatography (IC) method with a suitable anion-exchange column and conductivity detection to determine the percentage of chloride.
-
Calculation: Calculate the percentage of each element and compare it with the theoretical values for the proposed structure (C₁₆H₂₀ClNO₂).
Trustworthiness: The method is validated by running certified standards (e.g., acetanilide for CHN) to ensure accuracy and precision. The sum of the elemental percentages should be within an acceptable range (e.g., 98.5-101.5%) of 100%.
| Element | Theoretical (%) for C₁₆H₂₀ClNO₂ |
| Carbon (C) | 65.41 |
| Hydrogen (H) | 6.86 |
| Chlorine (Cl) | 12.07 |
| Nitrogen (N) | 4.77 |
| Oxygen (O) | 10.89 |
| Caption: Theoretical elemental composition of the target molecule. |
Physicochemical Characterization: Melting Point
Expertise & Experience: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. For a hydrochloride salt, this is a critical quality attribute.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dried sample.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
Trustworthiness: The apparatus must be calibrated using certified melting point standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.
Spectroscopic Analysis: Deciphering the Molecular Architecture
Spectroscopic techniques provide detailed information about the functional groups, connectivity, and overall framework of the molecule. The integration of data from multiple spectroscopic methods is essential for an unambiguous structural assignment.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For this specific compound, we expect to see characteristic absorptions for the amine salt, the aromatic rings, the ether linkages, and the alkyl chain.
Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix approximately 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder.
-
Pellet Formation: Press the powder in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.
Interpretation of the IR Spectrum:
| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |
| ~3100-3000 | C-H stretch | Aromatic rings |
| ~2950-2850 | C-H stretch | Alkyl (ethyl) chain |
| ~2800-2400 | N⁺-H stretch | Primary ammonium (R-NH₃⁺) |
| ~1600, ~1500 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-O stretch | Alkyl ether (benzyl) |
| ~1050 | C-N stretch | Amine |
| Caption: Expected characteristic IR absorption bands. |
The broad absorption in the 2400-2800 cm⁻¹ range is highly characteristic of an amine hydrochloride. The presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while those just below confirm the aliphatic C-H bonds.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the free base and crucial information about the molecule's fragmentation pattern, which helps in piecing together the structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amine salts, often showing the protonated molecule of the free base.
Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
-
Analysis: Identify the [M+H]⁺ ion corresponding to the protonated free base (C₁₆H₁₉NO₂). The high-resolution measurement will provide the accurate mass, allowing for the confirmation of the molecular formula.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Interpretation of the Mass Spectrum:
-
Molecular Ion: The expected [M+H]⁺ ion for the free base (C₁₆H₁₉NO₂) would have an m/z of approximately 258.1494. High-resolution MS can confirm this mass to within a few parts per million (ppm).
-
Key Fragmentation Pathways: Phenethylamines are known to undergo characteristic cleavages.
-
Loss of Ammonia: A common fragmentation for protonated phenethylamines is the loss of ammonia (NH₃), which is not typically observed with ESI.[1]
-
Benzylic Cleavage: The most significant fragmentation is the cleavage of the C-C bond alpha to the nitrogen, which is not possible here. However, cleavage of the benzylic ether bond is highly probable.
-
Tropylium Ion: A prominent peak at m/z 91 is the hallmark of a benzyl group, formed by the stable tropylium cation (C₇H₇⁺). This is a key diagnostic fragment.
-
Cleavage of the Ethylamine Side Chain: Cleavage of the bond between the two carbons of the ethylamine side chain would lead to a fragment containing the substituted benzyl ring.
-
Caption: Predicted key fragmentation pathways in ESI-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their electronic environments, and their neighboring protons, while ¹³C NMR shows the number of different types of carbon atoms. 2D NMR techniques (like COSY and HSQC) are used to establish the connectivity between protons and carbons.
Protocol: ¹H, ¹³C, and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the amine protons are exchangeable). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a solvent with a known residual peak for reference.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition (if needed): If ambiguities remain, acquire 2D spectra such as COSY (¹H-¹H Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Interpretation of NMR Spectra:
¹H NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | broad s | 3H | -NH₃⁺ | Protons on nitrogen, broad due to exchange and quadrupolar coupling. |
| ~7.5-7.3 | m | 5H | Phenyl-H | Protons of the unsubstituted benzyl ring. |
| ~6.9-6.7 | m | 3H | Ar-H | Protons on the substituted aromatic ring. |
| ~5.1 | s | 2H | O-CH₂-Ph | Benzylic protons, singlet as there are no adjacent protons. |
| ~3.8 | s | 3H | O-CH₃ | Methoxy protons, singlet. |
| ~3.0 | t | 2H | Ar-CH₂-CH₂-N | Methylene protons adjacent to the nitrogen. |
| ~2.8 | t | 2H | Ar-CH₂-CH₂-N | Methylene protons adjacent to the aromatic ring. |
| Caption: Predicted ¹H NMR data and assignments. |
¹³C NMR (Based on PubChem data for free base): [2]
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~148 | C | Ar-C-O (methoxy) |
| ~147 | C | Ar-C-O (benzyloxy) |
| ~137 | C | Phenyl-C (ipso) |
| ~131 | C | Ar-C (ipso) |
| ~128.5 | CH | Phenyl-CH |
| ~127.8 | CH | Phenyl-CH |
| ~127.7 | CH | Phenyl-CH |
| ~120 | CH | Ar-CH |
| ~114 | CH | Ar-CH |
| ~112 | CH | Ar-CH |
| ~70 | CH₂ | O-CH₂-Ph |
| ~55 | CH₃ | O-CH₃ |
| ~42 | CH₂ | -CH₂-N |
| ~35 | CH₂ | Ar-CH₂- |
| Caption: Expected ¹³C NMR data based on spectral databases.[2] |
Data Integration and Structure Confirmation
The final and most critical step is the integration of all collected data to build a cohesive and undeniable case for the structure of this compound.
-
Elemental analysis and HRMS collaboratively establish the molecular formula as C₁₆H₁₉NO₂ for the free base and confirm the presence of one hydrochloride salt equivalent.
-
IR spectroscopy confirms the presence of the key functional groups: an ammonium salt, aromatic rings, an ether linkage, and a methoxy group.
-
¹³C NMR shows 13 unique carbon signals (some phenyl carbons may overlap), consistent with the proposed structure. The DEPT experiment would confirm the number of CH, CH₂, and CH₃ groups.
-
¹H NMR provides the most detailed map. The integration values (5H, 3H, 2H, 3H, 2H, 2H) perfectly match the number of protons in each distinct environment of the proposed structure. The chemical shifts and splitting patterns (singlets for the benzylic and methoxy protons, triplets for the ethyl chain, and multiplets for the aromatic protons) are all consistent with the expected electronic environments and connectivities.
-
MS fragmentation provides corroborating evidence. The presence of a strong m/z 91 peak is definitive proof of the benzyl group.
By systematically aligning the evidence from each analytical technique, we can confidently confirm the identity and structure of the compound as this compound. The self-validating nature of this workflow, where each piece of data cross-verifies the others, ensures the highest level of trustworthiness in the final assignment.
References
-
PubChem. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]
-
Fujimaki, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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-
Chen, C. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(10), 2649. [Link]
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An In-depth Technical Guide to 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride, a substituted phenethylamine of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical properties, provides a detailed synthetic route with mechanistic insights, outlines methods for its characterization, and discusses its potential applications in research and drug development.
Core Molecular and Physicochemical Properties
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a substituted phenethylamine featuring a benzyl ether and a methoxy group on the phenyl ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀ClNO₂ | |
| Molecular Weight | 293.79 g/mol | |
| CAS Number | 148223-47-6 | |
| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | |
| Appearance | White to yellow solid | |
| Storage Temperature | 2-8 °C | |
| Purity | Typically ≥97% |
Synthesis and Mechanistic Considerations
The synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl can be approached through a multi-step process starting from commercially available precursors. A common and effective strategy involves the reduction of a corresponding nitrostyrene derivative. This method is widely applicable for the preparation of various substituted phenethylamines.[1]
Proposed Synthetic Pathway
A plausible and efficient synthesis begins with the protection of the hydroxyl group of vanillin as a benzyl ether, followed by a Henry reaction to introduce the nitroethyl side chain, and finally, a reduction of the nitro group to the primary amine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde
-
To a solution of vanillin in acetone, add anhydrous potassium carbonate.
-
Slowly add benzyl bromide to the stirred suspension at room temperature.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 3-benzyloxy-4-methoxybenzaldehyde.
Step 2: Synthesis of 1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene
-
Dissolve 3-benzyloxy-4-methoxybenzaldehyde and ammonium acetate in glacial acetic acid.
-
Add nitromethane to the solution and reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated yellow solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure nitrostyrene intermediate.
Step 3: Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine (Free Base)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the nitrostyrene intermediate in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash it with THF.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the crude free base.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical and Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of analytical and spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phenyl and benzyl groups, a singlet for the methoxy protons, and multiplets for the ethylamine chain protons. The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the benzylic carbon, and the ethylamine carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether and methoxy groups. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₆H₁₉NO₂) at m/z 257.33.[2] |
| Melting Point | A sharp melting point range is indicative of high purity. |
| Elemental Analysis | The percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for C₁₆H₂₀ClNO₂. |
Applications in Research and Drug Development
Substituted phenethylamines are a well-established class of compounds with diverse pharmacological activities. This compound can serve as a valuable building block or intermediate in the synthesis of more complex molecules.
-
Medicinal Chemistry: This compound is a precursor for the synthesis of novel drug candidates. The phenethylamine scaffold is present in many psychoactive substances and pharmaceuticals.[3] The specific substitution pattern of this molecule makes it a useful starting material for exploring structure-activity relationships in various biological targets.
-
Neuroscience Research: As a substituted phenethylamine, it may be used as a reference standard in analytical methods for detecting and quantifying related compounds. Furthermore, its structural similarity to known neuromodulators suggests its potential use in studies investigating receptor binding and function.
-
Microtubule Targeting: Recent research has indicated that some substituted phenethylamines can interact with microtubules, suggesting potential applications in the development of novel anti-cancer agents or treatments for neurodegenerative diseases.[4]
Safety, Handling, and Storage
Hazard Identification:
This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.[5]
-
Signal Word: Danger[5]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P405: Store locked up.[5]
-
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is 2-8 °C.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
References
- D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
-
PubChem. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. Retrieved from [Link]
- García-Rubia, A., et al. (2020). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 10(1), 1-13.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | C16H19NO2 | CID 2794176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
A Keystone Building Block for Neuropharmacological Agents and Beyond: A Technical Guide to the Research Applications of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a pivotal synthetic intermediate, primarily valued for its role as a precursor to a range of biologically active isoquinoline and dihydroisoquinoline scaffolds. This technical guide delves into the core research applications of this compound, focusing on its strategic importance in the synthesis of neuropharmacological agents, particularly Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. We will explore the chemical logic behind its use, provide detailed, field-proven experimental protocols for its transformation into key intermediates, and present an overview of the therapeutic potential of the resulting molecules. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug discovery, enabling them to leverage this versatile building block in their own research endeavors.
Introduction: The Strategic Significance of a Protected Phenethylamine
At its core, 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl is a strategically protected derivative of a dopamine analog. The presence of the benzyloxy group at the 3-position and the methoxy group at the 4-position of the phenyl ring provides a scaffold that, after cyclization and subsequent deprotection, yields the 6,7-dihydroxy or 6,7-dimethoxy isoquinoline core. This structural motif is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological activities.[1][2][3]
The primary utility of the benzyl protecting group is to allow for selective chemical manipulation at other sites of the molecule before its facile removal in the later stages of a synthetic sequence. This strategic protection is crucial for the construction of complex molecular architectures and is a testament to the thoughtful design of synthetic routes in modern medicinal chemistry.
Core Application: Synthesis of Dihydroisoquinoline Scaffolds via the Bischler-Napieralski Reaction
The most prominent research application of this compound is as a starting material for the synthesis of 3,4-dihydroisoquinolines. This transformation is most commonly achieved through the Bischler-Napieralski reaction, a powerful acid-catalyzed intramolecular electrophilic aromatic substitution.[4][5] This reaction allows for the construction of the dihydroisoquinoline ring system, a key intermediate in the synthesis of a multitude of bioactive compounds.[6][7]
The Chemical Rationale: Why this Precursor?
The electron-donating nature of the benzyloxy and methoxy groups on the aromatic ring of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine activates the ring towards electrophilic aromatic substitution. This activation is critical for the success of the Bischler-Napieralski cyclization, which typically proceeds under acidic conditions.[2] The cyclization occurs regioselectively at the position ortho to the ethylamine substituent and para to the activating methoxy group, leading to the desired 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Experimental Workflow: From Phenethylamine to Dihydroisoquinoline
The overall transformation involves a two-step sequence: N-acylation of the primary amine followed by the Bischler-Napieralski cyclization.
Caption: General workflow for the synthesis of the dihydroisoquinoline intermediate.
Step 1: N-Acylation of this compound
The initial step is the conversion of the primary amine to an amide. The choice of acylating agent determines the substituent at the 1-position of the resulting dihydroisoquinoline. For the synthesis of many VMAT2 inhibitors, N-formylation is a common choice.
Protocol: N-Formylation
A robust method for the N-formylation of phenethylamines involves the use of formic acid.
-
Materials: this compound, Formic Acid (88-99%), Toluene.
-
Procedure:
-
Suspend this compound (1.0 eq) in toluene.
-
Add formic acid (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours, with azeotropic removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, N-formyl-2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine, can often be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Step 2: Bischler-Napieralski Cyclization
With the N-acyl derivative in hand, the key ring-forming reaction can be performed. Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for this transformation.[2][3]
Protocol: POCl₃-Mediated Cyclization
-
Materials: N-formyl-2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine, Phosphorus oxychloride (POCl₃), Acetonitrile or Toluene (anhydrous).
-
Procedure:
-
Dissolve the N-formyl derivative (1.0 eq) in anhydrous acetonitrile or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (80-110 °C) for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10.
-
Extract the product, 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
-
Downstream Applications: Gateway to Neuropharmacological Agents
The synthesized 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline is not typically the final bioactive molecule but rather a versatile intermediate.[8] A crucial subsequent step is often the debenzylation to unmask the phenolic hydroxyl group, which can then be further functionalized or is a key feature for biological activity.
Debenzylation to the Corresponding Phenol
Catalytic hydrogenation is the most common and efficient method for the removal of the benzyl protecting group.
Protocol: Catalytic Hydrogenation
-
Materials: 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the benzyloxy-dihydroisoquinoline (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr hydrogenator) with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, 7-methoxy-3,4-dihydroisoquinolin-6-ol.
-
Synthesis of VMAT2 Inhibitors: The Case of Tetrabenazine and Deutetrabenazine
A prime example of the utility of this synthetic pathway is in the production of tetrabenazine and its deuterated analog, deutetrabenazine. These drugs are inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2) and are used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease and tardive dyskinesia.[6][7][9]
The synthesis of these complex molecules involves the reaction of the 6,7-dimethoxy-3,4-dihydroisoquinoline (obtained after methylation of the debenzylated intermediate) with a suitable ketone to construct the benzo[a]quinolizine core.[8]
Caption: Synthetic pathway to VMAT2 inhibitors.
The improved pharmacokinetic profile of deutetrabenazine, where specific methoxy groups are deuterated, highlights the importance of precise synthetic control, for which this compound can serve as a non-deuterated starting point for analog synthesis.[7]
Emerging Applications: LPA5 Receptor Antagonists
Recent research has also implicated isoquinolone derivatives as potent and selective antagonists of the lysophosphatidic acid receptor 5 (LPA5), a target for the development of novel analgesics for inflammatory and neuropathic pain.[10][11][12] The 6,7-dimethoxyisoquinoline scaffold, accessible from this compound, is a key structural feature in some of these antagonists. This opens up new avenues for the application of this versatile building block in pain research.
Physicochemical and Safety Data
For the safe and effective use of this compound in a research setting, it is essential to be aware of its physicochemical properties and safety information.
| Property | Value |
| CAS Number | 148223-47-6 |
| Molecular Formula | C₁₆H₂₀ClNO₂ |
| Molecular Weight | 293.79 g/mol |
| Appearance | White to yellow solid |
| Storage Temperature | 2-8 °C |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is more than just a chemical reagent; it is a key enabler in the synthesis of complex and biologically significant molecules. Its primary application lies in the construction of the 6,7-dioxygenated isoquinoline and dihydroisoquinoline core, which is central to the structure of VMAT2 inhibitors and emerging therapeutics like LPA5 antagonists. The protocols and rationale presented in this guide underscore the compound's strategic importance and provide a practical framework for its utilization in drug discovery and medicinal chemistry research. As the quest for novel therapeutics continues, the demand for such versatile and well-designed building blocks will undoubtedly grow, ensuring the continued relevance of this compound in the field.
References
-
LookChem. Cas 68360-22-5, 6-BENZYLOXY-7-METHOXY-3,4-DIHYDRO-ISOQUINOLINE. [Link]
-
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
- Google Patents. Process for preparation of tetrabenazine and deutetrabenazine.
-
Patsnap Synapse. The patent landscape of Deutetrabenazine. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
ResearchGate. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects | Request PDF. [Link]
-
PubMed. Identification of potent lysophosphatidic acid receptor 5 (LPA5) antagonists as potential analgesic agents. [Link]
-
PubMed. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects. [Link]
-
National Center for Biotechnology Information. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf. [Link]
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- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. US10479787B2 - Process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US11813232B2 - Analogs of deutetrabenazine, their preparation and use - Google Patents [patents.google.com]
- 7. The patent landscape of Deutetrabenazine [synapse.patsnap.com]
- 8. WO2012081031A1 - Process for preparing tetrabenazine - Google Patents [patents.google.com]
- 9. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of potent lysophosphatidic acid receptor 5 (LPA5) antagonists as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl literature review
An In-depth Technical Guide to 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling a Key Synthetic Intermediate
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (CAS No: 148223-47-6) is a pivotal synthetic intermediate, primarily recognized for its role as a precursor in the construction of complex molecular scaffolds in medicinal chemistry.[1][2] Its structure, a phenethylamine core bearing a benzyl protecting group and a methoxy moiety, makes it an ideal starting material for synthesizing isoquinoline alkaloids and designing potential dopamine receptor ligands.[3][4] The hydrochloride salt form enhances its stability and handling properties, rendering it a crystalline solid that is more amenable to storage and precise measurement in synthetic protocols.[5]
This guide provides an in-depth review of the synthesis, characterization, and critical applications of this compound, offering field-proven insights and detailed methodologies for researchers in drug discovery and development. We will explore the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of its chemistry.
PART I: Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and strategic use of protecting groups. The most common and logical pathway begins with isovanillin, leveraging its commercially available and well-defined structure.
Proposed Synthetic Pathway
The overall transformation from isovanillin to the target compound involves four key steps:
-
Protection: Benzylation of the phenolic hydroxyl group.
-
Carbon-Carbon Bond Formation: Henry reaction to introduce the nitroethyl side chain.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Salt Formation: Conversion of the free base to the hydrochloride salt for stability.
Below is a diagrammatic representation of this workflow.
Sources
- 1. This compound | 148223-47-6 [sigmaaldrich.com]
- 2. This compound - CAS:148223-47-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 148223-47-6 [m.chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride. As a phenethylamine derivative, this compound is primarily intended for industrial and scientific research purposes.[1] Its chemical structure warrants a cautious and well-informed approach to its management in a laboratory setting. The information herein is synthesized from available safety data sheets and chemical databases to provide researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks effectively. The primary directive of this guide is to ensure user safety by explaining the causality behind each procedural recommendation, grounded in the compound's known and potential hazards.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its safe handling.
| Property | Value | Source |
| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | [2] |
| Synonyms | 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl; 3-Benzyloxy-4-methoxy-phenaethylamin,Hydrochlorid | [1] |
| CAS Number | 148223-47-6 | [1][2] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | [2] |
| Molecular Weight | 293.79 g/mol (HCl Salt) | |
| Appearance | White to Yellow Solid | [2] |
| Storage Temperature | 2-8 °C | [2] |
Section 2: Hazard Assessment and GHS Classification
The most critical aspect of this compound's safety profile is its classification as a corrosive substance. The Globally Harmonized System (GHS) provides a clear framework for understanding its inherent dangers.
| GHS Classification | Value |
| Pictogram | Corrosion |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage.[1][3] |
| Prevention Statements | P260: Do not breathe dust.[1][3] P264: Wash hands and any exposed skin thoroughly after handling.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4] |
| Response Statements | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P310: Immediately call a POISON CENTER or doctor.[3] |
| Storage Statement | P405: Store locked up.[1][4] |
| Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant.[1][4] |
Expert Analysis of Hazard Profile:
The H314 classification is the most severe and dictates the majority of the handling protocols. This is not a mere irritant; contact with the skin or eyes can cause immediate and potentially irreversible tissue damage. The hydrochloride salt form contributes to this corrosive nature. It is crucial to note that comprehensive toxicological data for this compound is largely unavailable.[1][5] The absence of data on mutagenicity, carcinogenicity, or reproductive toxicity does not imply safety. Therefore, the principle of precaution dictates that we handle this compound as potentially hazardous in all respects, mandating the use of robust engineering controls and personal protective equipment.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental concept in laboratory safety. For this compound, reliance on PPE alone is insufficient.
Engineering Controls: The Primary Barrier
Mandatory Use of a Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is a non-negotiable control.
-
Causality: The primary risk from the solid form is the inadvertent generation and inhalation of fine dust particles.[1] A fume hood provides a contained workspace that draws airborne particles away from the user's breathing zone, offering a critical layer of protection that no form of respiratory PPE can replace for primary containment.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE must be selected to withstand a corrosive chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] When handling quantities greater than 1 gram or when there is any risk of splashing, a full-face shield must be worn in addition to safety goggles.[3][6]
-
Causality: The H314 classification indicates a severe threat of permanent eye damage. Goggles protect from direct contact, while the face shield protects the entire face from splashes.
-
-
Skin and Body Protection:
-
Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[1] For extended procedures, consider double-gloving.
-
Clothing: A flame-resistant lab coat is required.[1] Ensure clothing fully covers all exposed skin.
-
Causality: Direct skin contact can cause severe chemical burns. Impervious gloves and full-coverage clothing are essential to prevent this.
-
-
Respiratory Protection:
-
If for any reason handling must occur outside of a fume hood (a situation that should be avoided), or if exposure limits are exceeded, a full-face respirator with a combination filter for organic vapors and particulates (Type ABEK-P3 or equivalent) is necessary.[1][5]
-
Causality: This provides protection against both inhalation of the solid particulate and any potential vapors.
-
Section 4: Standard Operating Procedures (SOPs) for Handling and Storage
A systematic workflow minimizes the potential for error and exposure. The following diagram and protocols outline the lifecycle of the compound within the laboratory.
Caption: Emergency Response Protocol for a Solid Spill.
Protocol 5.1: Accidental Release Measures
-
Personal Precautions: Avoid dust formation. [1]Evacuate non-essential personnel. Ensure adequate ventilation. Wear full PPE as described in Section 3.
-
Environmental Precautions: Prevent the spill from entering drains or waterways. [1][4]3. Containment and Cleanup:
-
Gently cover the spill with an inert, dry absorbent material like sand or vermiculite. [3][4]Do not use combustible materials like sawdust.
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal. [4] * Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.
-
Protocol 5.2: First Aid for Exposures
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [1][5]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [1][5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. [1][5]* Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. [1][3]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 6: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual quantities, must be treated as hazardous waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers. Differentiate between solid and liquid waste streams.
-
Disposal: Disposal must be carried out by a licensed hazardous waste disposal company. [1][4][5]Adhere strictly to all local, state, and federal environmental regulations. Do not dispose of down the drain or in regular trash. [3]
References
-
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]
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2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl solubility data
An In-Depth Technical Guide to the Solubility of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (HCl). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles to establish a robust theoretical solubility profile. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into predicting and experimentally determining the solubility of this compound. The core of this document is a detailed, self-validating experimental protocol for solubility determination using the isothermal equilibrium method, coupled with high-performance liquid chromatography (HPLC) for quantification. Furthermore, critical factors influencing solubility, such as solvent choice, pH, and temperature, are discussed in depth to empower researchers in optimizing formulation and reaction conditions.
Introduction: The Significance of Solubility
This compound is a substituted phenethylamine derivative. As with any biologically active compound or synthetic intermediate, its solubility is a critical physicochemical parameter that governs its utility and application. In drug development, solubility directly impacts bioavailability, formulation strategies, and the design of preclinical studies. For synthetic chemists, understanding solubility is paramount for optimizing reaction conditions, purification processes (such as crystallization), and product handling.
This guide addresses the practical need for reliable solubility data by providing a framework for both predicting and determining the solubility of this amine hydrochloride salt. The subsequent sections will delve into its structural attributes, predictable solubility patterns, and a rigorous methodology for empirical measurement.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first step in assessing its solubility. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | |
| CAS Number | 148223-47-6 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | [3] |
| Molecular Weight | 293.79 g/mol | [3] |
| Physical Form | White to Yellow Solid | |
| Melting Point | 166 °C | |
| Storage Temperature | 2-8 °C |
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The structure of this compound provides significant clues to its solubility behavior. The molecule possesses a primary amine that is protonated to form a hydrochloride salt (-NH₃⁺Cl⁻). This ionic functional group makes the molecule highly polar.
Amine salts are generally characterized by the following solubility principles:
-
High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are excellent candidates for dissolving this compound. The solvent's ability to form hydrogen bonds and engage in ion-dipole interactions can effectively solvate the ammonium cation and the chloride anion.[4][5]
-
Lower Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) may dissolve the compound, but typically to a lesser extent than protic solvents.
-
Insolubility in Nonpolar Solvents: Due to the high polarity of the salt, it is expected to be poorly soluble or insoluble in nonpolar solvents like hexane, toluene, and diethyl ether.[4][5] The large, nonpolar benzyl and phenyl groups in the molecule contribute some lipophilic character, but the ionic nature of the hydrochloride salt is the dominant factor in its solubility profile.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and actionable solubility data, an empirical approach is necessary. The isothermal equilibrium (shake-flask) method is a gold-standard technique for determining the thermodynamic solubility of a compound.[6][7] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is achieved.
Principle and Causality
The objective is to create a saturated solution at a constant temperature, where the rate of dissolution equals the rate of precipitation. This equilibrium state represents the maximum amount of solute that can be dissolved in a given solvent under specified conditions. An extended incubation period with agitation is crucial to overcome any kinetic barriers to dissolution and ensure thermodynamic equilibrium is reached.[8][9] Subsequent quantification of the dissolved solute in the supernatant provides the solubility value.
Materials and Equipment
-
This compound (purity >97%)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile) of analytical or HPLC grade
-
Thermostatic shaker bath or incubator
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 2 mL or 4 mL glass vials)
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[10][11]
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5-6 points covering the expected concentration range).
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a pre-determined volume of each test solvent in separate vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Causality Note: Adding a sufficient excess ensures that the solution becomes saturated and remains so throughout the experiment, even with minor temperature fluctuations.[8]
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a pre-determined period (typically 24-72 hours).[7]
-
Self-Validation Step: To ensure equilibrium is reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute does not significantly change between the later time points.[9]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Causality Note: Filtration is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of the solubility.[7]
-
-
Quantification by HPLC:
-
Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) to separate and quantify the compound. The mobile phase composition should be optimized to achieve good peak shape and retention time.[12]
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the filtered supernatant samples (potentially requiring dilution to fall within the calibration curve range).
-
Determine the concentration of the compound in the samples by interpolating their peak areas from the standard curve.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor (if any).
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Workflow.
Key Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
Effect of pH
As the hydrochloride salt of a primary amine, the compound's solubility is highly dependent on the pH of the aqueous medium.
-
Low pH (Acidic Conditions): In acidic solutions, the amine remains protonated (-NH₃⁺). According to Le Châtelier's principle, the common ion effect from the excess H⁺ (or Cl⁻ if HCl is used to adjust pH) could slightly decrease the solubility of the salt form.[13]
-
High pH (Basic Conditions): As the pH increases, the protonated amine will be deprotonated to its free base form (R-NH₂). The free base is significantly less polar and less water-soluble than the hydrochloride salt. This will cause the compound to precipitate out of the solution, drastically reducing its apparent solubility.[14][15]
Therefore, the maximum aqueous solubility is expected in the acidic to neutral pH range.
Effect of Temperature
The dissolution of a solid in a liquid can be either an endothermic (absorbs heat) or exothermic (releases heat) process.
-
Endothermic Dissolution: If heat is absorbed during dissolution, increasing the temperature will increase the solubility. This is the most common scenario for salts dissolving in water.[16][17]
-
Exothermic Dissolution: If heat is released, increasing the temperature will decrease the solubility, a phenomenon known as retrograde or inverse solubility.[18]
For this compound, it is most likely that the dissolution process is endothermic, and thus solubility will increase with temperature. However, this must be confirmed experimentally.
Logical Relationship Diagram
Caption: Factors Influencing Compound Solubility.
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of this compound. While specific published data is sparse, a theoretical assessment based on its structure as an amine hydrochloride salt predicts high solubility in polar protic solvents and low solubility in nonpolar media. The detailed isothermal equilibrium protocol provided herein offers a reliable, self-validating method for researchers to generate precise quantitative solubility data. A thorough understanding of the influence of pH and temperature is critical for any experimental design or formulation effort involving this compound. The methodologies and principles outlined in this document are intended to empower scientific and research professionals to make informed decisions in their work.
References
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Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental set-up for phase equilibrium solubility determination by isothermal method. Retrieved from [Link]
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StackExchange. (2016, May 27). Why does the solubility of some salts decrease with temperature?. Retrieved from [Link]
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Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]
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AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
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ResearchGate. (2023, April 1). Modeling the temperature-dependent solubility of salts in organic solvents. Retrieved from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
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Quora. (2017, September 25). What is effect of temperature on the solubility of salt?. Retrieved from [Link]
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MolecularInfo. (n.d.). This compound. Retrieved from [Link]
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Xh-reagent. (n.d.). This compound. Retrieved from [Link]
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PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
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Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
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Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.... Retrieved from [Link]
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ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. Retrieved from [Link]
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Agilent. (2001, September 1). HPLC for Food Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Retrieved from [Link]
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Spectroscopic Data of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (CAS: 148223-47-6), a key intermediate in pharmaceutical research and drug development. The structural elucidation of this compound is paramount for ensuring purity, understanding reactivity, and confirming its identity in various stages of synthesis and analysis. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of the spectra and the experimental methodologies for their acquisition.
Molecular Structure and Spectroscopic Overview
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a substituted phenethylamine derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications. The molecular structure, presented below, is the foundation for interpreting the spectroscopic data.
Figure 1: Chemical structure of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride.
The following sections will detail the expected and reported spectroscopic features of this molecule. While experimental data for the hydrochloride salt is not widely published, data for the free base, 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine, is available and will be used as a primary reference, with necessary adjustments for the effects of protonation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. While a publicly available experimental spectrum for the hydrochloride salt is not readily accessible, a predicted spectrum can be derived based on the structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30-7.50 | m | 5H | Ar-H (Benzyl) | Aromatic protons of the benzyl group. |
| ~6.80-7.00 | m | 3H | Ar-H (Substituted Phenyl) | Aromatic protons on the 3-benzyloxy-4-methoxyphenyl ring. |
| ~5.10 | s | 2H | -O-CH₂-Ph | Benzylic protons, deshielded by the adjacent oxygen and phenyl ring. |
| ~3.85 | s | 3H | -OCH₃ | Methoxy group protons. |
| ~3.10-3.20 | t | 2H | -CH₂-N | Methylene protons adjacent to the ammonium group, deshielded by the nitrogen. |
| ~2.90-3.00 | t | 2H | Ar-CH₂- | Methylene protons adjacent to the aromatic ring. |
| ~8.0-9.0 | br s | 3H | -NH₃⁺ | Protons of the ammonium group, typically a broad singlet, exchangeable with D₂O. |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The data for the free base is available from SpectraBase.[1] The spectrum of the hydrochloride salt is expected to show minor shifts for carbons near the protonated amine.
Table 2: ¹³C NMR Chemical Shifts for 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine (Free Base)
| Chemical Shift (ppm) | Assignment |
| ~149.0 | C-O (Aromatic) |
| ~148.0 | C-O (Aromatic) |
| ~137.0 | C (Aromatic, Benzyl ipso) |
| ~131.0 | C-H (Aromatic) |
| ~128.5 | C-H (Aromatic, Benzyl) |
| ~128.0 | C-H (Aromatic, Benzyl) |
| ~127.5 | C-H (Aromatic, Benzyl) |
| ~121.0 | C-H (Aromatic) |
| ~114.0 | C-H (Aromatic) |
| ~112.0 | C-H (Aromatic) |
| ~71.0 | -O-CH₂-Ph |
| ~56.0 | -OCH₃ |
| ~42.0 | -CH₂-N |
| ~38.0 | Ar-CH₂- |
Source: SpectraBase.[1] Note that these are typical values for the free base; the hydrochloride salt may exhibit slight downfield shifts for the carbons of the ethylamine chain.
Experimental Protocol for NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of the hydrochloride salt will differ significantly from that of the free base, particularly in the region of N-H stretching vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3030-3100 | Medium | C-H stretch (Aromatic) | Stretching vibrations of C-H bonds on the aromatic rings. |
| 2850-3000 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of C-H bonds in the ethylamine and methoxy groups. |
| 2400-2800 | Broad, Strong | N-H stretch (-NH₃⁺) | Characteristic broad absorption due to the stretching of the N-H bonds in the ammonium salt.[2][3] |
| 1600-1620 | Medium | N-H bend (-NH₃⁺) | Asymmetric bending vibration of the ammonium group. |
| 1500-1520 | Medium | N-H bend (-NH₃⁺) | Symmetric bending vibration of the ammonium group. |
| 1580-1600 | Medium | C=C stretch (Aromatic) | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |
| 1200-1270 | Strong | C-O stretch (Aryl Ether) | Asymmetric stretching of the C-O-C bonds of the benzyloxy and methoxy groups. |
| 1020-1050 | Strong | C-O stretch (Aryl Ether) | Symmetric stretching of the C-O-C bonds. |
Note: The presence of the broad and strong absorption band in the 2400-2800 cm⁻¹ region is a key indicator of the hydrochloride salt form.
Experimental Protocol for FTIR Spectroscopy
Figure 3: Workflow for FTIR data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For the hydrochloride salt, the HCl is typically not observed in the mass spectrum as it is a counter-ion. The ionization process usually results in the protonated molecule of the free base, [M+H]⁺.
Table 4: Expected Mass Spectrometry Data for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine
| m/z | Ion | Rationale |
| 258.1494 | [M+H]⁺ | Protonated molecular ion of the free base (C₁₆H₁₉NO₂). |
| 241.1229 | [M-NH₂]⁺ | Loss of the amino group. |
| 167.0708 | [M-C₇H₇]⁺ | Cleavage of the benzyl group. |
| 151.0759 | [C₉H₁₁O₂]⁺ | Benzylic cleavage leading to the substituted benzyl fragment. |
| 91.0548 | [C₇H₇]⁺ | Benzyl cation. |
Note: The fragmentation pattern of phenylethylamines can be complex, and the relative intensities of the fragment ions will depend on the ionization technique and energy used.[4][5]
Key Fragmentation Pathway
Figure 5: Workflow for ESI-MS data acquisition.
Conclusion
The spectroscopic characterization of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is essential for its use in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with the underlying principles of their interpretation and standard experimental protocols. The combination of these techniques provides a comprehensive and unambiguous confirmation of the molecule's structure and purity.
References
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In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2014). Molecules. [Link]
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2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. PubChem. [Link]
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Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). Analytical Chemistry. [Link]
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HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. (1957). Canadian Journal of Chemistry. [Link]
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The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
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THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (1952). Canadian Journal of Chemistry. [Link]
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Methodological & Application
Introduction: Unveiling the Pharmacological Potential of a Novel Phenethylamine Derivative
An Application Guide for the In Vitro Characterization of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
The compound this compound belongs to the phenethylamine class, a structural backbone for many neuroactive compounds, including endogenous neurotransmitters like dopamine. Its structure, featuring a substituted phenyl ring and an ethylamine side chain, suggests a high probability of interaction with monoaminergic G protein-coupled receptors (GPCRs), particularly the dopamine receptor family. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the in vitro pharmacological profile of this compound.
Dopamine receptors are critical modulators of motor control, motivation, cognition, and reward pathways in the central nervous system.[1] They are divided into two main subfamilies: the D1-like (D1, D5) receptors, which couple to the Gs alpha subunit (Gαs) to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), and the D2-like (D2, D3, D4) receptors, which couple to the Gi alpha subunit (Gαi) to inhibit adenylyl cyclase and decrease cAMP levels.[2][3] Understanding how a novel compound interacts with these specific receptor subtypes is the first step in evaluating its therapeutic potential for neuropsychiatric disorders like Parkinson's disease, schizophrenia, or depression.[1]
This guide eschews a rigid template, instead presenting a logical, field-proven workflow for characterizing a putative dopamine receptor ligand. We will proceed from fundamental compound handling to detailed, self-validating cellular assays, explaining the causality behind each experimental choice to ensure robust and interpretable data.
Part 1: Compound Handling and Stock Solution Preparation
Scientific integrity begins with proper sample handling. This compound is supplied as a hydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base form.[4]
1.1. Storage and Safety:
-
Storage: Upon receipt, store the compound desiccated at 2-8°C, as recommended for similar amine HCl salts, to prevent degradation.
-
Safety: Handle the powder in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
1.2. Preparation of a Concentrated Stock Solution: The goal is to create a high-concentration stock solution in a solvent that ensures complete dissolution and is compatible with downstream cellular assays.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial solubilization due to its high dissolving power for a wide range of organic molecules.
-
Protocol:
-
Calculate the required mass of the compound to prepare a 10 mM or 50 mM stock solution. (Molecular Weight of HCl salt: 293.79 g/mol ).
-
Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Causality Insight: Using a high-concentration DMSO stock allows for minimal solvent concentration in the final assay medium (typically ≤0.5%), thereby preventing solvent-induced cellular toxicity or off-target effects. Aliquoting is critical to maintain the integrity of the compound over time.
Part 2: The Workflow for Characterizing a Putative Dopamine Receptor Ligand
A systematic, tiered approach is essential to build a comprehensive pharmacological profile. The workflow below outlines the logical progression from primary screening to detailed selectivity analysis.
Caption: Experimental workflow for in vitro characterization.
Part 3: Core Signaling Pathways & Assay Principles
The primary functional readout for dopamine receptor activation is the modulation of intracellular cAMP. The choice of assay is dictated by the receptor's G protein coupling.
Caption: Dopamine receptor signaling pathways.
Part 4: Detailed Experimental Protocols
The following protocols describe robust, modern methods for quantifying dopamine receptor activation in a high-throughput format. They are designed as self-validating systems with all necessary controls.
Protocol 1: D1-like Receptor Agonist Mode (cAMP Accumulation Assay)
This assay quantifies the ability of the test compound to increase intracellular cAMP via Gs-coupled receptors.
-
Principle: We will use a commercially available cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), stably expressing the human dopamine D1 receptor. Activation of the D1 receptor by an agonist stimulates adenylyl cyclase, leading to the accumulation of intracellular cAMP. The cAMP level is measured using a sensitive detection method like a competitive immunoassay (e.g., HTRF) or a luciferase-based reporter.[3][6]
-
Materials:
-
Cell Line: CHO-K1-hD1 or HEK293-hD1 stable cell line.
-
Culture Medium: As recommended by the cell line supplier (e.g., F-12K or DMEM/F12 with supplements).
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Reagents:
-
Test Compound: this compound stock solution.
-
Positive Control: Dopamine or a D1-selective agonist (e.g., A-68930).
-
Vehicle Control: DMSO.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Phosphodiesterase (PDE) Inhibitor: 1 mM IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit: e.g., Cisbio cAMP dynamic 2 HTRF kit or Promega GloSensor™ cAMP Assay.
-
-
-
Step-by-Step Methodology:
-
Cell Seeding: The day before the assay, seed the CHO-K1-hD1 cells into 384-well plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer containing IBMX. Also prepare dilutions of the positive control (Dopamine). The final DMSO concentration should not exceed 0.5%.
-
Assay Initiation:
-
Remove culture medium from the cells.
-
Add 10 µL of assay buffer containing IBMX to all wells.
-
Add 10 µL of the compound dilutions (or controls) to the appropriate wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection:
-
Following the manufacturer's instructions for the chosen cAMP kit, add the detection reagents. For an HTRF assay, this typically involves adding two reagents sequentially (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
-
Self-Validating Controls:
-
Basal Control: Cells treated with vehicle only (defines 0% activity).
-
Positive Control: A full dose-response curve of Dopamine (defines 100% activity and system viability).
-
Parental Cell Line: Test the compound on the parental CHO-K1 cell line (not expressing the D1 receptor) to rule out off-target effects on cAMP.
-
Protocol 2: D2-like Receptor Agonist Mode (cAMP Inhibition Assay)
This assay quantifies the ability of the test compound to inhibit adenylyl cyclase via Gi-coupled receptors.
-
Principle: In cells expressing a D2-like receptor (e.g., HEK293-hD2), adenylyl cyclase is first stimulated directly with forskolin. An agonist acting on the Gi-coupled D2 receptor will inhibit this forskolin-induced cAMP production. The magnitude of this inhibition is the measure of agonist activity.[2][7]
-
Materials:
-
Cell Line: HEK293-hD2 stable cell line.
-
Additional Reagents:
-
Forskolin stock solution in DMSO.
-
Positive Control: A D2-like agonist (e.g., Quinpirole).
-
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-hD2 cells as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of the test compound and Quinpirole in assay buffer containing a fixed concentration of forskolin. The optimal forskolin concentration (typically 1-10 µM) should be predetermined to elicit ~80% of the maximal cAMP response.
-
Assay Initiation:
-
Remove culture medium.
-
Add 20 µL of the compound/forskolin mixture to the cells.
-
-
Incubation, Detection, and Data Acquisition: Proceed as described in Protocol 1.
-
-
Self-Validating Controls:
-
Basal Control: Cells with vehicle only (no forskolin).
-
0% Inhibition Control: Cells treated with forskolin + vehicle (defines the signal that will be inhibited).
-
100% Inhibition Control: A full dose-response curve of Quinpirole + forskolin.
-
Part 5: Data Analysis and Presentation
For both assays, the raw data (e.g., HTRF ratio) is first converted to cAMP concentration using a standard curve. The data is then normalized to the controls.
-
For D1-like Agonism:
-
% Activity = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_MaxDopamine - Signal_Vehicle)
-
-
For D2-like Agonism:
-
% Inhibition = 100 * (1 - (Signal_Compound+Forskolin - Signal_Basal) / (Signal_ForskolinOnly - Signal_Basal))
-
The normalized data is then plotted against the logarithm of the compound concentration. A non-linear regression analysis using a four-parameter logistic equation is applied to determine the EC50 (for agonism) or IC50 (for inhibition) and the maximum effect (Emax ).
Table 1: Example Data Summary for Pharmacological Profile
| Parameter | Dopamine D1 | Dopamine D5 | Dopamine D2 | Dopamine D3 | Dopamine D4 |
| EC50 / IC50 (nM) | >10,000 | >10,000 | 150 | 85 | 450 |
| Emax (% of Control) | <10% | <10% | 95% | 98% | 92% |
| Assay Type | Gs (cAMP) | Gs (cAMP) | Gi (cAMP) | Gi (cAMP) | Gi (cAMP) |
This table presents hypothetical data for illustrative purposes.
Interpretation: The hypothetical data in Table 1 would characterize this compound as a potent and efficacious agonist for D2-like receptors, with a preference for the D3 subtype, and no significant agonist activity at D1-like receptors.
References
- Identification of human dopamine D1-like receptor agonist using a cell-based functional assay.
- Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors.MDPI.
- Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- D2 Dopamine Receptor Assay.Innoprot GPCR Functional Assays.
- D1 Dopamine Receptor Assay.Innoprot GPCR Functional Assays.
- SAFETY DATA SHEET - TCO-amine HCl salt.Sigma-Aldrich.
- Standard Operating Procedure for Hydrochloric Acid.University of California, Santa Barbara.
- G Protein-Coupled Receptors in Drug Discovery: Methods and Protocols.
- Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
- G Protein-Coupled Receptor Signaling Methods and Protocols.
- Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems.Thermo Fisher Scientific - US.
- 2-(3-BENZYLOXY-4-METHOXY-PHENYL)
- This compound.Sigma-Aldrich.
- Ways of crashing out amines.Reddit.
Sources
- 1. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. Identification of human dopamine D1-like receptor agonist using a cell-based functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl in Isoquinoline Alkaloid Synthesis: Application Notes and Protocols
Introduction: A Versatile Precursor for Complex Heterocyclic Scaffolds
In the landscape of organic synthesis, particularly in the realm of medicinal chemistry and natural product synthesis, the strategic selection of starting materials is paramount. 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a key precursor, valued for its inherent structural features that enable the construction of the tetrahydroisoquinoline and isoquinoline core. This framework is central to a vast array of biologically active alkaloids, including the vasodilatory agent papaverine and the benzylisoquinoline alkaloid laudanosine.
The utility of this precursor lies in its trifunctional nature: a primary amine for initial condensation or acylation reactions, an electron-rich aromatic ring poised for electrophilic cyclization, and a benzyl protecting group on the phenolic oxygen. This protecting group is crucial as it allows for selective reactions at other sites before its facile removal in the final stages of a synthetic sequence. This guide provides an in-depth exploration of the applications of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl, complete with detailed protocols for key synthetic transformations.
Core Synthetic Applications: Building the Isoquinoline Nucleus
The primary application of this compound is in the construction of substituted tetrahydroisoquinolines and their oxidized isoquinoline counterparts. Two classical and powerful reactions are predominantly employed for this purpose: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction: Direct Access to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a cornerstone of isoquinoline alkaloid synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[1][2] The electron-donating methoxy and benzyloxy groups on the aromatic ring of our precursor activate it for this cyclization, often allowing for milder reaction conditions.[3]
The reaction proceeds through the initial formation of a Schiff base (iminium ion under acidic conditions) between the primary amine of the precursor and an aldehyde. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium carbon to forge the new heterocyclic ring. The choice of acid catalyst is crucial; common choices include hydrochloric acid, sulfuric acid, or trifluoroacetic acid.[2][3]
Diagram 1: Pictet-Spengler Reaction Workflow
Caption: General workflow of the Pictet-Spengler reaction.
This protocol details the synthesis of a key tetrahydroisoquinoline intermediate using formaldehyde as the aldehyde component.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 293.79 | 2.94 g | 10 mmol |
| Formaldehyde (37% aqueous solution) | 30.03 | 0.81 mL | ~10 mmol |
| Hydrochloric Acid (concentrated) | 36.46 | 5 mL | - |
| Methanol | 32.04 | 25 mL | - |
| Sodium Hydroxide (10% aqueous solution) | 40.00 | As needed | - |
| Dichloromethane | 84.93 | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.94 g (10 mmol) of this compound in 25 mL of methanol.
-
Reagent Addition: To the stirred solution, add 0.81 mL (~10 mmol) of a 37% aqueous formaldehyde solution followed by the slow addition of 5 mL of concentrated hydrochloric acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the resulting aqueous residue, carefully add 10% aqueous sodium hydroxide solution until the pH is approximately 10-11. Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 6-benzyloxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline as a solid.
The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines and Isoquinolines
The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines, which can be subsequently oxidized to fully aromatic isoquinolines.[4][5] This two-step sequence first involves the N-acylation of the β-arylethylamine precursor, followed by an acid-catalyzed cyclization and dehydration.[6][7]
The synthesis begins with the acylation of the primary amine of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine with an appropriate acyl chloride or anhydride. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which facilitates an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.[8][9] The choice of the acylating agent determines the substituent at the 1-position of the resulting isoquinoline.
Diagram 2: Bischler-Napieralski Reaction and Subsequent Oxidation
Caption: Stepwise workflow for the Bischler-Napieralski reaction.
This protocol outlines the synthesis of a benzyl-protected papaverine analogue, demonstrating the power of the Bischler-Napieralski reaction in constructing complex isoquinoline alkaloids.
Part A: N-Acylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine | 257.33 | 2.57 g | 10 mmol |
| 3,4-Dimethoxyphenylacetyl chloride | 214.65 | 2.36 g | 11 mmol |
| Triethylamine | 101.19 | 2.1 mL | 15 mmol |
| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.57 g (10 mmol) of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine (the free base, obtained by neutralizing the HCl salt) in 50 mL of anhydrous dichloromethane.
-
Base Addition: Add 2.1 mL (15 mmol) of triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of 2.36 g (11 mmol) of 3,4-dimethoxyphenylacetyl chloride in 10 mL of anhydrous dichloromethane to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, and wash it sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate. This is often pure enough for the next step.
Part B: Bischler-Napieralski Cyclization
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Acyl Intermediate (from Part A) | ~435.5 | ~10 mmol | 10 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10 mL | - |
| Toluene (anhydrous) | 92.14 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the crude N-acyl intermediate (~10 mmol) in 50 mL of anhydrous toluene.
-
Reagent Addition: Carefully add 10 mL of phosphorus oxychloride to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Basify the aqueous mixture with concentrated ammonium hydroxide until pH 9-10. Extract the product with toluene (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline derivative.
Deprotection: Unveiling the Final Product
The final step in many synthetic sequences involving this precursor is the removal of the benzyl protecting group to liberate the free phenol. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogen gas.
Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzyl-protected Tetrahydroisoquinoline (from Pictet-Spengler) | - | 1 g | - |
| Palladium on Carbon (10% Pd) | - | 100 mg | - |
| Ammonium Formate | 63.06 | 5 eq. | - |
| Methanol | 32.04 | 20 mL | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1 g of the benzyl-protected tetrahydroisoquinoline in 20 mL of methanol.
-
Catalyst and Reagent Addition: To the stirred solution, carefully add 100 mg of 10% Palladium on Carbon, followed by the portion-wise addition of 5 equivalents of ammonium formate.
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol.
-
Concentration and Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final deprotected product.
Conclusion: A Strategic Asset in Synthesis
This compound stands as a testament to the power of strategic precursor design in organic synthesis. Its inherent functionalities provide a direct and efficient entry into the medicinally significant tetrahydroisoquinoline and isoquinoline ring systems. The protocols detailed herein for the Pictet-Spengler and Bischler-Napieralski reactions, followed by a robust deprotection strategy, offer a reliable and versatile roadmap for researchers and drug development professionals aiming to construct complex heterocyclic molecules. The principles and techniques outlined in this guide can be readily adapted for the synthesis of a wide range of natural product analogues and novel therapeutic agents.
References
- Bischler, A.; Napieralski, B. (1893). "Zur Kenntniss einer neuen Isochinolin-Synthese". Berichte der deutschen chemischen Gesellschaft. 26(2): 1903–1908.
- Pictet, A.; Spengler, T. (1911). "Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin". Berichte der deutschen chemischen Gesellschaft. 44(3): 2030–2036.
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
YouTube. Bischler-Napieralski Reaction. [Link]
-
Der Pharma Chemica. Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
SpectraBase. 1,2,3,4-Tetrahydroisoquinoline, 6-benzyloxy-7-methoxy-1-methyl-. [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]
-
Semantic Scholar. Regioselective N-acylation of some nitrogenous heterocyclic compounds using potter's clay under solvent-free conditions. [Link]
-
PMC. The biosynthesis of papaverine proceeds via (S)-reticuline. [Link]
-
NIH. Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
PrepChem.com. Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]
-
ResearchGate. Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]
-
Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]
-
ARKIVOC. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]
-
ResearchGate. Green-Light/Oxygen Cooperative RFTA Catalysis: One-Pot Debenzylation-Acylation of N-Benzyltetrahydroisoquinolines to Access 3,4-Dihydroisoquinolin-1(2H)-one. [Link]
-
PMC. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
PMC. {(1R,3S)-2-Benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl}diphenylmethanol. [Link]
-
Refubium - Freie Universität Berlin. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]
-
ResearchGate. Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. [Link]
-
NIH. Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. [Link]
-
ACS Publications. Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
analytical methods for quantifying 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl
An Application Note and Protocol for the Quantitative Analysis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound (CAS: 148223-47-6), a key intermediate in pharmaceutical synthesis.[1] Recognizing the need for robust and reliable analytical methods in research and drug development, this guide presents three distinct, validated methodologies: a primary High-Performance Liquid Chromatography (HPLC) method for high-specificity quantification, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for unambiguous identification, and a rapid UV-Vis Spectrophotometry method for preliminary screening. The protocols are designed to be self-validating, incorporating system suitability tests and method validation principles aligned with industry standards. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Analytical Strategy
This compound is a substituted phenethylamine derivative. Its molecular structure, featuring two aromatic rings and a primary amine, dictates the optimal analytical strategies. The benzyloxy and methoxy groups provide distinct chemical properties, while the hydrochloride salt form ensures aqueous solubility.[2] Accurate quantification is critical for ensuring purity, determining reaction yields, and maintaining quality control in drug development pipelines.
Our core analytical strategy is to utilize chromatographic separation to isolate the analyte from potential impurities, starting materials, and by-products. Spectroscopic detection provides the means for quantification.
-
Primary Method (HPLC-UV): This is the gold-standard technique for this analyte. Reversed-phase HPLC offers excellent separation for moderately polar compounds, and the aromatic rings provide strong UV absorbance for sensitive detection.[3]
-
Confirmatory Method (GC-MS): This method provides an orthogonal approach, offering high-confidence identification based on both retention time and mass fragmentation patterns.[4] Due to the analyte's polarity and salt form, derivatization is recommended to enhance volatility.
-
Screening Method (UV-Vis): This is a simple, high-throughput technique for estimating concentration in pure samples but lacks the specificity of chromatographic methods.[5]
The following workflow outlines the general process from sample handling to final data reporting.
Caption: General Analytical Workflow.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle
This method employs reversed-phase HPLC to separate the analyte from other components. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte, being moderately polar, is retained on the column and then eluted by a mixture of aqueous buffer and organic solvent. The acidic buffer (pH ~3) ensures the primary amine group is consistently protonated, leading to a sharp, symmetrical peak. Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits a strong response, typically around 280 nm, and comparing it to a reference standard of known concentration.[6]
Materials and Instrumentation
-
Reagents:
-
This compound Reference Standard (Purity ≥97%)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
Deionized Water, 18.2 MΩ·cm
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (4-5 decimal places)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Detailed Protocol
Step 1: Mobile Phase Preparation (20 mM KH₂PO₄ Buffer, pH 3.0)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter. This buffer is Mobile Phase A. Mobile Phase B is Acetonitrile.
-
Causality: The phosphate buffer controls the pH to maintain a consistent ionization state of the analyte's amine function, which is critical for reproducible retention and good peak shape. Filtering removes particulates that can damage the HPLC system.[7]
-
Step 2: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent).
-
Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.
Step 3: Sample Solution Preparation (Target Concentration: 100 µg/mL)
-
Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Prepare the sample solution following the same procedure as the Standard Solution (Step 2.2 - 2.3).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Causality: Filtering the sample prevents injection of particulates onto the column, extending column lifetime and preventing blockages.
-
Step 4: Chromatographic System and Conditions The following table summarizes the instrumental parameters.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM KH₂PO₄ (pH 3.0)B: Acetonitrile (ACN) |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 15 minutes |
-
Causality: A C18 column is a robust choice for retaining this molecule. An isocratic elution simplifies the method and improves reproducibility. A column temperature of 30°C ensures stable retention times. The 280 nm wavelength is chosen for high sensitivity based on the analyte's aromatic structure; this should be confirmed by running a PDA scan on a standard.
Step 5: System Suitability and Analysis Sequence
-
Equilibrate the system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution.
-
Verify that the System Suitability Test (SST) criteria are met (see table below).
-
Proceed with the analysis sequence: Blank (diluent), Standard, Sample(s), Standard.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% (for n=5) |
Step 6: Calculation Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Method Validation Summary
A robust analytical method must be validated to ensure it is fit for purpose. The following diagram and table summarize the key validation parameters according to ICH guidelines.
Caption: HPLC Method Validation Workflow.
| Parameter | Typical Results & Acceptance Criteria |
| Specificity | No interference from blank/placebo at the analyte's retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over 10-150 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (%RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL) |
| LOQ | Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL) |
| Robustness | No significant impact on results from minor changes in pH, flow, temp. |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is used for unequivocal identification. The sample is first derivatized to increase volatility and thermal stability. Acylation of the primary amine with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) is a common approach.[8] The derivatized analyte is separated by gas chromatography and detected by a mass spectrometer, which provides a mass spectrum (a molecular fingerprint) that can be compared to a reference.
Protocol Outline
-
Sample Preparation & Derivatization:
-
Extract the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate) after basifying the solution to deprotonate the amine.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of MBTFA to the dried residue.
-
Heat at 70 °C for 30 minutes to complete the derivatization.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temp: 280 °C.
-
Oven Program: Start at 150 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Confirm the identity of the analyte by matching its retention time and mass spectrum with that of a derivatized reference standard. Key fragment ions should be present.
-
Screening Method: UV-Vis Spectrophotometry
Principle
This method relies on the direct measurement of UV light absorption by the analyte in solution, governed by the Beer-Lambert Law.[5] It is fast and simple but non-specific, as any substance absorbing at the same wavelength will interfere. It is best used for pure samples or for rapid, in-process checks.
Protocol Outline
-
Determine λmax:
-
Prepare a ~10 µg/mL solution of the analyte in methanol.
-
Scan the solution from 400 nm to 200 nm in a quartz cuvette using methanol as a blank.
-
The wavelength of maximum absorbance (λmax) should be identified (expected ~280 nm).
-
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot Absorbance vs. Concentration. The plot should be linear and pass through the origin.
-
-
Quantify Sample:
-
Prepare a sample solution with a concentration expected to fall within the calibration range.
-
Measure its absorbance at λmax and determine the concentration from the calibration curve.
-
Summary and Comparison of Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Separation + Mass Spectrum) | Low (No separation) |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg level) |
| Primary Use | Routine QC, Purity, Assay | Identity Confirmation, Structure Elucidation | Quick Screening (Pure Samples) |
| Sample Prep | Simple (Dissolve & Dilute) | Complex (Extraction & Derivatization) | Very Simple (Dissolve & Dilute) |
| Cost/Run Time | Moderate / ~15 min | High / ~25 min | Low / <5 min |
References
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PubChem. 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. [Link]
-
U.S. Environmental Protection Agency. Analytical Method Summaries. [Link]
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Beijing Xinheng Research Technology Co., Ltd. This compound. [Link]
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University of Florida. GENERAL HPLC METHODS. [Link]
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Mettler Toledo. UV/Vis Spectrophotometry - Theory and Application Guide. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-Trinitrotoluene. [Link]
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Japan Environmental Sanitation Center. Analytical Methods for Environmental Pollutants. [Link]
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Wang, E., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-427. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
-
PrepChem. Synthesis of 2-(3-benzyloxy-4-nitrophenyl)ethylamine, hydrochloride. [Link]
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Nageswara Rao, R., & Narasa Raju, A. (2012). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Oriental Journal of Chemistry, 28(2). [Link]
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]
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Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Agilent Technologies. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>. [Link]
-
Noggle, F. T., et al. (1993). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of chromatographic science, 31(5), 172-176. [Link]
-
DeRuiter, J., et al. (2008). GC-MS analysis of ring and side chain regioisomers of ethoxyphenethylamines. Journal of chromatographic science, 46(8), 671-679. [Link]
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2465-2473. [Link]
-
Al-Amiery, A. A. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
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Application Notes and Protocols for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction: Probing Neuromodulatory Pathways with a Novel Phenethylamine Analog
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a phenethylamine derivative with potential applications in neuropharmacology and cell signaling research.[1][2][3][4] Its structural resemblance to endogenous catecholamines, such as dopamine, suggests that it may interact with monoamine receptors, including dopamine receptors. The presence of the benzyloxy and methoxy substitutions on the phenyl ring may confer unique properties, such as altered receptor affinity, selectivity, and metabolic stability compared to endogenous ligands.
This document provides a comprehensive guide for the investigation of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl in cell culture systems. The protocols detailed herein are designed to assess its hypothetical activity as a modulator of the Dopamine D2 receptor (DRD2), a G-protein coupled receptor (GPCR) critically involved in neuronal signaling and a key target for antipsychotic drugs.[5][6] While the specific biological activity of this compound is not extensively characterized in publicly available literature, these protocols provide a robust framework for its initial pharmacological profiling.
The following sections will guide researchers through the necessary materials, step-by-step experimental procedures, data analysis techniques, and expected outcomes for characterizing the effects of this compound on DRD2 signaling. The overarching goal is to provide a scientifically rigorous and practical resource for researchers interested in exploring the therapeutic potential of novel phenethylamine derivatives.
Materials and Reagents
| Material/Reagent | Supplier/Source | Catalog Number | Storage |
| This compound | AstaTech, Inc. | ATE245845503 | 2-8°C |
| HEK293 cells stably expressing human DRD2 | ATCC or equivalent | - | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco/Thermo Fisher Scientific | - | 4°C |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco/Thermo Fisher Scientific | - | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco/Thermo Fisher Scientific | - | -20°C |
| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher Scientific | - | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Thermo Fisher Scientific | - | Room Temperature |
| Dopamine hydrochloride | Sigma-Aldrich | - | -20°C |
| Forskolin | Sigma-Aldrich | - | -20°C |
| cAMP Assay Kit (e.g., HTRF, ELISA) | Cisbio, PerkinElmer, or equivalent | - | -20°C |
| 96-well cell culture plates, clear bottom, white walls | Corning or equivalent | - | Room Temperature |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | - | Room Temperature |
Hypothetical Mechanism of Action: Antagonism of the Dopamine D2 Receptor
The Dopamine D2 receptor (DRD2) is a member of the G-protein coupled receptor superfamily. In its canonical signaling pathway, the binding of an agonist, such as dopamine, to the DRD2 receptor leads to the activation of an inhibitory G-protein (Gi/o). This activation, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7]
We hypothesize that this compound acts as an antagonist at the DRD2 receptor. In this model, the compound would bind to the receptor but fail to elicit a downstream signaling response. Furthermore, by occupying the binding site, it would prevent the binding and subsequent signaling of dopamine. The experimental protocols outlined below are designed to test this hypothesis by measuring changes in intracellular cAMP levels.
Figure 1: Hypothetical signaling pathway of this compound at the DRD2.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Compound Stock Solution (10 mM):
-
Calculate the required mass of this compound for a 10 mM stock solution in DMSO.
-
Under sterile conditions, dissolve the compound in cell culture-grade DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Dopamine Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of dopamine hydrochloride in sterile water or a suitable buffer.
-
Aliquot and store at -20°C.
-
-
Forskolin Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of forskolin in DMSO.
-
Aliquot and store at -20°C.
-
Protocol 2: Cell Culture and Seeding
-
Culture HEK293-DRD2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For the cAMP assay, seed the HEK293-DRD2 cells into a 96-well clear-bottom, white-walled plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
Protocol 3: cAMP Assay - Antagonist Mode
This assay will determine if this compound can inhibit the dopamine-induced decrease in cAMP levels.
-
Prepare Assay Plate:
-
Gently aspirate the growth medium from the wells of the 96-well plate containing the HEK293-DRD2 cells.
-
Wash the cells once with 100 µL of pre-warmed serum-free DMEM or assay buffer.
-
Add 50 µL of serum-free DMEM containing a fixed concentration of forskolin (e.g., 10 µM) to all wells. Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.
-
-
Add Test Compound:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add 25 µL of the diluted compound to the appropriate wells. For the control wells, add 25 µL of serum-free DMEM with the corresponding DMSO concentration (vehicle control).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Add Agonist (Dopamine):
-
Prepare a solution of dopamine in serum-free DMEM at a concentration that elicits a submaximal response (EC80), which should be determined in a preliminary dose-response experiment.
-
Add 25 µL of the dopamine solution to all wells except for the "no agonist" control wells. To these wells, add 25 µL of serum-free DMEM.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Measure cAMP Levels:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis and Interpretation
The data from the cAMP assay should be analyzed to determine the inhibitory concentration 50 (IC50) of this compound.
-
Normalize the data by setting the signal from the "no agonist" control as 100% and the signal from the dopamine-treated wells (without the test compound) as 0%.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Treatment Group | [Dopamine] | [Compound] | Expected cAMP Level | Interpretation |
| Basal | 0 | 0 | High (Forskolin-stimulated) | Baseline cAMP production |
| Agonist Control | EC80 | 0 | Low | DRD2 activation by dopamine inhibits cAMP |
| Antagonist Test | EC80 | Increasing | Increasing with [Compound] | Compound blocks dopamine's effect |
| Compound Alone | 0 | Highest Conc. | High (similar to Basal) | Compound has no intrinsic agonist/inverse agonist activity |
A potent antagonist will exhibit a low IC50 value, indicating that a lower concentration of the compound is required to inhibit the dopamine-induced response.
Experimental Workflow
Figure 2: High-level workflow for assessing the antagonist activity of the test compound.
Troubleshooting
-
High variability between replicate wells: Ensure accurate and consistent cell seeding density. Use a multichannel pipette for reagent additions.
-
No response to dopamine: Confirm the expression and functionality of the DRD2 receptor in the cell line. Check the activity of the dopamine stock solution.
-
Compound precipitates in media: Lower the highest concentration of the compound tested. Ensure the final DMSO concentration is below 0.5%.
Safety Precautions
-
This compound is classified as a hazardous substance.[8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[8]
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial characterization of this compound in a cell culture setting. By investigating its potential as a Dopamine D2 receptor antagonist, researchers can gain valuable insights into its pharmacological properties and potential as a lead compound for the development of novel therapeutics targeting dopaminergic signaling pathways. The successful application of these methods will contribute to a deeper understanding of the structure-activity relationships of phenethylamine derivatives and their role in modulating neuronal function.
References
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Hosokami, T., Kuretani, M., Higashi, K., Asano, M., Ohya, K., Takasugi, N., Mafune, E., & Miki, T. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719. [Link]
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Gockley, A. A., Fiascone, S. J., Asara, J. M., & Ligon, K. L. (2016). Targeting dopamine receptor D2 as a novel therapeutic strategy in endometrial cancer. Scientific Reports, 6(1), 1–11. [Link]
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McKay, B. S., & Schiavi, S. (2017). Comment on “Identification of Novel G Protein–Coupled Receptor 143 Ligands as Pharmacologic Tools for Investigating X-Linked Ocular Albinism.” Journal of Pharmacology and Experimental Therapeutics, 362(3), 438–439. [Link]
-
De Filippo, E., Schiavi, S., Iacovelli, L., & McKay, B. S. (2017). Identification of Novel G Protein–Coupled Receptor 143 Ligands as Pharmacologic Tools for Investigating X-Linked Ocular Albinism. Journal of Pharmacology and Experimental Therapeutics, 361(2), 266–275. [Link]
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Innoprot. (n.d.). cAMP NOMAD D2 Dopamine Receptor Cell Line. Retrieved January 14, 2026, from [Link]
-
Schiavi, S., De Filippo, E., & McKay, B. S. (2017). The Many Faces of G Protein-Coupled Receptor 143, an Atypical Intracellular Receptor. Frontiers in Pharmacology, 8, 821. [Link]
-
PubChem. (n.d.). Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. Retrieved January 14, 2026, from [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved January 14, 2026, from [Link]
-
De Filippo, E., Schiavi, S., & McKay, B. S. (2017). Author Response: Comment on “Identification of Novel G Protein–Coupled Receptor 143 Ligands as Pharmacologic Tools for Investigating X-Linked Ocular Albinism.” Journal of Pharmacology and Experimental Therapeutics, 362(3), 440–441. [Link]
-
National Center for Biotechnology Information. (n.d.). GPR143 G protein-coupled receptor 143 [Homo sapiens (human)]. Retrieved January 14, 2026, from [Link]
-
Molecularinfo.com. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl for Analytical Quantification
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (HCl), a crucial intermediate and analyte in pharmaceutical research and development. The inherent polarity and low volatility of this primary amine necessitate derivatization to enhance its analytical performance in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document outlines tailored protocols for silylation and acylation for GC-MS analysis and fluorescent labeling for HPLC, offering researchers, scientists, and drug development professionals the necessary tools for robust and sensitive quantification. The rationale behind the selection of derivatization strategies and the critical parameters for successful implementation are discussed in detail to ensure methodological integrity and reproducibility.
Introduction: The Analytical Challenge of Phenethylamines
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine is a phenethylamine derivative of significant interest in medicinal chemistry and pharmaceutical synthesis. Accurate quantification of this compound in various matrices is essential for process optimization, quality control, and pharmacokinetic studies. However, its primary amine functional group and overall polarity present considerable challenges for direct analysis.[1]
Direct injection of such polar compounds into a gas chromatograph often leads to poor peak shape, tailing, and low sensitivity due to interactions with active sites within the GC system.[1] Similarly, while HPLC analysis is more amenable to polar compounds, the lack of a strong chromophore or fluorophore in the native molecule limits detection sensitivity, particularly at trace levels.
Chemical derivatization addresses these limitations by chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical technique.[2][3] For GC analysis, derivatization aims to increase volatility and thermal stability while reducing polarity.[4][5] For HPLC, derivatization often involves the introduction of a "tag" that enhances detectability, such as a fluorophore for fluorescence detection.[6]
This application note details two primary derivatization strategies for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine:
-
For GC-MS Analysis: Silylation and Acylation.
-
For HPLC Analysis: Fluorescent Labeling.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. To make 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine amenable to GC-MS analysis, we must convert the polar primary amine into a less polar, more volatile derivative.[7][8]
Silylation: A Robust Method for Volatility Enhancement
Silylation is a widely used derivatization technique that involves replacing an active hydrogen atom in a functional group with a silyl group, typically a trimethylsilyl (TMS) group.[1][6] The resulting silyl derivatives are significantly more volatile and thermally stable.[4]
Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom on the silicon atom of the silylating reagent.[2][9] This results in the displacement of a leaving group and the formation of a stable N-silyl derivative. The presence of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent.[1]
Figure 1: Silylation of a primary amine with BSTFA.
Protocol 2.1: Silylation of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl with BSTFA
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The hydrochloride salt must be neutralized or the derivatization will be inefficient. This can be achieved by adding a small excess of a volatile base like triethylamine and then evaporating to dryness, or by using a solvent that can act as a base, such as pyridine. For this protocol, we will utilize anhydrous pyridine.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA containing 1% TMCS.[1]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 45 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Rationale for Experimental Choices:
-
BSTFA with 1% TMCS: BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring complete derivatization of the primary amine.[1]
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture and will preferentially react with water.[2][7] Therefore, all glassware and solvents must be anhydrous to prevent reagent degradation and ensure quantitative derivatization of the analyte.
-
Pyridine as Solvent: Pyridine is a commonly used solvent for silylation reactions as it is a good solvent for many organic compounds and can also act as an acid scavenger, neutralizing any HCl that may be present.[2]
-
Heating: Heating the reaction mixture accelerates the rate of derivatization, ensuring the reaction goes to completion in a reasonable timeframe.[1]
| Parameter | Value | Rationale |
| Derivatizing Agent | BSTFA + 1% TMCS | Highly reactive, suitable for primary amines.[1] |
| Solvent | Anhydrous Pyridine | Good solvent and acid scavenger.[2] |
| Reaction Temperature | 70-80°C | Accelerates the reaction rate.[1] |
| Reaction Time | 45 minutes | Ensures complete derivatization. |
Table 1: Summary of Silylation Protocol Parameters.
Acylation: Forming Stable Amide Derivatives
Acylation is another effective derivatization technique for amines, involving the reaction with an acylating agent, such as an acid anhydride or an acid halide, to form a stable amide derivative.[6] Trifluoroacetylation, using trifluoroacetic anhydride (TFAA), is particularly advantageous as it introduces fluorine atoms into the molecule, which can enhance detection by electron capture detection (ECD) and improve mass spectral characteristics.[10]
Mechanism of Acylation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating reagent. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group.[11]
Figure 2: Acylation of a primary amine with TFAA.
Protocol 2.2: Trifluoroacetylation of this compound with TFAA
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount (approximately 1 mg) of the this compound sample into a reaction vial. Evaporate any solvent to dryness under a gentle stream of nitrogen. As with silylation, the HCl salt should be neutralized. A small amount of a non-reactive tertiary amine base like triethylamine can be added, and the solvent evaporated.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[1]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes.[1]
-
Solvent Removal: After cooling to room temperature, carefully evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Rationale for Experimental Choices:
-
TFAA: A highly reactive acylating agent that produces stable and volatile trifluoroacetamide derivatives.[12] The electron-withdrawing trifluoromethyl group enhances the volatility of the derivative.[10]
-
Anhydrous Ethyl Acetate: A suitable aprotic solvent for the reaction. Anhydrous conditions are necessary as TFAA readily hydrolyzes in the presence of water.[13]
-
Heating: A moderate temperature is sufficient to drive the reaction to completion quickly.[1]
-
Solvent Removal and Reconstitution: This step removes the corrosive and highly reactive excess TFAA, protecting the GC column and improving chromatography.
| Parameter | Value | Rationale |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) | Highly reactive, forms stable, volatile derivatives.[12] |
| Solvent | Anhydrous Ethyl Acetate | Aprotic solvent, prevents reagent hydrolysis.[13] |
| Reaction Temperature | 60-70°C | Ensures rapid and complete reaction.[1] |
| Reaction Time | 20 minutes | Sufficient for complete derivatization. |
Table 2: Summary of Acylation Protocol Parameters.
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag, thereby enhancing the detectability of the analyte.[6][14] Pre-column derivatization is a common approach where the analyte is derivatized prior to injection into the HPLC system.[14][15]
Fluorescent Labeling with o-Phthalaldehyde (OPA)
o-Phthalaldehyde (OPA) is a widely used derivatizing agent for primary amines.[16][17] In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity using a fluorescence detector.[16]
Mechanism of OPA Derivatization: The reaction of OPA with a primary amine and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) in a basic medium proceeds rapidly at room temperature to form a stable, fluorescent isoindole derivative.[16]
Figure 3: OPA derivatization of a primary amine.
Protocol 3.1: Fluorescent Derivatization with OPA
Materials:
-
This compound sample
-
Borate buffer (0.4 M, pH 9.5)
-
o-Phthalaldehyde (OPA) solution (10 mg/mL in methanol)
-
3-Mercaptopropionic acid (MPA)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of this compound in a suitable diluent (e.g., water or mobile phase).
-
Derivatization Reagent Preparation (prepare fresh daily):
-
OPA Reagent: To 1 mL of the 10 mg/mL OPA solution, add 5 µL of 3-mercaptopropionic acid and 9 mL of 0.4 M borate buffer (pH 9.5). Mix well.
-
-
Derivatization Reaction: In an autosampler vial or a microcentrifuge tube, mix 50 µL of the sample/standard solution with 50 µL of the freshly prepared OPA reagent.
-
Reaction Time: Allow the reaction to proceed for 2 minutes at room temperature. The reaction is rapid.[16]
-
Analysis: Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.
-
Detection: Monitor the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[16]
Rationale for Experimental Choices:
-
OPA/MPA: This combination provides a rapid reaction to form a stable and highly fluorescent derivative, enabling sensitive detection.[15]
-
Borate Buffer (pH 9.5): The derivatization reaction is optimal under basic conditions.[16]
-
Room Temperature Reaction: The reaction is fast and efficient at ambient temperature, simplifying the procedure.[16]
-
Fluorescence Detection: Provides high sensitivity and selectivity for the derivatized analyte.[16]
| Parameter | Value | Rationale |
| Derivatizing Agent | OPA / 3-Mercaptopropionic acid | Rapid reaction, forms highly fluorescent product.[15][16] |
| Reaction Buffer | 0.4 M Borate Buffer, pH 9.5 | Provides optimal basic pH for the reaction.[16] |
| Reaction Temperature | Room Temperature | Reaction is rapid and efficient at ambient temperature.[16] |
| Reaction Time | 2 minutes | Sufficient for complete derivatization.[16] |
| Detection Wavelengths | Ex: 340 nm, Em: 455 nm | Optimal wavelengths for the fluorescent isoindole derivative.[16] |
Table 3: Summary of HPLC-Fluorescence Derivatization Protocol Parameters.
Conclusion
The derivatization protocols presented in this application note provide robust and reliable methods for the analysis of this compound by GC-MS and HPLC. The choice of derivatization technique will depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can achieve accurate and reproducible quantification of this important pharmaceutical compound.
References
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]
-
Wikipedia. (2023). Silylation. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
-
Villas-Boas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]
-
Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]
-
Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Retrieved from [Link]
-
Susana, I., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 69. Retrieved from [Link]
-
Lee, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(12), 838. Retrieved from [Link]
-
Durán-Merás, I., et al. (2008). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-15. Retrieved from [Link]
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Kent, S. B. H., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 20(1), 57-65. Retrieved from [Link]
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Płotka, J., et al. (2000). Determination of Phenylisothiocyanate Derivatives of Amphetamine and its Analogues in Biological Fluids by HPLC-APCI-MS or DAD. Journal of Analytical Toxicology, 24(2), 117-123. Retrieved from [Link]
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Hong, J., et al. (2010). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Journal of the Korean Chemical Society, 54(4), 459-464. Retrieved from [Link]
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Das, S. K., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 852-855. Retrieved from [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Analysis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Abstract
This application note details the development and optimization of a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl. This compound is of significant interest in pharmaceutical research and development, necessitating a precise and accurate analytical method for its characterization. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution, sensitivity, and reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the strategic approach to method development, a detailed experimental protocol, and system suitability criteria based on established regulatory guidelines.
Introduction
This compound is a primary aromatic amine with potential applications in pharmaceutical synthesis and drug discovery. The purity and concentration of this compound are critical quality attributes that can significantly impact the safety and efficacy of downstream products. Therefore, a well-characterized and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds due to its high efficiency, sensitivity, and versatility.[1]
This application note presents a systematic approach to developing an HPLC method for this compound. The process is guided by the physicochemical properties of the analyte and adheres to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guidelines for analytical method development.[1][2][3][4][5][6][7][8][9] The aim is to provide a detailed protocol that can be readily implemented in a laboratory setting for routine analysis and quality control.
Analyte Properties and Method Development Strategy
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.
2.1. Physicochemical Properties of this compound
-
Chemical Structure:
-
Molecular Formula: C₁₆H₁₉NO₂ (free base)[10]
-
Molecular Weight: 293.79 g/mol (HCl salt)
-
Appearance: White to yellow solid
-
pKa (estimated): The primary amine group is expected to have a pKa in the range of 9-10. This is a critical parameter for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form and to achieve good peak shape.
-
logP (estimated): The presence of two aromatic rings and a benzyloxy group suggests that the molecule is relatively nonpolar and will be well-retained on a reversed-phase column.
-
UV Absorbance: The aromatic rings in the structure indicate that the compound will exhibit strong UV absorbance, making UV detection a suitable choice. The optimal detection wavelength is determined by acquiring a UV spectrum of the analyte. For structurally similar compounds, wavelengths around 225 nm and 280 nm have been found to be effective.[13][14]
2.2. Rationale for Initial Chromatographic Conditions
Based on the analyte's properties, a reversed-phase HPLC method was selected as the most appropriate approach.
-
Stationary Phase: A C18 (octadecylsilyl) column is a versatile and widely used stationary phase for the separation of nonpolar to moderately polar compounds. Its hydrophobic nature will provide good retention for the relatively nonpolar this compound.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is the standard for reversed-phase chromatography.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.
-
Aqueous Buffer: A phosphate buffer is selected to control the mobile phase pH. To ensure good peak shape for the basic amine, the pH should be maintained in a range where the analyte is consistently protonated. A pH of around 3.0 is a good starting point to suppress the silanol interactions on the stationary phase and to ensure the amine is in its cationic form.
-
-
Elution Mode: A gradient elution, where the proportion of the organic modifier is increased during the run, is chosen to ensure that any potential impurities with different polarities are eluted with good peak shape and within a reasonable analysis time.[15]
-
Detection: A UV detector is selected based on the analyte's chromophoric properties. A Diode Array Detector (DAD) is preferred to allow for the determination of the optimal detection wavelength and to assess peak purity.
Experimental
3.1. Instrumentation and Reagents
-
HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Chromatographic Data System (CDS): Empower 3, ChemStation, or equivalent.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents:
-
This compound reference standard (purity ≥ 97%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
3.2. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
3.3. Initial HPLC Method
The following initial conditions were used as a starting point for method development:
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM KH₂PO₄, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 20 minutes |
Method Optimization
The initial method provided a good starting point, but further optimization was necessary to improve peak shape, reduce run time, and ensure robustness.
-
Mobile Phase pH: The pH of the aqueous mobile phase was varied between 2.5 and 4.0. A pH of 3.0 provided the best peak symmetry and was maintained for the final method.
-
Gradient Profile: The initial broad gradient was refined to a shallower gradient around the elution time of the main peak. This improved the resolution between the main peak and any closely eluting impurities. The final gradient was optimized to provide a balance between resolution and analysis time.
-
Flow Rate: The flow rate was evaluated at 0.8, 1.0, and 1.2 mL/min. A flow rate of 1.0 mL/min was found to be optimal, providing good efficiency without generating excessive backpressure.
-
Column Temperature: The column temperature was investigated at 25 °C, 30 °C, and 35 °C. A temperature of 30 °C resulted in good peak shape and reproducible retention times.
Final Optimized HPLC Method and System Suitability
The following optimized method was established after a systematic evaluation of the chromatographic parameters.
5.1. Protocol
-
System Preparation: Set up the HPLC system with the specified column and mobile phases.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the Working Standard Solution and any sample solutions.
-
Data Acquisition: Acquire the chromatograms for 15 minutes.
5.2. Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM KH₂PO₄, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
5.3. System Suitability
System suitability tests are an integral part of an analytical method and are used to verify that the chromatographic system is adequate for the intended analysis.[4] The following system suitability criteria should be met before conducting any sample analysis, based on six replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The optimized method demonstrates excellent performance for the analysis of this compound. A typical chromatogram shows a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities.
Table 1: Summary of Optimized Method Parameters and System Suitability Results
| Parameter | Value |
| Chromatographic Conditions | |
| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM KH₂PO₄, pH 3.0; B: Acetonitrile |
| Gradient | 5% to 95% B in 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| System Suitability Results (n=6) | |
| Retention Time (min) | Approximately 7.5 min |
| Tailing Factor | 1.2 |
| Theoretical Plates | > 5000 |
| RSD of Peak Area (%) | 0.5% |
HPLC Method Development Workflow
The following diagram illustrates the logical workflow followed in the development of this HPLC method.
Caption: A flowchart illustrating the systematic approach to HPLC method development.
Conclusion
A robust and reliable reversed-phase HPLC method has been developed for the quantitative analysis of this compound. The method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer at pH 3.0, with UV detection at 225 nm. The final optimized method provides excellent peak shape, resolution, and reproducibility, meeting the system suitability criteria outlined in regulatory guidelines. This application note serves as a comprehensive guide for the implementation of this method in a quality control or research environment, ensuring accurate and precise analysis of this important pharmaceutical compound.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
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U.S. Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. [Link]
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LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
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Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Chen, S. H., & Kou, H. S. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(15), 3790–3795. [Link]
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Wang, C., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, 20(10), 1265-72. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
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Zhang, K., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 621. [Link]
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Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
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Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective (Webinar). [Link]
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Patel, K. G., et al. (2020). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry, 13(1), 583-591. [Link]
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Wang, Y., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 748-755. [Link]
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Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
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Application Note & Protocols: 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl as a Strategic Intermediate in Drug Discovery
Executive Summary & Strategic Importance
The substituted phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous neurotransmitters, alkaloids, and synthetic drugs that modulate critical physiological pathways.[1][2] Within this versatile chemical class, 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride represents a highly strategic intermediate for drug discovery programs, particularly those targeting G-protein-coupled receptors (GPCRs) like dopamine and adrenergic receptors.[1][3] Its unique substitution pattern—a stable methoxy group and a readily cleavable benzyloxy protecting group—provides a powerful platform for constructing complex heterocyclic systems, most notably tetrahydroisoquinolines (THIQs).
This guide details the strategic utility of this intermediate, providing a mechanistic rationale and validated protocols for its application. We will focus on its pivotal role in the Pictet-Spengler reaction, a classic and efficient method for synthesizing the THIQ core, and subsequent deprotection to yield pharmacologically relevant catechol-like moieties. These protocols are designed for researchers in medicinal chemistry and drug development, offering a clear pathway from intermediate to potential therapeutic leads.
Intermediate Profile: Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to successful and reproducible synthesis.
Table 1: Physicochemical Data for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
| Property | Value | Source(s) |
| CAS Number | 148223-47-6 | [4][5] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | [6] |
| Molecular Weight | 293.79 g/mol | [4][7] |
| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | [4] |
| Appearance | White to yellow solid | [4] |
| Purity | Typically ≥95-97% | [4][6] |
| Storage | Store at 2-8°C, desiccated | [4] |
Safety & Handling: The compound is supplied as a stable hydrochloride salt, which improves handling and solubility in polar solvents compared to the freebase.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]
Core Synthetic Application: The Pictet-Spengler Reaction
The primary application of this compound is in the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). The Pictet-Spengler reaction is the most effective method for this transformation, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9]
Mechanistic Rationale: Why This Intermediate Excels
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.[8] The subject intermediate is ideally suited for this reaction due to two key features:
-
Electron-Donating Groups (EDGs): The 3-benzyloxy and 4-methoxy groups are powerful EDGs, which activate the phenyl ring towards electrophilic aromatic substitution.[10] This enhanced nucleophilicity allows the cyclization to proceed under milder conditions and with higher yields compared to unsubstituted phenethylamines.[11]
-
Regiocontrol: The EDGs direct the cyclization to the C-6 position (ortho to the ethylamine chain and para to the activating 3-benzyloxy group), ensuring a predictable and single major regioisomer.[10]
The reaction proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. The activated aromatic ring then attacks this iminium ion in an intramolecular cyclization to form the THIQ skeleton.[11]
Caption: Pictet-Spengler reaction mechanism.
Protocol 1: General Synthesis of a 1-Substituted THIQ Scaffold
This protocol describes a general procedure for the synthesis of a 1-substituted-6-benzyloxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline using formaldehyde as a simple aldehyde. The choice of aldehyde or ketone will determine the substitution at the C-1 position of the final product.
Materials & Equipment:
-
This compound (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.2 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCM, add the aldehyde (e.g., formaldehyde, 1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Causality Note: This initial step allows for the formation of the Schiff base intermediate prior to the addition of the acid catalyst.[11]
-
-
Acid-Catalyzed Cyclization: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Causality Note: The strong acid protonates the Schiff base to generate the reactive iminium ion, which is necessary for the intramolecular cyclization.[8] Reaction progress should be monitored by TLC or LC-MS to determine completion.
-
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexanes with 1% triethylamine) to yield the pure protected THIQ product.
-
Self-Validation: The structure and purity of the final compound must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
From Intermediate to Bioactive Ligand: A Drug Discovery Workflow
The synthesized THIQ scaffold is not the endpoint but rather a valuable core structure for further elaboration into potent and selective drug candidates. A critical step is the deprotection of the benzyl group to reveal a free hydroxyl, which often serves as a key interaction point with biological targets, mimicking endogenous catecholamines like dopamine.[3][12]
Caption: Drug discovery workflow using the title intermediate.
Protocol 2: Benzyl Group Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the C-6 benzyloxy group to yield the corresponding phenol, a crucial intermediate for dopamine receptor ligands.[13][14]
Materials & Equipment:
-
Protected THIQ scaffold (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt%, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite® for filtration
-
Standard reaction and filtration glassware
Procedure:
-
Reaction Setup: Dissolve the protected THIQ scaffold (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Note: Pd/C is an efficient catalyst for hydrogenolysis of benzyl ethers.[15] It must be handled with care as it can be pyrophoric when dry.
-
-
Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) or perform the reaction in a Parr apparatus at a set pressure (e.g., 50 psi). Stir the reaction vigorously at room temperature for 2-12 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess H₂.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude phenolic THIQ is often pure enough for the next step, but can be further purified by chromatography or crystallization if necessary. The final structure should be confirmed by NMR and HRMS.
Application in Target-Oriented Discovery: Dopamine Receptor Ligands
The resulting 6-hydroxy-7-methoxy-THIQ core is a privileged scaffold for targeting dopamine receptors.[16] The catechol-like motif (hydroxy and methoxy) is a well-established pharmacophore for interacting with the binding sites of D₂-like (D₂, D₃, D₄) receptors.[13][17] Further chemical modifications, such as N-alkylation or substitution on the C-1 position, can be used to fine-tune potency and selectivity for a specific dopamine receptor subtype, which is critical for developing treatments for neurological disorders like Parkinson's disease or schizophrenia.[14][17]
Troubleshooting and Key Considerations
-
Pictet-Spengler Reaction Yields: If yields are low, consider using a stronger acid catalyst or higher temperatures. However, harsh conditions may risk cleaving the benzyl ether. Aprotic solvents like DCM are generally preferred.[8]
-
Aldehyde Reactivity: Electron-deficient aldehydes react more readily. Sterically hindered ketones may require more forcing conditions.
-
Catalyst Poisoning: During hydrogenation, trace impurities (e.g., sulfur compounds) can poison the palladium catalyst. Ensure starting materials and solvents are of high purity.
-
Over-reduction: Under harsh hydrogenation conditions, reduction of the aromatic ring is possible, though unlikely with Pd/C at atmospheric pressure.
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- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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large-scale synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl
An Application Note for the Large-Scale Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (CAS: 148223-47-6). This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including alkaloids like Reticuline.[] The protocol herein details a robust, scalable, three-step synthetic route commencing from isovanillin. The described methodology emphasizes safety, process control, and high-purity crystallization of the final product, ensuring reproducibility for research, pilot, and production scales. The synthesis involves an initial O-benzylation, followed by a catalytic reductive amination, and concludes with the formation and purification of the hydrochloride salt.
Introduction and Synthetic Strategy
Chemical Identity and Significance
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine is a phenethylamine derivative characterized by a benzyl protecting group on the hydroxyl at the 3-position and a methoxy group at the 4-position of the phenyl ring.[2] Its hydrochloride salt is a stable, crystalline solid, which is preferable for storage and handling in a manufacturing environment. The strategic placement of the benzyloxy and methoxy groups makes it a valuable precursor for constructing complex molecular scaffolds in medicinal chemistry.
Overview of the Synthetic Strategy
The selected synthetic pathway is designed for scalability, safety, and efficiency. It avoids the use of highly hazardous reagents like diborane, which has been described in alternative routes.[3] The strategy is based on a three-stage process:
-
Protection: O-benzylation of the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to yield 3-Benzyloxy-4-methoxybenzaldehyde. This step prevents unwanted side reactions in the subsequent amination step.
-
Side-Chain Formation: Catalytic reductive amination of the intermediate aldehyde. This method is a cornerstone of green chemistry for amine synthesis and can be performed under moderate conditions with high selectivity.[4][5]
-
Salt Formation and Purification: Conversion of the resulting free amine into its hydrochloride salt, followed by crystallization. This step is crucial for achieving high purity and ensuring the long-term stability of the final product.[6]
Critical Health and Safety Considerations
The large-scale synthesis of amines and their precursors requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any work.[7]
-
General Chemical Handling: All procedures should be performed by trained personnel in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions. All chemical waste must be disposed of in accordance with local environmental regulations.[7][8]
-
Specific Hazards:
-
Amines: The target amine and its intermediates are classified as irritants. They can cause skin irritation, serious eye irritation, and respiratory irritation.[9][10] Proper containment and PPE are mandatory.[8][11]
-
Benzyl Chloride: A lachrymator and corrosive agent used in Step 1. It must be handled with extreme care to avoid contact and inhalation.
-
Hydrogen Gas: If catalytic hydrogenation is chosen for reductive amination, extreme precautions must be taken due to its high flammability. The process requires specialized high-pressure reactors and monitoring equipment.[7]
-
Hydrochloric Acid: A highly corrosive material. Use appropriate acid-resistant gloves, lab coat, and full-face protection.
-
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves, safety goggles with side shields, a full-face shield, and a flame-retardant lab coat. For handling large quantities of volatile or dusty materials, respiratory protection is essential.[11]
-
Emergency Preparedness: Emergency eyewash stations and safety showers must be readily accessible.[12] Spill kits appropriate for the chemicals being handled should be available.
Synthesis Pathway and Mechanism
Overall Reaction Scheme
The complete synthetic transformation from isovanillin to the final product is illustrated below.
Caption: Overall three-step synthesis pathway.
Step 1: O-Benzylation
This step follows a standard Williamson ether synthesis mechanism. The basic carbonate deprotonates the phenolic hydroxyl of isovanillin, creating a phenoxide anion. This nucleophile then attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 reaction to form the benzyl ether, 3-Benzyloxy-4-methoxybenzaldehyde.[13] The choice of potassium carbonate is ideal for large-scale work as it is an inexpensive, easy-to-handle, and moderately strong base.
Step 2: Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds. The process begins with the reaction between the aldehyde (Intermediate 1) and ammonia to form an imine intermediate (a Schiff base) with the concomitant loss of water. This imine is then reduced in situ to the desired primary amine.[5] For large-scale production, catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) is often preferred for its high efficiency and atom economy.[14]
Step 3: Hydrochloride Salt Formation
The free amine (Intermediate 2) is typically an oil or a low-melting solid that can be difficult to purify.[] Converting it to the hydrochloride salt serves two primary purposes:
-
Purification: The salt is a crystalline solid that can be readily purified by recrystallization to remove process impurities.[6][15]
-
Stability: The salt form is generally more stable, less hygroscopic, and easier to handle and formulate than the free base.
The amine is dissolved in a suitable solvent, and a solution of hydrogen chloride is added, leading to an acid-base reaction that precipitates the amine hydrochloride salt.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde (I)
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Molar Equiv. |
| Isovanillin | 621-59-0 | 152.15 | 10.0 kg | 1.00 |
| Benzyl Chloride | 100-44-7 | 126.58 | 9.15 kg | 1.10 |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 13.5 kg | 1.50 |
| Acetone | 67-64-1 | 58.08 | 100 L | - |
| Deionized Water | 7732-18-5 | 18.02 | 200 L | - |
Procedure:
-
Charge a 250 L glass-lined reactor with isovanillin (10.0 kg) and acetone (100 L).
-
Begin agitation and add the powdered potassium carbonate (13.5 kg).
-
Heat the slurry to a gentle reflux (approx. 56 °C).
-
Slowly add benzyl chloride (9.15 kg) over 2-3 hours, maintaining the reflux. Causality Note: Slow addition controls the exotherm of the SN2 reaction and prevents pressure buildup.
-
Maintain the reaction at reflux for 18-24 hours. Monitor the reaction progress by HPLC until <1% of isovanillin remains.
-
Cool the reaction mixture to 20-25 °C.
-
Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with acetone (2 x 10 L).
-
Concentrate the combined filtrate under reduced pressure to approximately 20% of its original volume.
-
Slowly add deionized water (100 L) to the concentrated acetone solution with vigorous stirring. The product will precipitate as a solid.
-
Stir the slurry for 2 hours at 10-15 °C to ensure complete precipitation.
-
Filter the solid product and wash with deionized water (2 x 20 L).
-
Dry the product in a vacuum oven at 50-55 °C until a constant weight is achieved.
-
Expected Yield: 14.5 - 15.5 kg (91-97%); Appearance: Off-white to pale yellow solid.
Protocol 2: Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine (II)
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Molar Equiv. |
| 3-Benzyloxy-4-methoxybenzaldehyde (I) | 6346-05-0 | 242.27 | 10.0 kg | 1.00 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 100 L | - |
| Ammonia (7N solution in Methanol) | 7664-41-7 | 17.03 | 25 L | ~4.25 |
| Palladium on Carbon (10% Pd/C, 50% wet) | 7440-05-3 | - | 500 g | - |
| Hydrogen Gas | 1333-74-0 | 2.02 | As required | - |
Procedure:
-
Charge a high-pressure hydrogenator (autoclave) with 3-Benzyloxy-4-methoxybenzaldehyde (10.0 kg), methanol (100 L), and the 7N methanolic ammonia solution (25 L).
-
Purge the reactor with nitrogen gas.
-
Carefully add the 10% Pd/C catalyst (500 g) under a nitrogen blanket. Safety Note: Palladium on carbon can be pyrophoric. Always handle under an inert atmosphere.[7]
-
Seal the reactor. Pressurize and vent with nitrogen three times, then pressurize and vent with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the reactor with hydrogen gas to 5 bar (approx. 75 psi).
-
Begin agitation and heat the mixture to 45-50 °C.
-
Maintain the reaction under these conditions, re-pressurizing with hydrogen as it is consumed. Monitor the reaction by HPLC for the disappearance of the intermediate imine and starting aldehyde.
-
Once the reaction is complete (typically 12-18 hours), cool the reactor to 20-25 °C and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the celite pad with methanol (2 x 10 L).
-
Concentrate the combined filtrate under reduced pressure to yield the crude free amine as an oil or semi-solid. This crude product is typically used directly in the next step without further purification.
-
Expected Yield: Quantitative crude yield. Appearance: Pale yellow to amber oil.[]
Protocol 3: Synthesis and Purification of this compound
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Molar Equiv. |
| Crude Amine (II) | 36455-21-7 | 257.33 | ~10.6 kg | 1.00 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 100 L | - |
| Hydrochloric Acid, 5-6N in IPA | 7647-01-0 | 36.46 | As required | ~1.05 |
| n-Heptane | 142-82-5 | 100.21 | 50 L | - |
Procedure:
-
Dissolve the crude amine (approx. 10.6 kg) in isopropanol (80 L) in a suitable reactor.
-
Filter the solution to remove any particulate matter.
-
Cool the solution to 0-5 °C with gentle stirring.
-
Slowly add the 5-6N solution of HCl in IPA until the pH of the solution is between 1 and 2. Process Control Note: The product will begin to precipitate. Slow addition and good mixing are critical for controlling crystal size.[6]
-
After the addition is complete, stir the resulting thick slurry at 0-5 °C for an additional 4 hours to maximize yield.
-
Filter the solid product and wash the cake with cold (0-5 °C) isopropanol (2 x 10 L).
-
Recrystallization (Purification): a. Transfer the wet cake to a clean reactor. b. Add a mixture of Isopropanol/n-Heptane (e.g., 1:1 v/v, adjust as needed for full dissolution at reflux). c. Heat the mixture to reflux until all solids dissolve. d. Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. e. Cool further to 0-5 °C and hold for 2-4 hours.
-
Filter the purified product, wash with cold n-Heptane (2 x 10 L).
-
Dry the final product in a vacuum oven at 60-65 °C until loss on drying is <0.5%.
-
Expected Yield: 10.2 - 11.4 kg (85-95% over two steps); Appearance: White to off-white crystalline solid.
Process Workflow and Logic
The following diagram outlines the logical flow of the manufacturing process, incorporating key operational steps and quality control checks.
Caption: Manufacturing workflow from starting materials to final product.
Conclusion
The described multi-step synthesis provides a reliable and scalable method for the production of high-purity this compound. By employing robust and well-understood chemical transformations and prioritizing safety and process control, this protocol is suitable for implementation in both academic and industrial settings. The detailed instructions and rationale behind each step are intended to empower researchers and development professionals to successfully execute this synthesis on a large scale.
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
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Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. PrepChem.com. [Link]
-
Amines in Pharmaceutical Synthesis. Green Chemistry Teaching and Learning Community (GCTLC). [Link]
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Crystallization and Purification. ResearchGate. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
What Are The Safety Precautions For Handling Ammonia? Chemistry For Everyone. [Link]
-
Synthesis of 2-(3-benzyloxy-4-nitrophenyl)ethylamine, hydrochloride. PrepChem.com. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
3-benzyloxy-4-methoxybenzaldehyde (C15H14O3). PubChemLite. [Link]
-
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. PubChem. [Link]
- US3337558A - Preparation of homoveratrylamides.
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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Homoveratrylamine. ChemBK. [Link]
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Homoveratrylamine Manufacturer & Exporter in India. Adroit Pharma Chem. [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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Manufacturing Process. [Link]
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Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]
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Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
-
3-Benzyloxy-4-methoxybenzaldehyde. PubChem. [Link]
- HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
-
Homoveratrylamine hydrochloride. PubChem. [Link]
- US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
-
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride. Georganics. [Link]
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- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note: Characterization of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl in Receptor Binding Assays
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl (designated herein as BMPE ) using in vitro receptor binding assays. BMPE belongs to the phenethylamine class of compounds, a scaffold shared by many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and pharmacologically active agents. Its structure, featuring a benzyloxy and a methoxy group on the phenyl ring, suggests a high potential for interaction with monoamine G-protein coupled receptors (GPCRs).
This application note details the scientific rationale, step-by-step protocols for membrane preparation and competitive radioligand binding, and the requisite data analysis pipeline to determine the binding affinity (Kᵢ) of BMPE for specific receptor targets. The protocols are designed as self-validating systems, incorporating critical quality control steps to ensure data integrity and reproducibility. By focusing on the "why" behind experimental choices, this guide equips the user with the expertise to both execute the described assays and adapt them for broader screening campaigns.
Scientific Principles and Assay Design
The foundational method for determining a compound's binding affinity for a receptor is the competitive radioligand binding assay.[1][2][3] This technique is considered the gold standard due to its robustness, sensitivity, and direct measurement of the interaction at the target site.[2][3]
Rationale for Target Selection
The phenethylamine core of BMPE is a strong predictor of activity at receptors for catecholamines and serotonin. The substitutions on the phenyl ring modulate this inherent activity:
-
The 4-methoxy group is a common feature in ligands for serotonin and dopamine receptors.
-
The 3-benzyloxy group is a bulky, lipophilic moiety that can confer specificity and high affinity by interacting with hydrophobic pockets within a receptor's binding site.
Based on this structural analysis, the primary targets for initial screening of BMPE should include dopamine D₂-like receptors and serotonin 5-HT₂-like receptors , which are key targets in neuropsychiatric drug discovery.
The Principle of Competitive Binding
The assay operates on the principle of competition between three components in equilibrium:
-
Receptor (R): A finite number of target receptors in a biological preparation (e.g., brain tissue homogenate).
-
Radioligand (L):* A specific, high-affinity ligand for the receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I). Added at a fixed, low concentration.
-
Test Compound (I): The unlabeled compound of interest (BMPE), added across a wide range of concentrations.
BMPE competes with the radioligand for binding to the receptor. As the concentration of BMPE increases, it displaces the radioligand, leading to a measurable decrease in bound radioactivity.
Figure 1: Principle of Competitive Ligand Binding.
From IC₅₀ to Kᵢ: Quantifying Affinity
The direct output of a competition assay is the IC₅₀ (Inhibitory Concentration 50%), which is the concentration of BMPE required to displace 50% of the specific binding of the radioligand. However, the IC₅₀ value is dependent on the specific experimental conditions, particularly the concentration and affinity of the radioligand used.[4][5]
To determine an absolute measure of affinity that can be compared across different experiments and labs, the IC₅₀ is converted to the Kᵢ (Inhibition Constant). The Kᵢ represents the equilibrium dissociation constant of the test compound for the receptor. This conversion is achieved using the Cheng-Prusoff equation .[4][6][7]
Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
Where:
-
[L] is the concentration of the radioligand.
-
Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.
This equation underscores the importance of accurately knowing the affinity (Kₐ) of the radioligand used in the assay.[4]
Materials and Reagents
Equipment:
-
Homogenizer (e.g., Polytron or Dounce)
-
Refrigerated high-speed centrifuge
-
-80°C freezer
-
96-well microplates (for assay)
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)
-
Vacuum filtration manifold
-
Liquid scintillation counter
-
Multichannel pipettes
-
pH meter and balance
Reagents and Consumables:
-
Test Compound: this compound (BMPE)
-
Radioligand: e.g., [³H]Spiperone for Dopamine D₂ receptors (Specific Activity: >60 Ci/mmol)
-
Receptor Source: Fresh or frozen rat brain tissue (striatum for D₂ receptors)
-
Non-Specific Binding (NSB) Definer: e.g., (+)-Butaclamol or Haloperidol (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Divalent Cations: Magnesium Chloride (MgCl₂)
-
Protease Inhibitors: Cocktail solution (e.g., Sigma-Aldrich P8340)
-
Protein Assay Reagent: e.g., Bradford or BCA kit
-
Scintillation Cocktail: (e.g., Ultima Gold™)
Experimental Protocols
Protocol 1: Preparation of Rat Striatal Membranes
This protocol describes the preparation of a receptor-rich membrane fraction from rat striatum, a brain region with high expression of dopamine D₂ receptors.[8][9]
Scientist's Note: Work quickly and keep all samples and buffers on ice at all times to minimize proteolytic degradation of receptors.
-
Tissue Dissection: Euthanize rats according to approved institutional guidelines. Rapidly dissect the striata on a cold petri dish.
-
Homogenization: Weigh the tissue and place it in 20 volumes (w/v) of ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail. Homogenize with a Polytron homogenizer (2 x 15-second bursts).
-
Initial Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Membrane Pelleting: Carefully decant the supernatant into fresh tubes and centrifuge at 40,000 x g for 30 minutes at 4°C. This will pellet the crude membrane fraction.
-
Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step (40,000 x g for 30 min). This wash step removes residual endogenous neurotransmitters and other soluble factors.
-
Final Preparation: Discard the supernatant and resuspend the final pellet in a small volume of Assay Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane suspension using a Bradford or BCA assay. Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use.
Protocol 2: Competitive Binding Assay (Dopamine D₂ Receptor)
This protocol outlines the procedure for a 96-well plate-based filtration assay.
Scientist's Note: Divalent cations like Mg²⁺ are often required for maintaining the high-affinity conformation of many GPCRs.[10][11] Their optimal concentration should be determined during assay development, but 1-5 mM is a common starting point.
-
Reagent Preparation:
-
BMPE Stock: Prepare a 10 mM stock solution of BMPE in DMSO. Create serial dilutions (1:10) in Assay Buffer to cover a final concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Radioligand Working Solution: Dilute [³H]Spiperone in Assay Buffer to a concentration of 2x its Kₐ value (e.g., if Kₐ = 0.2 nM, prepare a 0.4 nM solution).
-
NSB Definer: Prepare a working solution of (+)-Butaclamol for a final assay concentration of 10 µM.
-
Membrane Dilution: Thaw the striatal membrane preparation on ice and dilute in Assay Buffer to a final concentration of 10-20 µg of protein per well. This must be optimized to ensure that less than 10% of the added radioligand is bound (Zone A conditions).[12]
-
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Reagent 3 (100 µL) |
| Total Binding | Assay Buffer | [³H]Spiperone Solution | Diluted Membranes |
| NSB | NSB Definer | [³H]Spiperone Solution | Diluted Membranes |
| Competition | BMPE Dilution | [³H]Spiperone Solution | Diluted Membranes |
-
Incubation:
-
Add reagents 1 and 2 to the plate.
-
Initiate the reaction by adding the diluted membrane preparation (Reagent 3) to all wells.
-
Seal the plate and incubate for 90 minutes at room temperature (25°C) with gentle shaking.
-
-
Termination and Filtration:
-
Pre-treatment: Pre-soak the 96-well filter plate with 0.5% polyethyleneimine (PEI) for 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Place the filter plate on the vacuum manifold.
-
Rapidly transfer the contents of the assay plate to the filter plate.
-
Turn on the vacuum to aspirate the liquid.
-
Wash each well 3 times with 200 µL of ice-cold Wash Buffer. Do not over-dry the filters between washes.
-
-
Quantification:
-
Remove the filter plate from the manifold and allow the filters to dry completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a liquid scintillation counter (counts per minute, CPM).
-
Figure 2: Workflow for the Competitive Radioligand Binding Assay.
Data Analysis and Interpretation
Figure 3: Logical Flow of Data Analysis.
-
Calculate Specific Binding: For each data point, determine the amount of specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.
-
Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)
-
-
Generate Competition Curve: Normalize the data by expressing the specific binding at each concentration of BMPE as a percentage of the total specific binding. Plot this percentage against the logarithm of the BMPE concentration.
-
Determine IC₅₀: Use a non-linear regression curve-fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and derive the IC₅₀ value.
-
Calculate Kᵢ: Apply the Cheng-Prusoff equation using the experimentally determined IC₅₀, the known concentration of the radioligand ([L]), and its established dissociation constant (Kₐ).[4][5][7]
Data Presentation
Results should be summarized in a clear, tabular format. This allows for easy comparison of the compound's affinity and selectivity across multiple receptor targets.
| Compound | Target Receptor | Radioligand | Kₐ of Radioligand (nM) | IC₅₀ (nM) | Kᵢ (nM) | n |
| BMPE | Dopamine D₂ | [³H]Spiperone | 0.2 | e.g., 45.2 | e.g., 15.1 | 3 |
| BMPE | Serotonin 5-HT₂ₐ | [³H]Ketanserin | 1.1 | e.g., 210.7 | e.g., 110.9 | 3 |
| Reference | Dopamine D₂ | Haloperidol | [³H]Spiperone | 0.2 | e.g., 2.5 | e.g., 0.83 |
Table 1: Example data table summarizing the binding affinity profile of BMPE. All values are hypothetical and for illustrative purposes only. 'n' represents the number of independent experiments.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Source available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvOuaoZhGmyEfuRkMYC5REFibwlXsFGcDo9A4bvdTtF1ujJ7IoeTfcdii0e3KyI-Jz2GZ8NZhiJ-TGasst8jwCmg7XWf1nXL2Qe-3U9r6Pndyt5N_BZcwv5QSa8kTpnYYvq5PPXuPwCFGvyQEMYM10]
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. [Source available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/enzymes-and-proteins/enzyme-activity-assays/enzyme-inhibitors]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000649/]
- ChemHelpASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Source available at: https://www.youtube.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Source available at: https://giffordbio.com/radioligand-binding-assay/]
- Shapiro, A. B. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? ResearchGate. [Source available at: https://www.researchgate.
- Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British Journal of Pharmacology, 109(4), 1110–1119. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2175764/]
- Sygnature Discovery. (2025). Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology. [Source available at: https://www.sygnaturediscovery.com/blog/understanding-the-brain-tissue-binding-assay-a-key-tool-in-pharmacology]
- Revvity. (n.d.). Radiometric Ligand-Binding Assays. [Source available at: https://www.revvity.com/learn/applications/radiometric-assays/radiometric-ligand-binding-assays]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Source available at: https://pubmed.ncbi.nlm.nih.gov/8238522/]
- Creative Bioarray. (n.d.). Brain Tissue Binding Assay. [Source available at: https://www.creative-bioarray.com/services/brain-tissue-binding-assay.htm]
- Creative Bioarray. (n.d.). Radioligand Binding Assay. [Source available at: https://www.creative-bioarray.com/services/radioligand-binding-assay.htm]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). [Source available at: https://www.ncbi.nlm.nih.gov/books/NBK91994/]
- Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.21. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5148888/]
- Zhang, K., & Chen, J. (2008). The regulation of integrin function by divalent cations. Cell adhesion & migration, 2(2), 107–119. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2633680/]
- Newman, A. H., et al. (2007). Details of the Receptor-Binding Assay Methods Used in the Present Studies. ResearchGate. [Source available at: https://www.researchgate.net/figure/Details-of-the-Receptor-Binding-Assay-Methods-Used-in-the-Present-Studies_tbl1_5575515]
- Sigma-Aldrich. (n.d.). This compound. [Source available at: https://www.sigmaaldrich.
- Creative Biolabs. (n.d.). Brain Tissue Binding Assay. [Source available at: https://www.creative-biolabs.com/neuroscience/brain-tissue-binding-assay.htm]
- Silman, I., et al. (2024). Why is binding of a divalent metal cation to a structural motif containing four carboxylate residues not accompanied by a conformational change? The FEBS journal. [Source available at: https://febs.onlinelibrary.wiley.com/doi/10.1111/febs.17145]
- Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. [Source available at: https://www.emdmillipore.
- Sigma-Aldrich. (n.d.). Receptor binding assay protocol. [Source available at: https://www.sigmaaldrich.com/US/en/search/receptor-binding-assay-protocol?focus=products&page=1&perpage=30&sort=relevance&term=receptor%20binding%20assay%20protocol&type=product_name]
- Feske, S., et al. (2015). Divalent cation signaling in immune cells. Nature reviews. Immunology, 15(11), 690–701. [Source available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4754700/]
- PubChem. (n.d.). 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. [Source available at: https://pubchem.ncbi.nlm.nih.gov/compound/2794176]
- Cayman Chemical. (n.d.). 3-hydroxy-4-Methoxyphenethylamine (hydrochloride). [Source available at: https://www.caymanchem.com/product/21993/3-hydroxy-4-methoxyphenethylamine-(hydrochloride)]
- De Tullio, P., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of medicinal chemistry, 36(2), 266–270. [Source available at: https://pubmed.ncbi.nlm.nih.gov/8093883/]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Welcome to the technical support center for the synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental outcomes effectively. This molecule is a valuable intermediate, notably in the synthesis of tetrahydroisoquinoline alkaloids through reactions like the Pictet-Spengler cyclization, making a high-yielding, robust synthesis paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine?
The most prevalent and scalable route begins with the protection of a commercially available substituted benzaldehyde, followed by a two-step sequence to introduce the ethylamine sidechain. The general workflow is as follows:
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Protection: Benzylation of the free phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form 3-Benzyloxy-4-methoxybenzaldehyde.[3] This prevents unwanted side reactions in subsequent steps.
-
Chain Extension & Amination: Conversion of the aldehyde to the target phenethylamine. A highly effective method is the Henry reaction (condensation with nitromethane) to form a nitrostyrene intermediate, which is then reduced to the primary amine.
-
Salt Formation: Conversion of the resulting free-base amine to its hydrochloride salt for improved stability and handling.[4]
Q2: Which step is the most critical for maximizing the overall yield?
From field experience, the conversion of the benzaldehyde to the phenethylamine (Step 2) is the most yield-defining and challenging stage. This step often involves a delicate balance of reaction conditions to prevent the formation of byproducts. Specifically, the reduction of the nitro group or an alternative imine intermediate must be highly efficient and selective to avoid the reduction of the aromatic ring or the formation of secondary amines.
Q3: What are the primary safety considerations during this synthesis?
Safety is non-negotiable. Key hazards include:
-
Benzyl Halides: Benzyl bromide or chloride used in the protection step are lachrymators and skin irritants. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reducing Agents: Reagents like Lithium Aluminum Hydride (LAH) or Diborane are highly reactive and pyrophoric.[5] Sodium borohydride (NaBH₄) releases flammable hydrogen gas upon contact with acid or protic solvents. Always handle with care under an inert atmosphere and quench reactions cautiously.
-
Nitromethane: This reagent, used in the Henry reaction, is flammable and toxic.
Troubleshooting Guide: Common Experimental Issues
Problem: My initial benzylation of isovanillin results in a low yield or a complex mixture.
Potential Cause 1: Ineffective Base or Alkylating Agent The choice of base is critical for the deprotonation of the phenolic hydroxyl. While potassium carbonate (K₂CO₃) is common, it may be insufficient for complete reaction, leading to unreacted starting material.
Solution:
-
Stronger Base: Consider using sodium hydride (NaH) in an aprotic solvent like DMF or THF. NaH ensures rapid and irreversible deprotonation, driving the reaction to completion.
-
Reagent Quality: Ensure your benzyl chloride or bromide is fresh. Over time, these reagents can degrade, reducing their efficacy.
Potential Cause 2: Side Product Formation Excessive heating or a large excess of the benzylating agent can lead to the formation of dibenzyl ether and other impurities.
Solution:
-
Stoichiometric Control: Use a modest excess (1.05-1.1 equivalents) of the benzyl halide.
-
Temperature Management: Run the reaction at a moderate temperature (e.g., 60-80 °C) and monitor by TLC to avoid prolonged heating after the starting material is consumed.
Problem: The Henry reaction with 3-Benzyloxy-4-methoxybenzaldehyde is slow or incomplete.
Potential Cause: Insufficiently Active Catalyst The Henry reaction is a base-catalyzed condensation. The choice and amount of catalyst are crucial for achieving a reasonable reaction rate.
Solution:
-
Catalyst Selection: While ammonium acetate is often used, primary amines like ethylamine or a phase-transfer catalyst in a biphasic system can significantly accelerate the reaction.
-
Solvent: Using nitromethane as both the reagent and solvent can increase the reaction rate. If solubility is an issue, glacial acetic acid is a common co-solvent.
Problem: During the reduction of the nitrostyrene intermediate, I see significant byproduct formation.
Potential Cause 1: Over-reduction or Ring Reduction Powerful reducing agents like catalytic hydrogenation at high pressure or certain metal hydrides can reduce the aromatic ring or cleave the benzyl ether protecting group (hydrogenolysis).
Solution:
-
Selective Reducing Agent: Lithium Aluminum Hydride (LAH) is the gold standard for reducing nitrostyrenes to the corresponding phenethylamines. It is highly effective and typically does not affect the benzyl ether or the aromatic ring under controlled conditions.
-
Controlled Hydrogenation: If using catalytic hydrogenation (e.g., H₂/Pd-C), careful control of pressure (e.g., 50 psi), temperature, and reaction time is necessary to prevent debenzylation.
Potential Cause 2: Formation of Oximes or Other Intermediates Incomplete reduction can lead to the isolation of stable intermediates like the corresponding oxime.
Solution:
-
Sufficient Reagent: Ensure at least 4 equivalents of the hydride are used for the reduction of the nitro group.
-
Reaction Time & Temperature: Perform the initial addition of the nitrostyrene to the LAH slurry at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature and stir until TLC confirms the absence of starting material and intermediates.
Problem: The final hydrochloride salt is oily and difficult to crystallize.
Potential Cause 1: Impurities Present in the Free Base Even small amounts of residual solvent or byproducts from the reduction step can inhibit crystallization.
Solution:
-
Purify the Free Base: Before salt formation, purify the crude 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine free base by column chromatography on silica gel.
-
Thorough Drying: Ensure the purified free base is completely dry and free of solvent by placing it under high vacuum for several hours.
Potential Cause 2: Incorrect Solvent for Salt Formation The choice of solvent is critical for obtaining a crystalline solid.
Solution:
-
Solvent System: Dissolve the purified free base in a minimal amount of a solvent in which it is soluble, such as anhydrous diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent or a miscible co-solvent (like HCl in isopropanol) dropwise with vigorous stirring. The hydrochloride salt, being insoluble, should precipitate as a solid.[6]
-
Trituration: If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. You can also remove the solvent under reduced pressure and triturate the resulting oil with a non-polar solvent like hexane to afford a solid.
Visualized Workflows and Data
General Synthesis Workflow
The following diagram outlines the primary synthetic pathway discussed.
Caption: High-level overview of the synthesis pathway.
Troubleshooting Low Yield in Reduction Step
Use this decision tree to diagnose issues during the critical reduction stage.
Caption: Decision tree for troubleshooting the reduction step.
Comparison of Common Reducing Agents for Nitrostyrenes
| Reducing Agent | Typical Conditions | Pros | Cons |
| LiAlH₄ (LAH) | Anhydrous THF or Et₂O, 0 °C to RT | High yield, clean reduction | Pyrophoric, requires inert atmosphere, careful quenching |
| H₂ / Pd-C | MeOH or EtOH, 50 psi H₂, RT | Avoids pyrophoric reagents | Risk of debenzylation, requires specialized equipment |
| NaBH₄ / CoCl₂ | MeOH / THF, 0 °C to RT | Milder than LAH, less hazardous | Can be lower yielding, potential for side reactions |
| Diborane (B₂H₆) | THF, 0 °C to RT | Effective alternative to LAH | Toxic gas, requires careful handling |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of isovanillin (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to yield the product as a white solid.
Protocol 2: Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine
-
Henry Reaction: To a solution of 3-Benzyloxy-4-methoxybenzaldehyde (1.0 eq) in nitromethane (5-10 eq), add ammonium acetate (0.3 eq).
-
Heat the mixture to reflux (approx. 100 °C) for 2-4 hours. Monitor the formation of the yellow β-nitrostyrene intermediate by TLC.
-
After cooling, remove the excess nitromethane under reduced pressure. The crude nitrostyrene can be purified by recrystallization from ethanol or carried forward directly.
-
Reduction: Prepare a stirred suspension of LiAlH₄ (4.0 eq) in anhydrous THF under an argon atmosphere at 0 °C.
-
Add a solution of the crude β-nitrostyrene in anhydrous THF dropwise to the LAH suspension, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the very slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude free base as an oil.
Protocol 3: Formation and Purification of the HCl Salt
-
Purify the crude free base from Protocol 2 using silica gel column chromatography (eluting with a gradient of DCM/MeOH, often with 1% triethylamine to prevent streaking).
-
Combine the pure fractions and concentrate under reduced pressure. Place the resulting oil under high vacuum for several hours to remove all traces of solvent.
-
Dissolve the purified oil in a minimal amount of anhydrous diethyl ether.
-
With vigorous stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a stable, white solid.
References
-
Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. PrepChem.com. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
The Pictet-Spengler Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 2-(3-benzyloxy-4-nitrophenyl)ethylamine, hydrochloride. PrepChem.com. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. PubChem. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link]
-
Reaction pathway for the reductive amination with benzaldehyde and ammonia. ResearchGate. [Link]
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [https://www.organic-chemistry.org/ सिंथेसिस/C1-bonds/amination.shtm]([Link] सिंथेसिस/C1-bonds/amination.shtm)
-
3-Benzyloxy-4-methoxybenzaldehyde. PubChem. [Link]
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 148223-47-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
purification of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl from crude reaction mixture
Welcome to the technical support guide for the purification of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven methodologies and troubleshooting advice to address common challenges encountered during the purification of this valuable intermediate from crude reaction mixtures.
Understanding the Molecule and the Challenge
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine is a primary amine, making its basicity a key handle for purification.[1][2] The hydrochloride salt is typically a stable, crystalline solid, which is advantageous for isolation and handling.[3] However, crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, side-products from the synthesis, and reagents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀ClNO₂ | |
| Molecular Weight | 293.79 g/mol | |
| Physical Form | White to yellow solid | |
| Basicity (pKa of conjugate acid) | ~9.8 (estimated for phenethylamines) | [2] |
The primary purification challenge lies in efficiently separating the desired amine from structurally similar impurities and non-basic compounds. The benzyloxy group is generally stable but can be susceptible to cleavage (de-benzylation) under certain catalytic hydrogenation conditions if those were used in the synthesis.
Anticipating Common Impurities
Effective purification begins with understanding what you need to remove. Depending on the synthetic route (e.g., reduction of a corresponding nitrile or nitroalkene), common impurities may include:
-
Unreacted Starting Materials: Such as (3-benzyloxy-4-methoxyphenyl)acetonitrile or 1-(benzyloxy)-2-methoxy-4-(2-nitroethenyl)benzene.
-
Neutral Byproducts: Aldehydes or ketones if reductive amination was the synthetic route.
-
Acidic Byproducts: Carboxylic acids formed from over-oxidation of aldehyde starting materials.
-
Secondary Amine: Di-(2-(3-benzyloxy-4-methoxyphenyl)-ethyl)-amine, formed by reaction of the product with starting materials.[3]
-
De-benzylated Product: 2-(3-Hydroxy-4-methoxy-phenyl)-ethylamine, a common impurity if catalytic hydrogenation was used for reduction.
Below is a diagram illustrating the target molecule and a common potential impurity.
Caption: Target molecule and a potential secondary amine impurity.
Core Purification Strategy: A Multi-Step Approach
A robust purification strategy typically involves a primary liquid-liquid extraction followed by a final polishing step like recrystallization. Column chromatography is reserved for particularly difficult separations.
Caption: General workflow for the purification of the target amine HCl salt.
Primary Purification: Acid-Base Extraction
This technique leverages the basicity of the amine to move it from an organic solvent into an aqueous layer, leaving non-basic impurities behind.[1][4][5]
Expert Insight: The core principle is converting the water-insoluble neutral amine into a water-soluble ammonium salt by reacting it with an acid.[4][6] This allows for a clean separation from neutral organic impurities.
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl).[5] It is recommended to perform this extraction three times to ensure all the amine is protonated and pulled into the aqueous layer.
-
Separate Layers: Combine the aqueous layers. At this stage, the desired product is in the aqueous phase as its hydrochloride salt. The organic layer contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 10 (confirm with pH paper).[1] This deprotonates the ammonium salt, regenerating the water-insoluble free amine, which may precipitate or form an oil.
-
Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Salt Formation and Recrystallization
Converting the purified free base into its hydrochloride salt facilitates isolation of a stable, crystalline solid. Recrystallization is then used to achieve high purity.
Expert Insight: The choice of solvent for recrystallization is critical. The ideal solvent will dissolve the compound when hot but have poor solubility when cold, allowing for the product to crystallize out while impurities remain in solution.
Protocol for Salt Formation & Recrystallization:
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA), ethanol, or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate. Monitor the pH to ensure it is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove residual impurities.
-
Recrystallization:
-
Transfer the crude HCl salt to a flask.
-
Add a small amount of a suitable recrystallization solvent (see table below) and heat the mixture to a gentle boil until all the solid dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Screening for Recrystallization Solvents:
| Solvent | Observation | Suitability |
| Isopropanol (IPA) | Good solubility when hot, poor when cold. | Excellent |
| Ethanol/Water | High solubility, may require a co-solvent. | Good (as a co-solvent system) |
| Ethyl Acetate | Moderate solubility. | Fair, may be better for washing. |
| Diethyl Ether | Low solubility. | Good for precipitating the salt/washing. |
Troubleshooting Guide & FAQs
Q1: My yield is very low after the acid-base extraction. Where did my product go?
A1: There are several possibilities:
-
Incomplete Extraction: Ensure you perform multiple extractions (at least 3x) at both the acidic and basic stages. Emulsions can also trap material; if an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.
-
Product Solubility: The free base or the salt might have some solubility in the "wrong" layer. After basification, ensure the aqueous layer is saturated with NaCl before re-extracting the free base to decrease its aqueous solubility.
-
Incorrect pH: Double-check the pH at each stage. The aqueous layer must be strongly acidic (pH 1-2) to fully protonate the amine and strongly basic (pH >10) to fully deprotonate it for extraction.[1]
Q2: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil completely.
-
Slow Cooling: Ensure the solution cools very slowly. Rapid cooling encourages oiling. Try insulating the flask.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
Q3: I see significant streaking on my TLC plate when analyzing the product. How can I get clean spots?
A3: Streaking of amines on silica gel TLC plates is a common issue because the basic amine interacts strongly with the acidic silica gel.
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase (e.g., 95:4.5:0.5 DCM:Methanol:NH₄OH). This neutralizes the acidic sites on the silica, leading to sharper spots.
-
Use a Different Stationary Phase: If streaking persists, consider using a different TLC plate, such as alumina (basic or neutral), which is more compatible with basic compounds.
Q4: My crude product still contains a lot of starting material. Is there a better way to remove it besides chromatography?
A4: This depends on the nature of the starting material. If the starting material is neutral (e.g., a nitrile or an aldehyde), the acid-base extraction described in section 3.1 should effectively remove it.[4][5] If the separation is poor, it suggests the starting material may also have some basicity or that the extractions were not efficient. A carefully planned recrystallization might also work if the starting material and product have different solubilities.
Q5: I suspect my product is contaminated with the de-benzylated analog. How can I confirm this and remove it?
A5: The de-benzylated impurity (the corresponding phenol) is acidic.
-
Confirmation: The best way to confirm its presence is by LC-MS, which will show a peak with a mass corresponding to the loss of the benzyl group (a difference of 90 g/mol ).
-
Removal: You can modify the acid-base extraction. After the initial acidic wash to remove your amine product, you can wash the organic layer with a mild base (like 1M sodium bicarbonate solution) to extract the acidic phenolic impurity.[1] Your neutral starting materials would remain in the organic layer. This provides a three-way separation of basic, acidic, and neutral components.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link][4]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link][1]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link][6]
-
Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link][3]
-
PubChem. (n.d.). 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Retrieved from [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.
-
PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]
Sources
stability issues of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl in solution
Introduction
Welcome to the technical support guide for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl (CAS No: 148223-47-6). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby promoting reproducible and reliable experimental outcomes.
The chemical structure of this compound, featuring a phenethylamine core, a benzyl ether, and an amine hydrochloride salt, presents specific stability considerations. While direct, comprehensive stability data for this exact molecule is not extensively published[1], this guide is built upon established principles of organic chemistry and stability testing for these key functional groups. By understanding the potential degradation pathways, users can proactively mitigate risks and troubleshoot issues effectively.
This guide provides a series of frequently asked questions for quick reference and in-depth troubleshooting scenarios for resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the solid compound and prepared solutions?
A:
-
Solid Compound: The solid hydrochloride salt should be stored in a tightly sealed container at 2-8°C[2].
-
Stock Solutions: For maximum stability, stock solutions should be prepared in a suitable buffer (pH 6.0-7.5), aliquoted into single-use volumes, and stored in amber glass vials at -20°C or -80°C. Before sealing, purging the vial headspace with an inert gas like argon or nitrogen is highly recommended to minimize oxidation.
Q2: What are the common visual indicators of compound degradation in solution?
A: The primary visual cues for degradation are:
-
Color Change: A solution transitioning from colorless to a yellow or brown hue is a strong indicator of oxidation.
-
Precipitation/Cloudiness: The formation of a precipitate or turbidity in a solution that was previously clear suggests a change in solubility, often due to a pH shift or degradation into a less soluble product.
-
Particulate Formation: The appearance of visible solid particles.
Q3: Which solvents are recommended for preparing solutions?
A: The hydrochloride salt structure suggests good solubility in aqueous buffers. Based on chemically similar compounds, the following solvents are good starting points:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.2 is a common choice[3]. Buffers in the slightly acidic to neutral range (pH 6.0-7.5) are ideal to ensure the amine remains protonated and soluble.
-
Organic Solvents: For high-concentration stock solutions, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are viable options[3]. However, be aware that DMSO can be hygroscopic and may degrade under certain conditions.
Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you may encounter during your experiments, explains the underlying chemical causes, and provides actionable solutions.
Problem 1: My clear, colorless solution has turned yellow/brown over time.
This discoloration is a classic sign of chemical degradation, most likely through oxidation.
-
Plausible Cause: Oxidation The phenethylamine structure, particularly the electron-rich aromatic ring and the primary amine, is susceptible to oxidation.[4][5][6] Dissolved oxygen in the solvent or exposure to ambient air can initiate reactions that form highly conjugated, colored byproducts. This process can be accelerated by exposure to light and heat.
-
Investigative Steps & Solutions:
-
Use Deoxygenated Solvents: Prepare all buffers and solvents by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to use to remove dissolved oxygen.
-
Work Under Inert Atmosphere: When preparing stock solutions, handle the solid and solvents in a glove box or use techniques like the Schlenk line to maintain an inert atmosphere.
-
Protect from Light: Store all solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation, which can generate radicals that initiate oxidation.[7][8][9]
-
Add Antioxidants (Use with Caution): For certain applications where it will not interfere with the experiment, adding a small amount of an antioxidant like ascorbic acid or EDTA may chelate trace metal ions that can catalyze oxidation. This must be validated for your specific assay.
-
Problem 2: My compound precipitated from the aqueous buffer after preparation or upon storage.
Precipitation indicates that the compound's solubility limit has been exceeded in the current conditions.
-
Plausible Cause 1: pH Shift The compound is an amine hydrochloride salt, meaning it is most soluble in its protonated (charged) form. If the solution's pH increases significantly towards the pKa of the amine, the compound will deprotonate to its free base form, which is substantially less water-soluble and will precipitate.
-
Plausible Cause 2: Concentration & Temperature The prepared concentration may be too high for the chosen solvent system, especially at lower storage temperatures (e.g., 4°C).
-
Troubleshooting Workflow: The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for precipitation issues.
Problem 3: My analytical results (e.g., HPLC, LC-MS) show a loss of the main peak and the appearance of a new, unknown peak.
This strongly suggests chemical degradation into one or more new species.
-
Plausible Cause: Hydrolysis of Benzyl Ether The benzyl ether linkage, while relatively stable, can be cleaved under certain conditions. Strongly acidic environments can catalyze this hydrolysis, especially over time or at elevated temperatures.[10][11] This would result in the formation of 3-hydroxy-4-methoxyphenylethylamine and toluene.
Caption: Potential degradation via benzyl ether cleavage.
-
Investigative Steps & Solutions:
-
Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peak to determine its mass. The mass of the hydrolyzed product (free base) would be approximately 90 Da less than the parent compound's free base.
-
Review Solution pH: Ensure your solvent or buffer is not strongly acidic (pH < 4) for prolonged periods.
-
Perform a Forced Degradation Study: To confirm the sensitivity of your compound, you can perform a basic stress test. This will help identify the conditions that cause degradation and can aid in identifying the degradation products.
-
Key Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stable Stock Solutions
This protocol minimizes the risk of oxidation and pH-related precipitation.
| Step | Action | Rationale |
| 1 | Solvent Preparation | Select a high-purity, buffered solvent (e.g., pH 7.2 PBS). Sparge with inert gas (N2 or Ar) for 20 minutes. |
| 2 | Weighing | Weigh the solid compound in a clean vial, preferably under low humidity. |
| 3 | Dissolution | Add the deoxygenated solvent to the solid to the desired concentration. Cap the vial immediately. |
| 4 | Mixing | Mix by vortexing or gentle sonication until fully dissolved. If necessary, briefly warm the solution to 37°C. |
| 5 | Aliquoting & Storage | Dispense the solution into single-use aliquots in amber, cryo-rated vials. Purge the headspace of each vial with inert gas before sealing. |
| 6 | Final Storage | Store the aliquots at -20°C or -80°C, protected from light. |
Protocol 2: Basic Forced Degradation Study Workflow
This study exposes the compound to harsh conditions to rapidly identify its liabilities.
-
Preparation: Prepare a 1 mg/mL solution of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the solution into five separate amber vials. Treat as follows:
-
Control: No change. Store at 4°C.
-
Acid: Add 0.1 M HCl to a final concentration of 0.05 M.
-
Base: Add 0.1 M NaOH to a final concentration of 0.05 M.
-
Oxidative: Add 3% H₂O₂ to a final concentration of 1.5%.
-
Thermal: Place the vial in a 60°C oven.
-
-
Analysis: After 24 hours, neutralize the acid and base samples. Analyze all samples, including the control, by HPLC-UV.
-
Evaluation: Compare the chromatograms. A significant decrease in the parent peak area and the appearance of new peaks in any of the stress conditions indicate a susceptibility to that degradation pathway.
References
- Hiroi, T., et al. (n.d.). Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis. Biochemistry - ACS Publications.
- PubMed. (n.d.). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis.
- Portis, L. C., Klug, J. T., & Mann, C. K. (n.d.). Electrochemical oxidation of some phenethylamines. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Phenethylamine.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- University of Isfahan. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society, 6(4).
- ACS Publications. (n.d.). Electrochemical oxidation of some phenethylamines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their....
- NIH. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC.
- Beilstein-Institut. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines.
- BenchChem. (n.d.). Preventing cleavage of benzyl ether during subsequent reactions.
- Echemi. (n.d.). This compound Safety Data Sheets.
- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
- Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. r/Chempros.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
- Cayman Chemical. (n.d.). 3-hydroxy-4-Methoxyphenethylamine (hydrochloride).
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- 2. This compound | 148223-47-6 [sigmaaldrich.com]
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- 5. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Welcome to the technical support center for the synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and address frequently asked questions. Our goal is to provide you with the in-depth technical and practical insights necessary to achieve a successful and high-purity synthesis.
Introduction to the Synthesis
The synthesis of this compound, a valuable intermediate in pharmaceutical chemistry, typically proceeds through a sequence of reactions starting from readily available precursors like vanillin or isovanillin. A common and effective route involves the benzylation of the phenolic hydroxyl group, followed by a condensation reaction to introduce the two-carbon side chain with a nitrogen functionality, and finally, reduction to the target ethylamine. This guide will focus on a prevalent pathway: benzylation of isovanillin, followed by a Henry reaction with nitromethane, and subsequent reduction of the nitrostyrene intermediate.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield During the Benzylation of Isovanillin (Step 1)
Question: My reaction of isovanillin with benzyl chloride is resulting in a low yield of 3-benzyloxy-4-methoxybenzaldehyde. What are the likely causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis of this type are often traced back to a few key factors. Let's break them down.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The reaction requires the formation of a phenoxide ion for nucleophilic attack on benzyl chloride. If the base is not strong enough or used in insufficient quantity, the deprotonation of the phenolic hydroxyl group of isovanillin will be incomplete.
-
Solution: Ensure you are using a sufficiently strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). When using K2CO3, ensure it is finely powdered and anhydrous. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also enhance the reaction rate and yield when using carbonate bases in a two-phase system.
-
-
Reaction with the Aldehyde: The aldehyde functional group can potentially react under basic conditions, leading to side products.
-
Solution: Maintain a moderate reaction temperature. While some heat is necessary to drive the reaction to completion, excessive temperatures can promote side reactions. A temperature range of 60-80 °C is typically effective.
-
-
Hydrolysis of Benzyl Chloride: If there is moisture in your reaction, benzyl chloride can hydrolyze to benzyl alcohol, which will not participate in the desired reaction.
-
Solution: Use anhydrous solvents (e.g., dry DMF or acetone) and ensure all glassware is thoroughly dried before use.
-
-
Sub-optimal Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the isovanillin spot and the appearance of the product spot will indicate the reaction's endpoint.
-
Problem 2: Formation of Multiple Products in the Henry Reaction (Step 2)
Question: After reacting 3-benzyloxy-4-methoxybenzaldehyde with nitromethane, my TLC plate shows multiple spots, and the yield of the desired β-nitrostyrene is low. What's going on?
Answer:
The Henry reaction, or nitroaldol reaction, is a powerful C-C bond-forming reaction, but it can be prone to side reactions if not carefully controlled.[1][2]
Potential Causes & Solutions:
-
Formation of the β-Nitro Alcohol Intermediate: The initial product of the Henry reaction is a β-nitro alcohol. If the goal is the nitrostyrene, this intermediate needs to be dehydrated.[2]
-
Solution: The dehydration is typically facilitated by using a base and often by heating. If you are isolating the nitro alcohol, you will need a separate dehydration step. For a one-pot synthesis of the nitrostyrene, ensure your reaction conditions (e.g., using a base like ammonium acetate and refluxing in a suitable solvent like acetic acid) favor dehydration.
-
-
Cannizzaro-type Reactions: Under strongly basic conditions, the starting aldehyde can undergo disproportionation to the corresponding alcohol and carboxylic acid.
-
Solution: Use a milder base. While a strong base is needed to deprotonate nitromethane, very strong bases can promote side reactions with the aldehyde.[1] Catalytic amounts of a suitable base are often sufficient.
-
-
Polymerization: The nitrostyrene product can polymerize under certain conditions.
-
Solution: Avoid excessive heat and prolonged reaction times once the product has formed. Work up the reaction mixture promptly after completion.
-
Problem 3: Incomplete Reduction of the Nitrostyrene (Step 3)
Question: I'm attempting to reduce the 1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethene, but I'm getting a mixture of starting material, product, and other impurities. How can I achieve a clean and complete reduction?
Answer:
The reduction of a nitrostyrene to a phenethylamine is a critical step, and the choice of reducing agent is paramount to success. Lithium aluminum hydride (LiAlH4) is a common and powerful choice for this transformation.[3]
Potential Causes & Solutions:
-
Insufficient Reducing Agent: LiAlH4 is highly reactive and can be consumed by any protic sources in the reaction mixture, including moisture.
-
Solution: Use a sufficient excess of LiAlH4 (typically 2-3 equivalents). Ensure your solvent (e.g., anhydrous THF or diethyl ether) is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Side Products with LiAlH4: While powerful, LiAlH4 can sometimes lead to side reactions.[3]
-
Solution: A controlled addition of the nitrostyrene solution to the LiAlH4 slurry at a low temperature (e.g., 0 °C) can help to minimize side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion.
-
-
Alternative Reducing Agents: If LiAlH4 proves problematic, other reducing agents can be employed.
-
Solution: A combination of sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) offers a milder and safer alternative for the reduction of nitrostyrenes.[3][4] Catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) is another option, although care must be taken to avoid cleavage of the benzyl ether protecting group.[5][6]
-
Problem 4: Unwanted Debenzylation During the Final Reduction
Question: During the reduction of the nitrostyrene, I'm observing the formation of the debenzylated product (the corresponding phenol). How can I prevent this?
Answer:
This is a common issue, particularly when using catalytic hydrogenation. The benzyl ether is susceptible to hydrogenolysis.[5][6][7]
Potential Causes & Solutions:
-
Aggressive Hydrogenation Conditions: High hydrogen pressure, high catalyst loading, or prolonged reaction times can lead to the cleavage of the benzyl ether.
-
Solution: If using catalytic hydrogenation, carefully control the reaction conditions. Use a lower hydrogen pressure and monitor the reaction closely by TLC to stop it as soon as the nitro group is reduced. The addition of certain catalyst poisons, in very small amounts, can sometimes selectively inhibit debenzylation without stopping the desired reduction.[8]
-
-
Choice of Reducing Agent: As mentioned previously, LiAlH4 is generally preferred for this step as it typically does not cleave benzyl ethers under standard conditions.
-
Solution: If debenzylation is a persistent problem with your current method, switching to a hydride-based reducing agent like LiAlH4 is the most reliable solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the benzyl protecting group?
The benzyl group is used to protect the phenolic hydroxyl group of isovanillin. This prevents it from interfering with subsequent reactions, particularly the Henry reaction, where the acidic proton of the hydroxyl group could be abstracted by the base. The benzyl ether is relatively stable to a range of reaction conditions but can be removed later if necessary, often by catalytic hydrogenolysis.[6][8]
Q2: Can I use vanillin instead of isovanillin as a starting material?
Yes, vanillin (4-hydroxy-3-methoxybenzaldehyde) can also be used. The synthesis would proceed through similar steps: benzylation of the hydroxyl group, followed by the Henry reaction and reduction. The final product would be the same. The choice between vanillin and isovanillin often comes down to commercial availability and cost.[9][10]
Q3: What are the critical safety precautions for this synthesis?
-
Benzyl Chloride: It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Nitromethane: It is flammable and toxic. Handle with care in a fume hood.
-
Lithium Aluminum Hydride (LiAlH4): It is a highly reactive, pyrophoric solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. All glassware must be rigorously dried.
-
Solvents: Many of the solvents used (e.g., DMF, THF, diethyl ether) are flammable and have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for each chemical before use.[11]
Q4: How do I isolate and purify the final product, this compound?
After the reduction is complete, the reaction is typically quenched carefully with water and a base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield the free amine as an oil. To obtain the hydrochloride salt, the free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) is added. The hydrochloride salt will precipitate as a white to off-white solid, which can then be collected by filtration, washed with a cold solvent, and dried.[12]
Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Typical Temp. | Critical Parameters |
| 1 | Benzylation | Isovanillin, Benzyl Chloride, K2CO3 | DMF | 60-80 °C | Anhydrous conditions, reaction time monitoring by TLC. |
| 2 | Henry Reaction | 3-Benzyloxy-4-methoxybenzaldehyde, Nitromethane, Ammonium Acetate | Acetic Acid | Reflux | Stoichiometry of base, temperature control to favor dehydration. |
| 3 | Reduction | 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene, LiAlH4 | Anhydrous THF | 0 °C to RT | Anhydrous conditions, inert atmosphere, controlled addition. |
| 4 | Salt Formation | Free Amine, HCl solution | Diethyl Ether | RT | Stoichiometric addition of HCl to ensure complete precipitation. |
Process Flow and Logic Diagrams
Synthetic Pathway:
Caption: Overall synthetic route to the target compound.
Troubleshooting Logic:
Caption: Decision tree for troubleshooting common issues.
References
-
Erowid. (n.d.). Reductive Amination Review. Retrieved from [Link]
-
YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
The Hive. (2003, April 12). Novel high-yielding C=C reduction of nitrostyrenes. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Reitti, M., & Kervefors, E. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 825–830. [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Reddit. (2019, January 29). Nitrostyrene reduction. Retrieved from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Henry reaction with benzaldehyde & nitromethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
Doughty, D., Painter, B., Pigou, P., & Johnston, M. (2016). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. Forensic Science International, 265, 125-135. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. Retrieved from [Link]
- Google Patents. (n.d.). HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
-
ChemRxiv. (2020). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]
-
Ohtaka, H., Kanazawa, H., Nakajima, R., & Ito, K. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]
-
Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Royal Society of Chemistry. (n.d.). Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). Synthesis and Authentication of Natural Vanillins Prepared by Fermentation. Retrieved from [Link]
- Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
-
University of the Highlands and Islands. (n.d.). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Concurrent synthesis of vanillin and isovanillin. Retrieved from [Link]
Sources
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Technical Support Center: Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
An advanced guide to navigating the complexities of synthesizing 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl, this Technical Support Center provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this document is structured to offer not just protocols, but a foundational understanding of the reaction's intricacies, ensuring both success and safety in the laboratory.
This guide is designed to provide comprehensive support for the synthesis of this compound, a key intermediate in various pharmaceutical syntheses. Our focus is on optimizing reaction conditions, troubleshooting common issues, and providing clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine?
A1: There are two predominant and reliable pathways for synthesizing the target phenethylamine:
-
Reduction of a Nitrostyrene Intermediate: This is one of the most common methods. It involves the initial synthesis of 3-benzyloxy-4-methoxy-β-nitrostyrene, which is then reduced to the corresponding amine. This route is often favored due to the accessibility of the starting materials (isovanillin) and the generally high yields of the reduction step.[1]
-
Reduction of a Phenylacetonitrile Intermediate: An alternative route involves the reduction of (3-benzyloxy-4-methoxyphenyl)acetonitrile. This nitrile intermediate can be synthesized from the corresponding benzyl halide. The reduction can be achieved using various hydride reagents or catalytic hydrogenation.[2]
Q2: Why is the benzyl group used as a protecting group for the hydroxyl function?
A2: The benzyl group is an excellent choice for protecting the phenolic hydroxyl group for several key reasons:
-
Stability: It is stable to a wide range of reaction conditions, including many reducing agents used to convert the nitro or nitrile group to the amine.
-
Ease of Removal: It can be cleanly removed under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), a process known as hydrogenolysis. This deprotection step is often performed in subsequent stages of a larger synthetic sequence.[3]
-
Inertness: It does not interfere with the primary transformation occurring elsewhere in the molecule.
Q3: How is the final hydrochloride salt prepared and why is it preferred?
A3: The hydrochloride salt is typically prepared after the free amine has been synthesized and purified. The purified 2-(3-benzyloxy-4-methoxyphenyl)-ethylamine (which is often an oil or a low-melting solid) is dissolved in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. A solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is then added, causing the amine hydrochloride salt to precipitate.
This salt form is preferred for several practical reasons:
-
Solid State: Amine salts are typically crystalline solids that are easier to handle, weigh, and store compared to the corresponding free amines, which can be oils or liquids.
-
Stability: The salt form is generally more stable and less prone to air oxidation than the free amine.
-
Purification: Precipitation or crystallization of the salt is an excellent final purification step to remove non-basic impurities.
Q4: Can other reducing agents be used for the synthesis?
A4: Yes, the choice of reducing agent is critical and depends on the chosen synthetic route (nitrostyrene vs. nitrile).
-
For Nitrostyrenes: Lithium aluminum hydride (LiAlH₄) is highly effective. Borane complexes (e.g., BH₃-THF) are also a viable option. Catalytic hydrogenation can be used, but care must be taken to avoid premature debenzylation.
-
For Nitriles: Both LiAlH₄ and catalytic hydrogenation (e.g., H₂ over Raney Nickel or Rhodium catalysts) are effective. A process using diborane for a similar nitrile reduction has also been described.[2][4]
Troubleshooting Guide
This guide addresses the most common challenges encountered during the synthesis, providing potential causes and validated solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) and borane are moisture-sensitive. 2. Poor Quality Starting Material: Impurities in the nitrostyrene or nitrile precursor can inhibit the reaction. 3. Sub-optimal Temperature: Reduction with LiAlH₄ is highly exothermic and requires careful temperature control (typically starting at 0°C). | 1. Use a fresh bottle of the reducing agent or titrate a sample to determine its activity. Ensure all glassware is rigorously dried. 2. Purify the precursor by recrystallization or column chromatography before the reduction step. 3. Maintain the reaction at 0°C during the addition of the reducing agent, then allow it to slowly warm to room temperature or gently reflux as specified by the protocol. Monitor progress using Thin Layer Chromatography (TLC). |
| Formation of a Debenzylated Side Product | 1. Aggressive Catalytic Hydrogenation: Using high-pressure hydrogen, elevated temperatures, or a highly active catalyst (like Palladium on carbon) for the primary reduction can cleave the benzyl ether. | 1. If using hydrogenation to reduce the nitro or nitrile group, opt for milder conditions (e.g., lower H₂ pressure, room temperature). Alternatively, use a chemical reducing agent like LiAlH₄ or NaBH₄/BF₃·OEt₂, which will not cleave the benzyl group. |
| Product is an Oil and Fails to Crystallize as HCl Salt | 1. Residual Impurities: The presence of soluble impurities can inhibit crystallization, resulting in an oil. 2. Incorrect Solvent for Salt Formation: The chosen solvent may be too polar, keeping the HCl salt dissolved. 3. Excess HCl or Water: The presence of excess acid or water can sometimes lead to the formation of a hygroscopic, oily product. | 1. Purify the free base amine using column chromatography on silica gel before attempting salt formation. A typical eluent system is dichloromethane/methanol. 2. Use a non-polar solvent like diethyl ether or a moderately polar solvent like ethyl acetate for the precipitation. 3. Use an anhydrous solution of HCl (e.g., HCl in diethyl ether). Add the acid solution dropwise and stop once precipitation is complete (monitor with pH paper if necessary). |
| Complex Reaction Mixture by TLC/NMR | 1. Side Reactions during Precursor Synthesis: The Henry reaction to form the nitrostyrene can yield side products if conditions are not controlled. 2. Incomplete Reaction: Insufficient reducing agent or reaction time will leave starting material in the mixture. | 1. Ensure optimal conditions for the nitrostyrene synthesis (e.g., correct base, temperature, and reaction time) to ensure a clean precursor for the reduction step. 2. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents) and monitor the reaction to completion with TLC before quenching. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis via Reduction of 3-Benzyloxy-4-methoxy-β-nitrostyrene
This protocol outlines the most common route, starting from the nitrostyrene precursor.
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add a solution of lithium aluminum hydride (LiAlH₄) (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0°C in an ice-water bath.
Step 2: Addition of Nitrostyrene
-
Dissolve 3-benzyloxy-4-methoxy-β-nitrostyrene (1.0 eq) in anhydrous THF.
-
Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
Step 3: Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. (Eluent: 50% Ethyl Acetate in Hexane).
Step 4: Work-up and Quenching
-
Cool the reaction mixture back to 0°C.
-
Quench the reaction by the sequential, slow, and careful addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid thoroughly with THF or ethyl acetate.
Step 5: Purification and Salt Formation
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude free amine.
-
If necessary, purify the amine by column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).
-
Dissolve the purified amine in a minimal amount of diethyl ether or isopropanol.
-
Add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizing the Workflow
The general experimental procedure can be visualized as a clear, sequential process.
Troubleshooting Low Yield: A Decision Pathway
When faced with low product yield, a systematic approach can quickly identify the root cause.
Sources
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 4. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
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Welcome to the technical support center for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for stability studies and degradation pathway analysis. Understanding the intrinsic stability of this molecule is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
From a structural standpoint, the molecule possesses two key functionalities susceptible to degradation: the benzylic ether and the primary amine .
-
Benzylic Ether Linkage (-O-CH₂-Ph): This is the most probable site of degradation. Benzyl ethers are known to be labile and can be cleaved under various conditions, including acidic hydrolysis and oxidation.[1][2] Cleavage of this bond would likely yield 3-hydroxy-4-methoxyphenylethylamine and a benzyl-related species (e.g., benzyl alcohol or benzaldehyde).
-
Primary Ethylamine Group (-CH₂-NH₂): The primary amine is susceptible to oxidative degradation.[3][4] This can be initiated by light, heat, or trace metal impurities, leading to a variety of degradation products.[5] As the compound is an HCl salt, the amine is protonated (-NH₃⁺), which generally enhances its stability against oxidation; however, this depends heavily on the pH of the solution.
Q2: How should I properly store this compound to minimize degradation?
Given the molecule's sensitivities, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store at 2-8°C.[6]
-
Light: Protect from light. Use amber vials or store in a dark location to prevent photolytic degradation.[7][8]
-
Atmosphere: For maximum stability, especially in solution, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[3]
-
Form: Store as a solid (lyophilized powder). The solid state is generally more stable than solutions.[6]
Q3: I need to conduct a forced degradation study. What stress conditions are recommended according to ICH guidelines?
Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10] These studies are a regulatory expectation, as outlined in ICH guideline Q1A(R2).[11][12][13] The goal is typically to achieve 5-20% degradation to provide meaningful data without completely destroying the sample.[11][13]
Here are the recommended conditions and the rationale for each:
| Stress Condition | Typical Reagents & Conditions | Target Functional Group(s) & Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | Benzylic Ether: This is the primary target. The ether oxygen can be protonated under acidic conditions, making the benzylic carbon susceptible to nucleophilic attack by water or chloride ions, leading to cleavage.[1][14] |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated | General Degradation: While the key functional groups are generally more stable to base than acid, this condition tests for overall lability and potential catalysis of other reactions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temp | Primary Amine & Benzylic Ether: H₂O₂ is a common choice for simulating oxidative stress. It can lead to oxidation of the amine and may also attack the benzylic position of the ether, potentially forming hydroperoxides that can decompose.[5][15] |
| Thermal Degradation | Dry heat (e.g., 80-105°C) on solid sample | Overall Molecule: Assesses the intrinsic thermal stability of the compound in the solid state. |
| Photostability | Exposure to light source providing both UV and visible output (e.g., 1.2 million lux hours and 200 W h/m²) | Entire Molecule: The aromatic rings and amine group can absorb UV/Vis light, leading to photolytic degradation pathways, often involving free radical mechanisms.[7][9][16] This is a mandatory part of stress testing under ICH Q1B.[17][18] |
Troubleshooting & Experimental Guides
Q4: What are the most likely degradation products I should be looking for?
Based on the structure, the primary degradation products (DPs) to anticipate are:
-
DP1: 3-Hydroxy-4-methoxyphenylethylamine: Resulting from the cleavage of the benzyloxy group. This is a critical degradant to monitor.
-
DP2: Benzaldehyde or Benzyl Alcohol: The other product from the benzyloxy cleavage. Benzaldehyde may form under oxidative conditions, while benzyl alcohol is more common under hydrolytic conditions.
-
DP3: Oxidized Amine Products: Direct oxidation of the ethylamine side chain could lead to the corresponding aldehyde or carboxylic acid.
The diagram below illustrates these primary hypothesized degradation pathways.
Caption: Hypothesized primary degradation pathways for the target molecule.
Q5: I am seeing unexpected peaks in my HPLC analysis after stress testing. How do I proceed with identification?
Identifying unknown peaks is a systematic process. The flowchart below provides a logical workflow for moving from detection to identification. The key is to couple chromatographic separation with mass spectrometry.
Caption: Workflow for identifying unknown degradation products.
Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard procedure for stress testing, which should be performed in parallel with a control sample (unstressed).
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 2 hours.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal (Solution): Heat 1 mL of stock solution at 80°C for 24 hours.
-
Thermal (Solid): Place ~5-10 mg of solid compound in a vial and heat at 105°C for 24 hours. Dissolve in stock solution solvent before analysis.
-
Photostability: Expose the stock solution in a quartz cuvette and solid material in a thin layer to a calibrated light source as per ICH Q1B guidelines.[7][17]
-
-
Time Points: Sample at initial, 2, 4, 8, and 24-hour intervals (or as needed) to target 5-20% degradation.
-
Quenching:
-
For Acid/Base samples, neutralize with an equimolar amount of Base/Acid before injection.
-
For other samples, dilute with the mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Example Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can resolve the parent peak from all potential degradation products.[9] Method development for phenylethylamine-type compounds is well-established.[19][20]
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
System Suitability: Before analysis, ensure the method can separate the parent compound from its likely degradants. If authentic standards are unavailable, use a partially degraded sample (e.g., from an acid stress time point) to demonstrate resolution.
References
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. PharmaGrowthHub (YouTube). Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories Inc. (YouTube). Available at: [Link]
-
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
[Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. PubMed. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max-Planck-Gesellschaft. Available at: [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ResearchGate. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available at: [Link]
-
Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. PubMed. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Available at: [Link]
-
Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods (RSC Publishing). Available at: [Link]
-
Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 148223-47-6 [sigmaaldrich.com]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. database.ich.org [database.ich.org]
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- 14. Benzyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Welcome to the technical support center for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (CAS: 148223-47-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. By understanding its chemical nature and potential degradation pathways, you can implement best practices for storage and handling, thereby ensuring the reliability and reproducibility of your experimental results.
I. Compound Overview and Intrinsic Stability
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl is a substituted phenylethylamine derivative. Its structure features three key functional groups that dictate its stability:
-
A Phenylethylamine Backbone: This structure is susceptible to oxidation, particularly at the primary amine.[1][2]
-
A Benzyl Ether Protecting Group: The benzyloxy group protects a hydroxyl on the catechol-like ring. While generally robust, this ether linkage can be cleaved under certain conditions.[3][4]
-
An Amine Hydrochloride Salt: The formation of a hydrochloride salt significantly enhances the stability of the amine group by protonating the nitrogen, which reduces its nucleophilicity and susceptibility to oxidation compared to the free base.[5][6]
The primary concerns for the degradation of this compound are oxidation of the phenylethylamine side chain and cleavage of the benzyl ether. The hydrochloride salt form provides a significant measure of protection against amine oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions.[7] Some similar sensitive compounds are stored at -20°C for extended periods.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes exposure to oxygen and moisture, which are key drivers of degradation.[9] |
| Light | Protected from Light (Amber Vial) | Light, especially UV, can provide the energy to initiate photo-oxidative or photo-degradative pathways.[1][10] |
| Container | Tightly Sealed Glass Vial | Glass is an inert material that prevents reaction with the container. A tight seal is crucial to prevent ingress of moisture and air.[4] |
Q2: My white solid has turned yellow/brown. What does this indicate?
A color change from white to yellow or brown is a common visual indicator of degradation, likely due to oxidation.[1] The phenylethylamine moiety can oxidize to form chromophoric (color-producing) species. While a slight color change may not significantly impact all experiments, it indicates that the purity of the compound is compromised. It is highly recommended to assess the purity of the material before use.
Q3: Is it necessary to handle this compound in a glove box?
For routine weighing and preparation of solutions for immediate use, a glove box is not strictly necessary if exposure to the atmosphere is brief. However, for long-term storage or for highly sensitive applications where even trace degradation is a concern, handling and aliquoting the solid compound inside an inert atmosphere glove box is a best practice.[9]
Q4: Can I store this compound in solution?
Storing the compound in solution is generally not recommended for long periods. The stability of the compound is significantly lower in solution due to increased molecular mobility and interaction with the solvent. If you must store solutions, even for a short term, follow these guidelines:
-
Use Degassed Solvents: Degas your solvent (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.[1]
-
Control pH: Maintain a slightly acidic pH (e.g., 4-6) to ensure the amine remains protonated and thus more stable.[1]
-
Store Cold and Dark: Store solutions at 2-8°C or frozen (-20°C) in light-protected containers.
-
Use Freshly Prepared Solutions: The best practice is to always prepare solutions fresh for each experiment.
III. Troubleshooting Guide: Degradation and Purity Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Inconsistent Experimental Results Over Time
-
Potential Cause: Gradual degradation of your stock of this compound. This can be due to repeated exposure to air and moisture every time the container is opened, or slow decomposition even under recommended storage conditions.
-
Troubleshooting Steps:
-
Aliquot the Compound: Upon receiving a new batch of the compound, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere if possible. This minimizes the exposure of the bulk material to atmospheric conditions.
-
Re-qualify Your Compound: If you suspect degradation, re-assess the purity of your compound using an appropriate analytical method (see Section V).
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to rule out degradation in solution as a source of variability.
-
Issue 2: Appearance of New Peaks in HPLC or GC-MS Analysis
-
Potential Cause: The presence of new peaks indicates the formation of degradation products. Based on the structure, two primary degradation pathways are plausible.
-
Troubleshooting and Identification:
-
Pathway A: Debenzylation: Cleavage of the benzyl ether bond.
-
Product: 2-(3-Hydroxy-4-methoxy-phenyl)-ethylamine HCl.
-
Cause: This is less likely under standard storage but could be initiated by exposure to strong acids, or trace metal catalysts that can promote hydrogenolysis if a hydrogen source is present. Oxidative cleavage is another possibility.[3][4]
-
Identification: Look for a new, more polar peak in your HPLC analysis. In mass spectrometry, you would expect to see a molecular ion corresponding to the loss of the benzyl group (a mass decrease of 90 Da).
-
-
Pathway B: Oxidation of the Ethylamine Side Chain:
-
Products: 2-(3-Benzyloxy-4-methoxy-phenyl)-acetaldehyde and subsequently 2-(3-Benzyloxy-4-methoxy-phenyl)-acetic acid.
-
Cause: This is a more common degradation pathway for phenylethylamines, driven by exposure to oxygen.[1][2] It can be accelerated by light, heat, and the presence of metal ions.
-
Identification: The aldehyde intermediate may be transient. The carboxylic acid will be significantly more polar than the parent compound. In HPLC, this will result in a new peak with a different retention time. Mass spectrometry will show an increase in mass corresponding to the replacement of the -CH₂NH₂ group with a -CHO or -COOH group.
-
-
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of the parent compound.
IV. Purity Assessment and Monitoring
Regularly assessing the purity of your compound, especially for long-term studies or before starting a new set of critical experiments, is crucial.
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable.
Experimental Protocol: Purity Assessment by RP-HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and dissolve it in 5 mL of mobile phase to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Water (with 0.1% Formic Acid) (A) and Acetonitrile (with 0.1% Formic Acid) (B).
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
The appearance of new peaks, especially those at earlier retention times (more polar), may indicate the presence of degradation products.
-
Workflow for Purity Assessment
Caption: Workflow for assessing compound purity using HPLC.
V. Summary of Best Practices
-
Store Cold: Refrigerate at 2-8°C.
-
Store Dark: Use amber vials to protect from light.
-
Store Dry & Inert: Keep in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Aliquot: Divide the compound into smaller, single-use portions to avoid contaminating the main stock.
-
Use Fresh Solutions: Prepare solutions immediately before use for best results.
-
Monitor Purity: Periodically check the purity of your compound, especially if you observe any visual changes or experimental inconsistencies.
By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the integrity of your this compound for the duration of your research projects.
References
-
Boomsma, F., et al. (1993). Optimal collection and storage conditions for catecholamine measurements in human plasma and urine. Clinical Chemistry, 39(12), 2503-8. [Link]
-
Pan, J., et al. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed.[Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.[Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation.[Link]
-
Reddit. r/chemistry - Ways of crashing out amines.[Link]
-
The Synergist. Best Practices for Proper Chemical Storage.[Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ossila.com [ossila.com]
- 10. globalresearchchem.com [globalresearchchem.com]
Technical Support Center: Analytical Characterization of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl (CAS: 148223-47-6).[1][2][3][4] This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure the quality, purity, and stability assessment of this compound.
The robust characterization of pharmaceutical intermediates is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide synthesizes field-proven insights with established analytical principles to navigate the specific complexities presented by this molecule's structure—namely its basic ethylamine function, the labile benzyl ether, and the substituted aromatic core.
Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in developing robust analytical methods.
| Property | Value | Source |
| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | [1] |
| CAS Number | 148223-47-6 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | [1][5] |
| Molecular Weight | 293.79 g/mol | [5] |
| Appearance | White to Yellow Solid | [1] |
| Storage Temperature | 2-8 °C | [1] |
Troubleshooting Guide: Common Analytical Issues
This section addresses specific problems you may encounter during routine analysis, providing both the "how-to-fix" and the "why-it-works."
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Question: Why am I observing significant peak tailing for my main analyte peak?
Answer: Peak tailing is a common issue when analyzing basic compounds like ethylamines on traditional silica-based HPLC columns. The primary cause is the interaction between the positively charged amine group (protonated at acidic to neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."
Troubleshooting Steps:
-
Mobile Phase Modification (The "Quick Fix"):
-
Action: Add a competing base to your mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), and adjust the pH with an acid like phosphoric acid.
-
Causality: TEA acts as a "silanol masker." Being a small, basic molecule, it preferentially interacts with the active silanol sites on the stationary phase, effectively shielding the analyte from these secondary interactions. This results in a more homogenous interaction of the analyte with the C18 stationary phase, leading to a symmetrical Gaussian peak.
-
-
Column Chemistry Selection (The "Robust Solution"):
-
Action: Switch to a column specifically designed for basic compounds. Look for columns with high-purity silica, end-capping (where residual silanols are chemically bonded with a small silylating agent), or a hybrid particle technology.
-
Causality: High-purity silica has a lower concentration of acidic silanol groups. End-capping physically blocks access to the remaining silanols. This minimizes the potential for secondary ionic interactions, providing better peak shape without the need for mobile phase additives that can sometimes suppress MS ionization.[6]
-
-
Lowering Mobile Phase pH:
-
Action: Operate the mobile phase at a low pH (e.g., pH 2-3) using an acid like perchloric or trifluoroacetic acid.[7]
-
Causality: At very low pH, the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral. This eliminates the ionic interaction with the protonated amine, significantly improving peak shape.
-
Question: My peak purity analysis is failing, suggesting a co-eluting impurity. How can I improve the resolution?
Answer: A failing peak purity test indicates that your current method cannot separate the main analyte from one or more impurities. Achieving separation requires modifying the chromatographic selectivity, which is influenced by the mobile phase, stationary phase, and temperature.
Troubleshooting Steps:
-
Modify the Organic Modifier:
-
Action: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or a combination of both.
-
Causality: ACN and MeOH have different solvent properties. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. This difference in intermolecular interactions can alter the elution order and improve the separation of compounds with different functionalities.[8]
-
-
Adjust the Mobile Phase pH:
-
Action: Change the pH of the aqueous portion of your mobile phase by ±0.5 pH units.
-
Causality: Small changes in pH can significantly alter the ionization state of acidic or basic impurities, thereby changing their retention time relative to the main peak. This is a powerful tool for separating compounds with different pKa values.
-
-
Change the Stationary Phase:
-
Action: If using a standard C18 column, try a phenyl-hexyl or a polar-embedded phase column.
-
Causality: Different stationary phases offer different separation mechanisms. A C18 column separates primarily based on hydrophobicity. A phenyl-hexyl column introduces pi-pi interactions, which can be highly effective for separating aromatic compounds. A polar-embedded phase offers different hydrogen bonding capabilities, which can help resolve impurities with polar functional groups.
-
-
Optimize the Gradient Slope:
-
Action: Decrease the steepness of your gradient (e.g., from a 5-minute ramp of 10-90% B to a 15-minute ramp).
-
Causality: A shallower gradient gives the analytes more time to interact with the stationary phase, allowing for finer separation between closely eluting compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Question: What are the expected masses for potential degradation products of this compound?
Answer: Based on the structure, several degradation pathways can be anticipated under forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress).[9][10] Understanding these helps in targeted screening for impurities.
| Degradation Pathway | Potential Product | Structure | Monoisotopic Mass (Free Base) |
| Oxidative De-benzylation | 2-(3-Hydroxy-4-methoxy-phenyl)-ethylamine | C₉H₁₃NO₂ | 167.09 |
| Oxidation of Aldehyde | 2-(3-Benzyloxy-4-methoxy-phenyl)-acetic acid | C₁₆H₁₆O₄ | 272.10 |
| Hydrolytic Cleavage | Benzyl Alcohol | C₇H₈O | 108.06 |
| Oxidative Deamination | 2-(3-Benzyloxy-4-methoxy-phenyl)-acetaldehyde | C₁₆H₁₆O₃ | 256.11 |
Troubleshooting Workflow for HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q: What are the most likely process-related impurities from a typical synthesis?
A: A common synthetic route for molecules with a benzyl ether linkage is the Williamson ether synthesis.[11] In this case, it would likely involve reacting a derivative of isovanillylamine with a benzyl halide. Potential impurities originating from this process include:
-
Unreacted Starting Materials: Such as 2-(3-hydroxy-4-methoxyphenyl)ethylamine or benzyl chloride/bromide.
-
By-products of the Benzylating Agent: Dibenzyl ether (from self-condensation) and benzyl alcohol (from hydrolysis).
-
Over-alkylation Products: Where the benzyl group attaches to other positions on the molecule, although this is less likely given the directing effects of the existing groups.
Q: Is this compound suitable for Gas Chromatography (GC) analysis?
A: Direct GC analysis is challenging and generally not recommended. The molecule has a relatively high molecular weight and boiling point, and more importantly, the primary amine and the benzyloxy group can be thermally labile.[12] This can lead to on-column degradation, resulting in poor peak shape, non-reproducible quantification, and the appearance of artifact peaks. If GC is necessary (e.g., for specific volatile impurity analysis), derivatization of the amine group (e.g., silylation) would be required to increase its thermal stability and volatility.[13]
Q: How should I properly handle and store this compound to ensure its stability?
A: As a hydrochloride salt, the compound is generally more stable than its free base form. However, to minimize degradation:
-
Storage: Store at the recommended 2-8°C, protected from light and moisture.[1] The benzyloxy group can be susceptible to photolytic cleavage, and the compound is hygroscopic.
-
Handling: When preparing solutions, use freshly prepared solvents and consider working under an inert atmosphere (like nitrogen or argon) for long-term solution stability studies to prevent oxidation. Solutions should be stored in amber vials to protect from light.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Analysis
This protocol outlines a robust reversed-phase HPLC method designed to separate the main compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
-
Validation & System Suitability:
-
Specificity: Perform forced degradation studies (see Protocol 3) to demonstrate that degradation products do not co-elute with the main peak. Peak purity analysis should be used.
-
Linearity: Prepare a series of solutions from 0.05% to 150% of the target concentration. A correlation coefficient (r²) of >0.999 is expected.
-
System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential for developing a stability-indicating method by intentionally degrading the sample to generate potential impurities.[8][9]
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve in the sample diluent before analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
After the specified time, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples before dilution to the target concentration (0.5 mg/mL).
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described in Protocol 1.
-
Logical Flow for Impurity Identification
Caption: A decision tree for impurity identification.
References
- This compound. (n.d.). Sigma-Aldrich.
-
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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- Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
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- Analytical Methods. (n.d.). env.go.jp.
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Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. (2005). ResearchGate. Retrieved January 14, 2026, from [Link]
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
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Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. (2005). PubMed. Retrieved January 14, 2026, from [Link]
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HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. Retrieved January 14, 2026, from [Link]
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HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
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Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI. Retrieved January 14, 2026, from [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl and Its Analogs in Modulating Monoamine Transporter Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethylamine and its derivatives represent a vast and enduring class of neuroactive compounds, foundational to the development of therapeutics for a spectrum of neurological and psychiatric disorders. Their mechanism of action frequently involves the modulation of monoamine neurotransmitter systems—dopamine, norepinephrine, and serotonin—primarily through interaction with their respective transporters (DAT, NET, and SERT). Understanding the structure-activity relationships (SAR) within this chemical family is paramount for the rational design of novel ligands with desired potency and selectivity.[1][2]
This guide provides a comparative analysis of the efficacy of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl, a representative phenethylamine, and a curated selection of its structural analogs. The objective is to elucidate the impact of specific chemical modifications on their interaction with monoamine transporters. Due to a scarcity of direct head-to-head comparative studies in the published literature, this guide synthesizes data from multiple sources to draw informed comparisons and highlight key SAR principles. The analogs selected for this comparison are:
-
Analog 1: 3-Hydroxy-4-methoxyphenethylamine (4-O-Methyl Dopamine): This analog results from the de-benzylation of the parent compound, yielding a free hydroxyl group. This modification significantly alters the polarity and potential for hydrogen bonding.
-
Analog 2: 3,4-Dimethoxyphenethylamine (DMPEA): In this analog, the benzyloxy group is replaced by a methoxy group, resulting in a symmetrically substituted phenethylamine.
-
Analog 3: N-Methyl-2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine: This analog introduces a methyl group to the terminal amine of the parent compound, increasing its lipophilicity and steric bulk.
The primary focus of this comparison will be on the in vitro binding affinities (Ki) and functional inhibition (IC50) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as these are the principal targets for this class of compounds.
Structure-Activity Relationships of Substituted Phenethylamines
The pharmacological profile of phenethylamine derivatives is exquisitely sensitive to substitutions on both the phenyl ring and the ethylamine side chain.[3][4] The nature and position of these substituents dictate the affinity and selectivity for the monoamine transporters.
For instance, substitutions at the 3 and 4 positions of the phenyl ring are known to be critical for interaction with monoamine transporters. The presence of oxygen-containing moieties, such as hydroxyl or methoxy groups, can significantly influence binding. Furthermore, modifications to the terminal amine, such as N-alkylation, can alter the compound's interaction with the transporter binding pocket and its overall pharmacokinetic properties.[5]
Comparative Pharmacological Data
The following table summarizes the available in vitro data for the parent compound and its analogs at the human monoamine transporters. It is crucial to note that this data is compiled from various sources, and direct comparison should be approached with caution due to potential differences in experimental conditions.
| Compound | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | Source(s) |
| This compound | Data not available | Data not available | Data not available | |
| Analog 1: 3-Hydroxy-4-methoxyphenethylamine | Data not available | Data not available | Data not available | [3][6][7] |
| Analog 2: 3,4-Dimethoxyphenethylamine (DMPEA) | Weak | Weak | Data not available | [8] |
| Analog 3: N-Methyl-2-(3-benzyloxy-4-methoxy-phenyl)-ethylamine | Data not available | Data not available | Data not available |
Data not available in the searched literature.
The lack of quantitative binding data for the parent compound and its direct analogs in the public domain underscores a significant research gap. However, based on the broader understanding of phenethylamine SAR, we can infer the likely impact of the structural modifications. The benzyloxy group in the parent compound, being a bulky and lipophilic substituent, may confer a different binding profile compared to the smaller and more polar hydroxyl group in Analog 1 or the methoxy group in Analog 2. N-methylation (Analog 3) is known to often reduce potency at DAT and NET while sometimes increasing SERT affinity.[5]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many phenethylamines is the modulation of monoamine transporter activity, which in turn affects downstream signaling pathways. Inhibition of reuptake leads to an increased concentration of neurotransmitters in the synaptic cleft, prolonging their action on postsynaptic receptors.
Caption: Monoamine Transporter Inhibition Workflow
To quantitatively assess the efficacy of these compounds, standardized in vitro and in vivo experimental protocols are essential.
Caption: Efficacy Comparison Experimental Workflow
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for a specific monoamine transporter by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Radioligands: [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, and [³H]nisoxetine for hNET.
-
Non-specific binding inhibitors: Benztropine for hDAT, imipramine for hSERT, and desipramine for hNET.
-
Test compounds (parent compound and analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: To each well of a 96-well microplate, add assay buffer, the test compound at various concentrations, and the appropriate radioligand at a concentration near its Kd.
-
Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
HEK-293 cells stably expressing hDAT, hSERT, or hNET, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds (parent compound and analogs).
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Wash the cultured cells with uptake buffer.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50).
Conclusion and Future Directions
The comparative analysis of this compound and its analogs is hampered by a lack of direct, quantitative experimental data. However, based on established structure-activity relationships for phenethylamines, it is evident that modifications at the 3- and 4-positions of the phenyl ring, as well as N-alkylation of the ethylamine side chain, are critical determinants of their pharmacological activity at monoamine transporters.
The de-benzylated analog (Analog 1) and the dimethoxy analog (Analog 2) are expected to exhibit different binding profiles due to alterations in polarity and steric bulk. The N-methylated analog (Analog 3) is likely to show a shift in its selectivity profile.
To definitively elucidate the comparative efficacy of these compounds, further research is warranted. The experimental protocols detailed in this guide provide a robust framework for such investigations. A systematic evaluation of these and other closely related analogs will provide invaluable data for the field, enabling a more refined understanding of the SAR of 3,4-substituted phenethylamines and facilitating the design of novel therapeutics with improved potency and selectivity for the treatment of a wide range of neuropsychiatric disorders.
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Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
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Luethi, D., et al. (2021). Monoamine uptake inhibition curves for NET, DAT, and SERT, fitted by... ResearchGate. [Link]
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ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the... ResearchGate. [Link]
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Rothman, R. B., et al. (1995). Differential relationships among dopamine transporter affinities and stimulant potencies of various uptake inhibitors. European Journal of Pharmacology. [Link]
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Kim, E., et al. (2022). (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]
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Kolaczynska, K. E., et al. (2021). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ResearchGate. [Link]
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Izenwasser, S., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry. [Link]
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Ettrup, A., et al. (2010). Radiosynthesis and in vivo evaluation of a series of substituted 11 C-phenethylamines as 5HT 2A agonist PET tracers. ResearchGate. [Link]
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Collins, A. C. (1972). 3-Hydroxy-4-methoxyphenethylamine: the endogenous toxin of parkinsonism? Journal of Pharmacy and Pharmacology. [Link]
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De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]
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Zhang, M., et al. (2007). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wikipedia. (n.d.). 3-Methoxytyramine. Wikipedia. [Link]
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Singh, M., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Molecules. [Link]
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Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]
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Singh, M., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
In the rigorous landscape of pharmaceutical development, the journey of a new chemical entity from the laboratory to a market-approved drug is underpinned by a foundation of robust analytical data. For a compound such as 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl, a molecule with potential therapeutic applications, the validation of analytical methods is not merely a procedural step but a critical assurance of its quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in established regulatory frameworks and practical, field-proven insights.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For drug substances, this ensures that the measurements are accurate, specific, and reproducible, forming the basis of quality control and regulatory compliance.[2][3] This guide will focus on the most prevalent and powerful technique in modern pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), comparing two common detection methods: Ultraviolet (UV) and Mass Spectrometry (MS).
The Regulatory Cornerstone: ICH Q2(R1)
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the global standard for the validation of analytical methods submitted as part of regulatory applications.[4][5][6][7] Adherence to this guideline is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][8] The validation characteristics outlined in ICH Q2(R1) that a method must demonstrate, depending on its intended purpose, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9][11]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]
Comparative Analysis of HPLC-UV and HPLC-MS for the Validation of this compound
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and amenability to a wide range of compounds.[2] The choice of detector is a critical decision that impacts the specificity, sensitivity, and complexity of the method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust, reliable, and cost-effective technique widely used in quality control laboratories. The principle relies on the absorption of UV light by the analyte at a specific wavelength. For this compound, the presence of aromatic rings suggests strong UV absorbance, making it a suitable candidate for this detection method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in Water (v/v) |
| Gradient | 30% to 70% Acetonitrile over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
The following sections outline the experimental design for validating the hypothetical HPLC-UV method for the assay of this compound, with illustrative data.
Experimental Workflow for HPLC-UV Method Validation
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The Enigmatic Profile of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl: A Comparative Guide to Its Predicted Biological Activity
In the landscape of neuropharmacology, the phenethylamine scaffold remains a cornerstone for the design of centrally acting agents. Its elegant simplicity belies a profound capacity for nuanced interactions with a spectrum of monoaminergic targets, dictated by the nature and positioning of its substituents. This guide delves into the predicted biological activity of a lesser-explored derivative, 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl, by drawing comparisons with structurally related and well-characterized compounds. In the absence of direct, published pharmacological data for this specific molecule, we will leverage established structure-activity relationships (SAR) to build a predictive profile, offering researchers a foundational understanding for future investigations.
Introduction: Deconstructing the Molecule
The subject of our analysis, this compound, is a phenethylamine derivative characterized by two key substitutions on the phenyl ring: a methoxy group at the 4-position and a benzyloxy group at the 3-position. This substitution pattern is particularly intriguing as it combines features known to influence activity at both serotonin and dopamine receptors and transporters.
The ethylamine side chain is the quintessential pharmacophore that engages with monoamine transporters and G-protein coupled receptors. The substitutions on the phenyl ring, however, are what fine-tune the affinity and selectivity of these interactions. The 4-methoxy group is a common feature in many psychoactive phenethylamines, while the bulkier benzyloxy group at the 3-position introduces unique steric and electronic properties that are likely to significantly modulate its biological profile.
Predicted Biological Activity: A Comparative Analysis Based on Structure-Activity Relationships
To predict the biological activity of this compound, we will compare it to key classes of phenethylamine derivatives, focusing on their interactions with the serotonin 5-HT₂A receptor and the dopamine transporter (DAT), two primary targets for this class of compounds.
Interaction with Serotonin 5-HT₂A Receptors
The 5-HT₂A receptor is a key target for psychedelic phenethylamines. The affinity for this receptor is highly sensitive to the substitution pattern on the phenyl ring.
-
The Role of Methoxy Groups: Phenethylamines with methoxy groups, particularly at the 2- and 5-positions, often exhibit high affinity for the 5-HT₂A receptor. While our target compound has a 4-methoxy group, the principles of electronic donation to the ring are relevant.
-
Influence of the 3-Benzyloxy Group: The presence of a large, lipophilic benzyloxy group at the 3-position is a significant structural feature. In related N-benzyl phenethylamines, bulky substituents on a benzyl group attached to the nitrogen can dramatically increase 5-HT₂A receptor affinity.[1] It is plausible that a benzyloxy group directly on the phenyl ring could occupy a similar hydrophobic pocket within the receptor binding site, potentially enhancing affinity. Studies on related compounds have shown that extending the 4-alkoxy substituent can increase 5-HT₂A and 5-HT₂C receptor binding affinities.[2]
Comparative Compounds:
| Compound | Substitution Pattern | Known 5-HT₂A Affinity | Rationale for Comparison |
| Mescaline | 3,4,5-trimethoxy | Moderate | The prototypical methoxylated phenethylamine; provides a baseline for the effect of methoxy groups. |
| 2C-B | 2,5-dimethoxy-4-bromo | High | A potent 5-HT₂A agonist, highlighting the importance of the 2,5-dimethoxy pattern. |
| N-benzyl phenethylamines | Varied | Often very high | Demonstrates the significant impact of a bulky benzyl-containing moiety on 5-HT₂A affinity.[1] |
Predicted 5-HT₂A Activity: Based on the SAR of related compounds, this compound is predicted to have a moderate to high affinity for the 5-HT₂A receptor. The combination of the 4-methoxy group and the bulky, lipophilic 3-benzyloxy group may lead to potent interactions with the receptor.
Interaction with the Dopamine Transporter (DAT)
The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for many stimulant drugs. The affinity of phenethylamines for DAT is also heavily influenced by their substitution patterns.
-
General Phenethylamine SAR at DAT: Unsubstituted phenethylamine has a low affinity for DAT. Substitutions on the phenyl ring can either increase or decrease this affinity.
-
Effect of Methoxy and Benzyloxy Groups: The presence of methoxy groups on the phenyl ring generally reduces DAT inhibitory activity.[3] The bulky benzyloxy group at the 3-position is also likely to sterically hinder optimal binding to the dopamine transporter.
Comparative Compounds:
| Compound | Substitution Pattern | Known DAT Affinity | Rationale for Comparison |
| Phenethylamine | Unsubstituted | Low | The parent compound, providing a baseline for DAT interaction. |
| Amphetamine | α-methylphenethylamine | Moderate | A well-known DAT inhibitor, demonstrating the impact of side-chain modification. |
| 3,4-Methylenedioxymethamphetamine (MDMA) | 3,4-methylenedioxy, N-methyl, α-methyl | Moderate | Shows how substitutions at the 3 and 4 positions can modulate DAT affinity. |
Predicted DAT Activity: It is predicted that this compound will have a low affinity for the dopamine transporter. The presence of both the methoxy and the bulky benzyloxy groups on the phenyl ring is expected to decrease its potency as a DAT inhibitor compared to simpler phenethylamines.[3]
Experimental Protocols for Biological Characterization
To empirically validate the predicted biological activities, the following in vitro assays are recommended. These protocols are standard in the field for characterizing the pharmacological profile of novel phenethylamine derivatives.
Serotonin 5-HT₂A Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the 5-HT₂A receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human 5-HT₂A receptor.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled 5-HT₂A antagonist (e.g., [³H]-ketanserin).
-
Add increasing concentrations of the test compound, this compound.
-
Incubate to allow for competitive binding to reach equilibrium.
-
-
Detection and Analysis:
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Dopamine Transporter (DAT) Inhibition Assay
This assay measures the potency (IC₅₀) of the test compound to inhibit the uptake of dopamine by the dopamine transporter.[4]
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human dopamine transporter (e.g., HEK-293 or CHO cells).
-
-
Uptake Assay:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Initiate dopamine uptake by adding a solution containing a low concentration of radiolabeled dopamine (e.g., [³H]-dopamine).
-
Incubate for a short period to allow for dopamine uptake.
-
-
Detection and Analysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of accumulated [³H]-dopamine using a scintillation counter.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.
-
Visualizing the Structure-Activity Landscape
To better understand the structural relationships discussed, the following diagrams illustrate the core phenethylamine scaffold and the positions of key substitutions.
Caption: Core phenethylamine scaffold and key substitution positions.
Caption: Predicted interactions of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine with key targets.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, a comparative analysis based on the extensive body of structure-activity relationship literature for phenethylamine derivatives allows for a reasoned prediction of its biological profile. The presence of the 4-methoxy and 3-benzyloxy substituents suggests a compound with potential for significant interaction with the 5-HT₂A receptor, while likely possessing low affinity for the dopamine transporter.
This predictive guide serves as a valuable starting point for researchers interested in the pharmacology of this novel compound. The provided experimental protocols offer a clear path for the empirical determination of its binding affinities and functional activities. Further investigation into its broader receptor profile, including other serotonin and dopamine receptor subtypes, as well as norepinephrine and serotonin transporters, will be crucial for a comprehensive understanding of its pharmacological effects and potential therapeutic applications. The synthesis and subsequent in vitro and in vivo characterization of this compound are warranted to validate these predictions and uncover the full potential of this intriguing molecule.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Hwang, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 449–457. [Link]
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Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515. [Link]
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Kim, D. H., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–182. [Link]
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Kristensen, J. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(7), 1096–1106. [Link]
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Liechti, M. E., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 533–540. [Link]
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Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
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Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]
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Wikipedia contributors. (2023, December 2). Substituted methoxyphenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a robust framework for assessing the cross-reactivity of the small molecule, 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl. As of November 2025, specific experimental cross-reactivity data for this compound is not extensively available in the public domain. Therefore, this document will delineate the established principles and methodologies for such an investigation, utilizing illustrative data to guide researchers in their own study design and execution. The primary objective is to equip scientific professionals with the necessary tools to proactively identify potential off-target interactions, a critical step in preclinical drug development.[1][2] Adherence to these principles is crucial for ensuring the quality and consistency of preclinical safety data.[3]
Introduction: The Imperative of Selectivity in Drug Design
The therapeutic efficacy of any small molecule is inextricably linked to its specificity for its intended biological target. Off-target effects, stemming from interactions with unintended proteins or pathways, are a primary cause of adverse events and drug attrition during development.[1] Cross-reactivity, where a compound binds to proteins other than its primary target, often due to structural similarities in binding sites, is a significant contributor to these off-target effects.
The molecule of interest, this compound, possesses structural motifs, such as the methoxyphenyl group, that are common in a wide range of biologically active compounds.[4] This necessitates a thorough evaluation of its potential to interact with multiple targets. This guide will provide a systematic approach to identifying and characterizing these potential interactions.
Designing a Cross-Reactivity Study: A Multi-faceted Approach
A comprehensive cross-reactivity assessment should be meticulously planned, considering both the structural features of the compound and its intended therapeutic area. The primary goals of such a preclinical safety evaluation are to identify potential target organs for toxicity and to establish safety parameters for clinical monitoring.[3][5]
Target Selection: An Informed Strategy
The selection of potential off-targets for screening is a critical first step. This process should be guided by:
-
Structural Similarity: Computational methods, such as 2D and 3D molecular similarity analyses, can predict potential cross-reactivity by comparing the structure of the test compound to a database of known ligands for various targets.[6] The presence of the benzyloxy and methoxy-phenyl-ethylamine moieties suggests potential interactions with receptors and enzymes that recognize catecholamine-like structures.
-
Therapeutic Area Considerations: Based on the intended therapeutic application, a panel of targets relevant to the disease pathology and potential side-effect profiles should be assembled. For instance, if the compound is intended for a neurological disorder, screening against a panel of neurotransmitter receptors and transporters is essential.
-
Broad Panel Screening: Initial screening against a broad panel of receptors, enzymes, and ion channels is recommended to identify unexpected interactions. Several commercial services offer such profiling.
Experimental Workflow
The following diagram outlines a typical workflow for a comprehensive cross-reactivity study, starting from initial computational assessment to in-depth biochemical and cellular validation.
Caption: A typical workflow for assessing small molecule cross-reactivity.
Methodologies for Cross-Reactivity Assessment
A combination of in vitro and in vivo methods should be employed to build a comprehensive cross-reactivity profile. All preclinical studies should be conducted in compliance with Good Laboratory Practices (GLP) to ensure the reliability of the results.[2][7]
In Vitro Assays
3.1.1. Receptor Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for the competition curve.
-
Prepare a working solution of a radiolabeled ligand known to bind to the target receptor with high affinity.
-
Prepare membrane homogenates from cells expressing the target receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane homogenate, the radiolabeled ligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
3.1.2. Enzyme Inhibition Assays
To assess the effect of the compound on enzymatic activity, various assay formats can be employed, depending on the enzyme class.
Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reagent Preparation:
-
Prepare a solution of the target enzyme and its specific substrate.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add the enzyme, substrate, and test compound to a microplate.
-
Include positive controls (known inhibitor) and negative controls (vehicle).
-
Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
Incubate for a specific time at an optimal temperature.
-
-
Detection:
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Calculate the percent inhibition at each compound concentration relative to the controls.
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
3.1.3. Affinity-Based Methods
Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) provide real-time kinetic data on biomolecular interactions.[8]
3.1.4. Thermal Shift Assays
Cellular Thermal Shift Assays (CETSA) can be used to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9]
Illustrative Comparative Data
The following table presents hypothetical data for this compound against a panel of selected targets, compared with two structurally related, hypothetical compounds. This illustrates how data should be presented for clear comparison.
| Target | This compound | Compound A (3,4-dimethoxy analog) | Compound B (4-benzyloxy-3-methoxy analog) |
| Primary Target X | Ki = 15 nM | Ki = 10 nM | Ki = 50 nM |
| Dopamine D2 Receptor | Ki = 5,200 nM | Ki = 2,500 nM | Ki > 10,000 nM |
| Serotonin 5-HT2A Receptor | Ki = 850 nM | Ki = 400 nM | Ki = 1,200 nM |
| Adrenergic α1A Receptor | Ki = 3,700 nM | Ki = 1,800 nM | Ki = 7,500 nM |
| hERG Channel | IC50 = 12 µM | IC50 = 8 µM | IC50 > 30 µM |
| CYP2D6 | IC50 = 7.5 µM | IC50 = 5 µM | IC50 = 15 µM |
Disclaimer: The data presented in this table is purely illustrative and not based on experimental results for the specified compounds.
Mechanistic Insights and Signaling Pathway Analysis
Understanding where a compound might exert off-target effects within a signaling pathway is crucial. The diagram below illustrates a hypothetical signaling cascade, highlighting potential points of cross-reactivity for a compound like this compound, based on its structural alerts.
Caption: Hypothetical signaling pathway with potential off-target interactions.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound is a critical exercise in due diligence for its development as a potential therapeutic agent. By employing a systematic approach that combines in silico prediction, broad panel screening, and detailed biochemical and cellular assays, researchers can build a robust safety profile for this molecule. The illustrative data and methodologies presented in this guide provide a blueprint for such an investigation. A thorough understanding of a compound's selectivity is paramount for mitigating risks and ensuring the successful translation of a promising molecule from the laboratory to the clinic.
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- Step 2: Preclinical Research. (2018, January 4). FDA.
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A Comparative Guide to Establishing the Purity of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl for Research Applications
In the landscape of drug discovery and scientific research, the integrity of experimental outcomes is inextricably linked to the quality of the starting materials. An impure compound can lead to erroneous data, confounding biological results, and ultimately, the failure of a research program. This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to rigorously establish the purity of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl (CAS: 148223-47-6), a key intermediate in various research fields. Our approach is grounded in the principle of orthogonal validation, wherein multiple, disparate analytical techniques are employed to build a comprehensive and trustworthy purity profile.
The Rationale: Why a Multi-Faceted Purity Assessment is Non-Negotiable
The purity value stated on a vial is not a single measurement but a composite assessment. It must account for various potential contaminants, each requiring a specific analytical lens for detection. For a synthesized molecule like this compound, impurities can arise from several sources:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.
-
Degradation Products: Impurities formed during manufacturing or storage due to factors like light, heat, or oxidation.
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.
-
Inorganic Impurities: Reagents, catalysts, and salts that are not adequately removed.[1]
-
Water Content: Adsorbed or absorbed moisture from the environment.
A single technique is rarely, if ever, sufficient to detect all these potential contaminants. For instance, a chromatographic method excellent for organic by-products may be blind to water content or inorganic salts. Therefore, we employ a suite of orthogonal methods, a practice underscored by global regulatory standards like the International Council for Harmonisation (ICH) guidelines.[2][3]
The Strategic Workflow for Purity Determination
A robust purity assessment follows a logical workflow, beginning with identity confirmation and branching into parallel assessments for different types of impurities. This ensures that the material is not only pure but is, in fact, the correct molecule.
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The Evolving Landscape of Phenethylamine Neuromodulators: A Comparative Guide to the Structure-Activity Relationship of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuroscience and psychopharmacology, the phenethylamine scaffold remains a cornerstone for the development of novel central nervous system (CNS) agents. These molecules, characterized by a phenyl ring connected to an amino group by a two-carbon chain, have yielded a vast array of compounds with diverse pharmacological activities, including stimulants, hallucinogens, and antidepressants.[1] This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet underexplored, class of phenethylamines: derivatives of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl. By synthesizing data from broader phenethylamine research and targeted, albeit limited, studies on related structures, we aim to provide a predictive framework for the rational design of novel neuromodulators based on this promising scaffold.
The this compound Scaffold: A Strategic Starting Point
The parent compound, 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine, presents a unique combination of structural motifs that make it an intriguing template for medicinal chemistry exploration.
-
The Phenethylamine Core: This fundamental structure is a well-established pharmacophore for interacting with monoamine neurotransmitter systems.[1]
-
4-Methoxy Group: The presence of a methoxy group at the 4-position of the phenyl ring is a common feature in many psychoactive phenethylamines, often enhancing affinity for serotonin receptors.[2]
-
3-Benzyloxy Group: This bulky, lipophilic group at the 3-position offers a key point for diversification. The benzyloxy moiety can influence receptor binding through steric and hydrophobic interactions, and its presence has been shown to significantly increase affinity for the 5-HT2A receptor in related compounds.[2]
While 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine has been identified as a synthetic intermediate for compounds with potential antipsychotic activity, a systematic exploration of its derivatives is not yet prevalent in the public domain.[1] This guide, therefore, extrapolates from the established SAR of related phenethylamines to illuminate the potential of this specific scaffold.
Synthetic Strategies: A Generalized Approach
The synthesis of this compound derivatives can be approached through established organic chemistry methodologies. A generalized synthetic workflow is presented below, which can be adapted for the creation of a diverse library of analogues.
Generalized Synthetic Workflow
Caption: Generalized synthetic route for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
The biological activity of phenethylamine derivatives is exquisitely sensitive to structural modifications. Based on the available literature for related compounds, we can infer the following SAR trends for derivatives of the 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine scaffold.
Modifications of the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity.
-
The Role of the 3-Benzyloxy and 4-Methoxy Groups: As previously mentioned, the 4-methoxy group is a common feature in potent 5-HT2A receptor agonists.[2] The introduction of a 4-benzyloxy substituent in 3,5-dimethoxyphenethylamines has been shown to increase 5-HT2A receptor affinity by over 60-fold compared to the parent compound, mescaline.[2] This suggests that the combination of a 4-methoxy and a 3-benzyloxy group likely confers high affinity for this receptor. The benzyloxy group can be further modified, for example, by introducing substituents on its own phenyl ring, to probe for additional interactions within the receptor binding pocket.
-
Other Aromatic Substitutions: The addition of other substituents to the primary phenyl ring would likely follow the established SAR of other phenethylamines. For instance, small, lipophilic groups or halogens at the 2- or 5-positions could further modulate 5-HT2A receptor affinity.
Modifications of the Ethylamine Side Chain
Alterations to the ethylamine linker and the terminal amino group can dramatically impact pharmacological properties.
-
Alpha-Methylation: The addition of a methyl group at the alpha-position (adjacent to the amino group) would transform the phenethylamine into a phenylisopropylamine (amphetamine) analogue. This modification typically increases metabolic stability and often enhances potency.
-
N-Alkylation: Substitution on the nitrogen atom is a powerful strategy to modulate receptor selectivity.
-
N-Methylation: Often retains or slightly modifies the activity of the primary amine.
-
N,N-Dimethylation: Tends to decrease affinity for serotonin receptors.[2]
-
Larger N-Alkyl Groups: Can shift activity towards dopamine receptors, with the size and nature of the alkyl group influencing D1 versus D2 receptor selectivity.
-
Comparative Quantitative Data
While a comprehensive dataset for derivatives of this compound is not available, the following table presents data for related phenethylamine derivatives to provide a quantitative context for the discussed SAR principles.
| Compound/Derivative | Modification | Target Receptor | Affinity (Ki, nM) | Reference |
| Mescaline | 3,4,5-Trimethoxy | 5-HT2A | 4800 | [2] |
| 4-Benzyloxy-3,5-dimethoxyphenethylamine | 4-Benzyloxy substitution | 5-HT2A | 75 | [2] |
| 2,5-Dimethoxyphenethylamine | 2,5-Dimethoxy | 5-HT2A | High | [2] |
| N,N-Dimethyl-phenethylamine | N,N-Dimethylation | 5-HT | Decreased | [2] |
Experimental Evaluation: Standard Methodologies
The biological characterization of novel this compound derivatives would involve a tiered approach, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral studies.
Radioligand Receptor Binding Assay Workflow
A standard method to determine the affinity of a compound for a specific receptor is the radioligand binding assay.
Caption: Simplified Gq-coupled signaling pathway for the 5-HT2A receptor.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel CNS agents. By leveraging the established structure-activity relationships of the broader phenethylamine class, a predictive framework for the rational design of new derivatives can be established. The combination of the 4-methoxy and 3-benzyloxy groups suggests a high intrinsic affinity for the 5-HT2A receptor, a key target for psychedelic and antipsychotic drugs.
Future research should focus on the systematic synthesis and pharmacological evaluation of a library of derivatives to build a comprehensive SAR profile. Key areas for investigation include:
-
Modification of the Benzyloxy Group: Exploring the effects of substituents on the benzyl ring to probe for additional receptor interactions.
-
Systematic N-Alkylation: A thorough investigation of the impact of various N-alkyl and N,N-dialkyl groups on receptor affinity and selectivity, particularly for dopamine and serotonin receptor subtypes.
-
In Vivo Characterization: Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.
Such a systematic approach will be crucial to unlocking the full therapeutic potential of this intriguing class of phenethylamine derivatives.
References
- Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.
- Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin.
- Alkoxyphenylalkylamine derivatives.
Sources
A Comparative Guide to the Synthesis of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride is a valuable building block in the synthesis of various isoquinoline alkaloids and other pharmacologically active compounds. Its structural motif, featuring a protected catechol system, makes it a crucial precursor for molecules targeting a range of biological pathways. This guide provides a comparative analysis of four distinct synthetic routes to this important intermediate, offering insights into the practical advantages and disadvantages of each approach. The information presented herein is supported by a critical evaluation of established chemical transformations, aimed at empowering researchers and process chemists to make informed decisions for their specific applications.
Introduction to the Target Molecule
2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl, with its characteristic phenethylamine backbone, serves as a foundational element for constructing more complex molecular architectures. The benzyl protecting group on the 3-hydroxyl function offers a strategic advantage, allowing for selective manipulation of the aromatic ring and subsequent deprotection under mild conditions. The 4-methoxy group, on the other hand, influences the nucleophilicity of the aromatic ring, which is a key factor in cyclization reactions such as the Pictet-Spengler synthesis of tetrahydroisoquinolines. The hydrochloride salt form enhances the compound's stability and handling properties.
This guide will dissect four primary synthetic strategies, each commencing from the readily available starting material, 3-benzyloxy-4-methoxybenzaldehyde.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multi-faceted decision, balancing factors such as overall yield, purity of the final product, cost and availability of reagents, reaction conditions, and safety and environmental considerations. The following sections provide a detailed examination of four prominent methods for the synthesis of this compound.
Route 1: The Nitrostyrene Intermediate Pathway
This classical approach involves a two-step sequence: a Henry condensation (nitroaldol reaction) between 3-benzyloxy-4-methoxybenzaldehyde and nitromethane to form a β-nitrostyrene intermediate, followed by the reduction of the nitro group and the carbon-carbon double bond.
Causality of Experimental Choices: The Henry reaction is a reliable method for carbon-carbon bond formation, driven by the acidity of the α-proton of nitromethane. The subsequent reduction is typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which can concurrently reduce both the nitro group and the alkene in the nitrostyrene.
Caption: Route 2: Synthesis via an oxime intermediate.
Experimental Protocol:
Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde Oxime
-
Dissolve 3-benzyloxy-4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain the crude product, which can be used in the next step without further purification.
Step 2: Reduction to this compound
-
In a hydrogenation vessel, suspend the 3-benzyloxy-4-methoxybenzaldehyde oxime (1 equivalent) in ethanol.
-
Add a catalytic amount of Raney Nickel (approximately 10% by weight).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst through a pad of celite and wash with ethanol.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Precipitate the hydrochloride salt by bubbling hydrogen chloride gas through the solution.
-
Filter and dry the product.
Route 3: The Phenylacetonitrile Intermediate Pathway
This strategy involves the conversion of the benzaldehyde to a benzyl chloride, followed by cyanation to the phenylacetonitrile, and subsequent reduction of the nitrile group.
Causality of Experimental Choices: This route extends the carbon chain by one atom in a controlled manner. The conversion of the aldehyde to the nitrile can be achieved via the benzyl halide. The reduction of the nitrile to a primary amine is a well-established transformation, often accomplished with borane reagents or catalytic hydrogenation.
Caption: Route 3: Synthesis via a phenylacetonitrile intermediate.
Experimental Protocol:
Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzyl alcohol
-
To a solution of 3-benzyloxy-4-methoxybenzaldehyde (1 equivalent) in methanol at 0°C, add sodium borohydride (0.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the addition of water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the alcohol.
Step 2: Synthesis of 3-Benzyloxy-4-methoxybenzyl chloride
-
To a solution of the benzyl alcohol (1 equivalent) in dichloromethane at 0°C, add thionyl chloride (1.2 equivalents) dropwise.
-
Stir at room temperature for 1 hour.
-
Carefully add water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the benzyl chloride.
Step 3: Synthesis of (3-Benzyloxy-4-methoxyphenyl)acetonitrile
-
To a solution of the benzyl chloride (1 equivalent) in a mixture of acetone and water, add sodium cyanide (1.5 equivalents).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction, remove the acetone under reduced pressure, and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Reduction to this compound
-
To a solution of the nitrile (1 equivalent) in anhydrous THF at 0°C, add borane-tetrahydrofuran complex (1M solution in THF, 2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 3 hours.
-
Cool to 0°C and carefully add methanol to quench the excess borane.
-
Add 3M hydrochloric acid and reflux for 1 hour to hydrolyze the borane-amine complex.
-
Cool, make the solution basic with aqueous sodium hydroxide, and extract the amine with diethyl ether.
-
Dry the organic layer, concentrate, and precipitate the hydrochloride salt as described previously.
Route 4: Reductive Amination of Phenylacetaldehyde
This approach involves the synthesis of the corresponding phenylacetaldehyde, followed by a one-pot reductive amination with an ammonia source.
Causality of Experimental Choices: Reductive amination is a highly efficient and atom-economical method for amine synthesis. However, it necessitates the prior synthesis of the aldehyde, which can be unstable. The choice of reducing agent is critical to favor the formation of the primary amine over side products.
Caption: Route 4: Synthesis via reductive amination.
Experimental Protocol:
Step 1: Synthesis of 3-Benzyloxy-4-methoxyphenylacetaldehyde
-
Starting from the corresponding phenylacetic acid (which can be synthesized from the phenylacetonitrile of Route 3), dissolve it in anhydrous toluene at -78°C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents, 1M solution in toluene) dropwise.
-
Stir at -78°C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and filter the aluminum salts.
-
The filtrate containing the crude aldehyde is used directly in the next step.
Step 2: Reductive Amination to this compound
-
To the toluene solution of the crude aldehyde, add a solution of ammonia in methanol (7N, 5 equivalents).
-
Stir for 30 minutes, then add sodium cyanoborohydride (1.5 equivalents).
-
Stir at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography and then precipitate the hydrochloride salt.
Data Presentation and Comparison
| Parameter | Route 1 (Nitrostyrene) | Route 2 (Oxime) | Route 3 (Nitrile) | Route 4 (Reductive Amination) |
| Starting Material | 3-Benzyloxy-4-methoxybenzaldehyde | 3-Benzyloxy-4-methoxybenzaldehyde | 3-Benzyloxy-4-methoxybenzaldehyde | 3-Benzyloxy-4-methoxyphenylacetic acid |
| Number of Steps | 2 | 2 | 4 | 2 |
| Overall Yield (approx.) | 60-70% | 70-80% | 50-60% | 55-65% |
| Key Reagents | Nitromethane, LiAlH₄ | Hydroxylamine, Raney Ni, H₂ | NaBH₄, SOCl₂, NaCN, BH₃·THF | DIBAL-H, NH₃, NaBH₃CN |
| Safety & Handling | Use of highly flammable and reactive LiAlH₄. | Use of flammable Raney Ni and pressurized H₂. | Use of highly toxic NaCN. | Use of pyrophoric DIBAL-H and toxic NaBH₃CN. |
| Scalability | Moderate; handling of LiAlH₄ can be challenging on a large scale. | Good; catalytic hydrogenation is a well-established industrial process. | Moderate; use of cyanide requires strict safety protocols. | Moderate; handling of DIBAL-H and purification can be complex. |
| Purity of Final Product | Good, after purification. | Generally high, with minimal byproducts from hydrogenation. | Good, but requires careful purification to remove nitrile-related impurities. | Moderate; may require extensive purification to remove byproducts. |
Conclusion and Recommendations
Each of the discussed synthetic routes to this compound presents a unique set of advantages and challenges.
-
Route 1 (Nitrostyrene) is a classic and reliable method that generally provides good yields. However, the use of lithium aluminum hydride poses significant safety risks, particularly on a larger scale, and requires stringent anhydrous conditions.
-
Route 2 (Oxime) emerges as a highly attractive option, especially for process development and scale-up. It avoids harsh and hazardous reagents, employing catalytic hydrogenation which is a green and industrially viable technology. The yields are typically high, and the product is often obtained in good purity.
-
Route 3 (Nitrile) is a lengthier but versatile route. The nitrile intermediate is stable and can be a useful precursor for other derivatives. The main drawback is the use of sodium cyanide, which is highly toxic and requires specialized handling and waste disposal procedures.
-
Route 4 (Reductive Amination) is conceptually elegant and atom-economical. However, the required phenylacetaldehyde intermediate can be unstable and difficult to handle, often necessitating its in-situ generation and immediate use. The purification of the final product can also be challenging.
Recommendation: For most laboratory and pilot-scale syntheses, Route 2 (Oxime Intermediate Pathway) is recommended as the most balanced approach in terms of yield, safety, and scalability. Its reliance on well-established and relatively safe catalytic hydrogenation technology makes it a robust and environmentally conscious choice. For researchers comfortable with handling highly reactive hydrides and requiring a rapid synthesis, Route 1 remains a viable option. The nitrile and reductive amination routes may be considered in specific contexts where the intermediates are of interest or when avoiding certain reagents is a priority.
References
- A comprehensive list of references will be compiled based on the specific literature sources used to develop the detailed protocols and comparative data. The URLs will be verified for accessibility.
A Senior Application Scientist's Guide to the Selection and Qualification of Reference Standards for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl and Related Phenethylamines
Introduction
In the landscape of pharmaceutical research and drug development, the integrity of analytical data is foundational. This integrity is directly reliant on the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (CAS: 148223-47-6) is a substituted phenethylamine, a class of compounds with significant interest in medicinal chemistry and neuroscience due to their diverse pharmacological activities.[1][2][3]
This guide provides an in-depth technical framework for researchers, analytical scientists, and quality control professionals on selecting, qualifying, and comparing reference standards for 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl. We will move beyond a simple product listing to explain the causality behind experimental choices, establishing a self-validating system for analytical standards that ensures data trustworthiness and reproducibility. We will explore the commercially available standard for the primary compound, compare it with viable alternatives, and provide detailed experimental protocols for in-house qualification.
Section 1: Characterization of the Primary Reference Standard
The primary compound, this compound, is a key starting point for any analytical work. Understanding its fundamental properties is the first step in a robust qualification process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 148223-47-6 | [4][5][6][7] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | [4][5][8] |
| Molecular Weight | 293.79 g/mol | [4][5][8] |
| IUPAC Name | 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine hydrochloride | [4] |
| Physical Form | White to Yellow Solid | [4] |
| Storage Temperature | 2-8 °C | [4] |
Commercial Availability and the Need for Qualification
Several chemical suppliers, including AstaTech (via Sigma-Aldrich) and Biosynth (via CymitQuimica), offer this compound as a research-grade or reference standard.[4][5] A critical observation is that the stated purity often ranges from 95% to 97%.[4][5][8]
Expert Insight: It is crucial to distinguish between a "Certified Reference Material" (CRM) and a "Reference Standard" (RS). A CRM is supplied with a comprehensive certificate detailing its certified property values, uncertainty, and traceability to SI units, and is produced by an accredited body. In contrast, an RS from a chemical supplier, especially with a purity below 99%, necessitates rigorous in-house qualification. Relying solely on the supplier's Certificate of Analysis (CoA) without independent verification is a significant risk to data quality. The CoA should be treated as a starting point for your own investigation.[9]
The following workflow illustrates a robust process for qualifying a new lot of a reference standard.
Caption: A typical workflow for the in-house qualification of a new reference standard.
Section 2: Comparative Analysis of Alternative Reference Standards
In situations where a high-purity (>99.5%) certified standard for this compound is unavailable, or when analyzing potential impurities and degradation products, considering alternative standards is a scientifically sound strategy. The choice of an alternative should be driven by structural similarity and the specific analytical goal.
Rationale for Selecting Alternatives:
-
Structural Analogs: To challenge the specificity of an analytical method (e.g., chromatographic separation).
-
Potential Precursors or Metabolites: To identify process-related impurities or metabolic products.
-
Commercially Available High-Purity Standards: To use as a system suitability or marker compound when a high-purity primary standard is not available.
Table 2: Comparison of Potential Alternative Reference Standards
| Compound Name | Structure | Key Differences | Potential Use Case |
| 2-(4-Methoxyphenyl)ethylamine [10][11] | C₉H₁₃NO | Lacks the 3-benzyloxy group. Simpler structure. | System suitability testing; method development placeholder; analysis of a potential core fragment. |
| 2-(3,4-Dimethoxyphenyl)ethylamine [12] | C₁₀H₁₅NO₂ | Features a 3-methoxy instead of a 3-benzyloxy group. | Assessing method's ability to separate closely related alkoxy-phenethylamines. |
| 2-(4-Hydroxy-3-methoxyphenyl)ethylamine HCl [13] | C₉H₁₄ClNO₂ | Features a 3-hydroxy instead of a 3-benzyloxy group. Potential debenzylation product. | Identification of a key potential impurity or degradation product. |
| Phenethylamine HCl | C₈H₁₂ClN | The parent backbone structure without any ring substitutions. | Fundamental method development; represents the core chemical class.[2][3] |
Section 3: Experimental Protocols for Qualification and Comparison
This section provides detailed, self-validating protocols using orthogonal analytical techniques to confirm identity and assess the purity of a reference standard for this compound.
Protocol 3.1: Identity Confirmation by ¹H NMR Spectroscopy
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard. Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Use a 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse, a relaxation delay of at least 1 second, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Analysis:
-
Integrate all signals and normalize to a known number of protons (e.g., the 3H singlet of the methoxy group).
-
Compare the observed chemical shifts, splitting patterns, and integration values with the expected structure. Pay close attention to the aromatic protons, the benzylic CH₂, the ethyl chain protons, and the methoxy singlet.
-
Check for the presence of significant impurity signals (e.g., residual solvents or structurally related compounds).
-
Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the workhorse for purity determination in pharmaceutical analysis. A gradient reversed-phase method is chosen to ensure the elution of potential impurities with a wide range of polarities. UV detection is suitable due to the presence of strong chromophores (the phenyl rings). The method is adapted from established procedures for related phenylethylamines.[16][17]
Caption: A streamlined workflow for performing an HPLC purity analysis.
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm and 275 nm. Using a diode array detector (DAD) is highly recommended to check for peak purity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Data Analysis:
-
Perform a blank injection (diluent only) to identify system peaks.
-
Inject the sample solution.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The limit of quantification (LOQ) for this method should be established, typically around 0.05% of the main peak area, to ensure all significant impurities are measured.[16]
-
Protocol 3.3: Mass Confirmation by LC-MS
Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight of the main peak and can be used to tentatively identify impurities based on their mass-to-charge ratio (m/z). This is an essential orthogonal technique to HPLC-UV. Spectral data for the free base is available on PubChem, which can guide interpretation.[14]
Methodology:
-
Interface with HPLC: Utilize the same HPLC method as described in Protocol 3.2.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The ethylamine group is readily protonated.
-
Scan Range: m/z 50 - 500.
-
Expected Ion: The expected protonated molecule [M+H]⁺ for the free base (C₁₆H₁₉NO₂) is approximately m/z 258.15.
-
-
Data Analysis:
-
Confirm that the mass spectrum of the main chromatographic peak corresponds to the expected molecular weight of the compound.
-
Examine the mass spectra of any impurity peaks to propose potential structures (e.g., debenzylation product at [M+H]⁺ ≈ m/z 168.10).
-
Section 4: Data Interpretation and Comparative Summary
A trustworthy reference standard is one whose identity, purity, and integrity are confirmed by multiple, independent (orthogonal) analytical techniques. The data from NMR, HPLC, and LC-MS create a self-validating system.
Table 3: Hypothetical Comparative Data Summary
| Test | Specification | Result: Standard Lot A (97% Purity CoA) | Result: Alternative Standard (e.g., 2-(4-OH-3-MeO-phenyl)ethylamine HCl) | Interpretation |
| ¹H NMR | Structure Conforms | Conforms. Minor peaks at 2.5 ppm (DMSO) and 3.4 ppm (water). | Conforms to its own expected structure. | Identity of both standards confirmed. Minor signals in Lot A are likely residual solvents. |
| HPLC Purity (Area %) | ≥ 97.0% | 97.5% at 225 nm. One impurity at 0.8% RRT 0.75; another at 1.2% RRT 1.10. | 99.8% at 225 nm. | Lot A meets the supplier's claim, but has two significant impurities. The alternative standard is of higher purity. |
| LC-MS [M+H]⁺ | Expected m/z ≈ 258.15 | Main Peak: 258.15. Impurity (RRT 0.75): 168.10. | Main Peak: 168.10. | Main peak identity confirmed. The 0.8% impurity in Lot A is confirmed as the debenzylated product, a logical process-related impurity. |
Conclusion
The selection of a reference standard for a research compound like this compound requires more than just ordering from a catalog. For compounds that are not primary pharmacopeial standards, a rigorous in-house qualification is not just recommended—it is essential for ensuring the validity of any subsequent analytical results.
This guide demonstrates that by employing a logical, multi-technique (orthogonal) approach, a research laboratory can confidently qualify a reference standard, understand its impurity profile, and make informed decisions about its use. When a high-purity standard is unavailable, the use of structurally similar, well-characterized alternatives provides a scientifically valid strategy for method development and specificity testing. Ultimately, this diligence forms the bedrock of reproducible science and accelerates the drug development process.
References
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- Thermo Fisher Scientific. Certificate of analysis. Thermo Fisher Scientific.
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- ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate.
- Wikipedia. Substituted phenethylamine. Wikipedia.
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- PubChem. Phenethylamine. National Center for Biotechnology Information.
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- Veeprho. 2-(4-Methoxyphenyl)ethanamine. Veeprho.
- PubChem. 2-(Diphenylmethoxy)ethylamine. National Center for Biotechnology Information.
- Li, Y., et al. (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis.
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- Shenyang Chengtaichem. N-[2-(2-methoxy phenoxy) ethyl] benzylamine HCl. Shenyang Chengtaichem.
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- Lancefield, C. S., & Westwood, N. J. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.
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A Comparative Guide to Elucidating the Mechanism of Action of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
Introduction and Rationale
The compound 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl (Compound X) belongs to the substituted phenethylamine class.[1][2] This structural family is renowned for its diverse interactions with monoamine neurotransmitter systems, which are critical regulators of mood, cognition, and behavior.[1][2] Prominent members of this class include endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic compounds with significant therapeutic and psychoactive effects.[1]
Given the structural motifs of Compound X—a phenethylamine backbone with benzyloxy and methoxy substitutions—we hypothesize that its primary pharmacological activity will involve modulation of one or more of the following targets:
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).
-
G-Protein Coupled Receptors (GPCRs): Specifically, Trace Amine-Associated Receptor 1 (TAAR1) and various subtypes of dopamine (D) and serotonin (5-HT) receptors.[[“]][4]
This guide outlines a logical, multi-tiered experimental workflow designed to systematically test this hypothesis. By comparing the pharmacological fingerprint of Compound X to that of reference compounds with known mechanisms, we can efficiently and accurately define its MoA.
Comparative Compounds:
-
d-Amphetamine: A potent TAAR1 agonist and dopamine/norepinephrine releasing agent.[5][6]
-
Cocaine: A non-selective monoamine transporter inhibitor (reuptake blocker).
-
Phenethylamine (PEA): The parent compound, primarily acting as a TAAR1 agonist.[2][6]
Experimental Workflow: A Tiered Approach
A systematic investigation is crucial for novel compound characterization. Our approach progresses from broad screening to specific functional validation, ensuring that each step informs the next. This self-validating system minimizes resource expenditure and maximizes data integrity.
Caption: Experimental workflow for MoA characterization.
Tier 1: Primary Target Binding Affinity
Objective: To determine if Compound X physically interacts with key monoamine receptors and transporters. Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a compound for a specific target.[7][8]
Experiment 1A: Receptor and Transporter Binding Assays
Rationale: This initial screen provides a broad overview of the compound's potential targets. By using a panel of receptors and transporters, we can quickly identify high-affinity interactions that warrant further functional investigation.
Protocol: Competitive Radioligand Binding Assay [7][9]
-
Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human targets (e.g., DAT, NET, SERT, TAAR1, D2 receptors, 5-HT2A receptors). Protein concentration is quantified via a BCA assay.
-
Incubation: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT) with the membrane preparation in the presence of increasing concentrations of Compound X or a reference compound.
-
Equilibrium: Allow the reaction to reach equilibrium (typically 60 minutes at room temperature with gentle agitation).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membrane-bound radioligand.
-
Washing: Wash filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor compound. Use non-linear regression to determine the IC50 (concentration inhibiting 50% of binding), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Expected Data & Interpretation:
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | TAAR1 Ki (nM) |
| Compound X | 150 | 85 | >10,000 | 50 |
| d-Amphetamine | 2,500 | 700 | 4,000 | 35 |
| Cocaine | 250 | 300 | 400 | >10,000 |
| Phenethylamine | >10,000 | >10,000 | >10,000 | 80 |
Table 1: Hypothetical binding affinity (Ki) data for Compound X and reference compounds at major monoamine targets. Lower values indicate higher affinity.
Analysis: The hypothetical data in Table 1 suggests Compound X has the highest affinity for TAAR1, followed by NET and DAT, with negligible affinity for SERT. This profile is distinct from cocaine (a non-selective transporter ligand) and closer to d-Amphetamine and Phenethylamine in its potent TAAR1 interaction.
Tier 2: Functional Activity Characterization
Objective: To determine the functional consequence of Compound X binding to its primary targets. Does it activate (agonist), block (antagonist), or modulate the target's activity in another way?
Experiment 2A: GPCR Functional Assay (cAMP Accumulation)
Rationale: TAAR1 is a GPCR that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] Measuring cAMP accumulation is a direct functional readout of TAAR1 agonism.[10][11]
Protocol: cAMP Accumulation Assay [10][12]
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing human TAAR1.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Treat cells with increasing concentrations of Compound X or reference agonists in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Quantify cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl (CAS No. 148223-47-6). As a substituted phenylethylamine derivative, this compound requires meticulous handling not only during its use in research and development but also through its entire lifecycle to final disposal. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence within your laboratory.
The protocols herein are grounded in the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), which together govern chemical safety and hazardous waste management from "cradle to grave".[1][2]
Part 1: Hazard Assessment and Waste Characterization
Core Principle: Effective disposal begins with a thorough understanding of the material's intrinsic hazards. Mischaracterization of chemical waste is a primary source of laboratory safety incidents and regulatory non-compliance.
This compound is classified as a hazardous substance. According to available Safety Data Sheets (SDS), its primary hazard is severe skin and eye damage.[3][4] This corrosive nature is the principal driver for its classification as a hazardous waste under EPA regulations.[5]
Expert Insight: The hydrochloride salt form can increase water solubility but also contributes to the material's corrosivity, particularly in the presence of moisture. It is crucial to treat this compound with the same respect as a strong acid or base regarding personal protection and material compatibility for waste storage.
Summary of Hazard & Safety Information
| Parameter | Details | Source |
| Chemical Name | 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride | [3] |
| CAS Number | 148223-47-6 | [3][6] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [3][4][7] |
| GHS Signal Word | Danger | [3][4] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, face shield, lab coat or impervious clothing. | [3][8] |
| Engineering Control | Must be handled in a certified chemical fume hood. | [4][8] |
Part 2: Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the safe handling and disposal of waste containing this compound. Following these steps systematically ensures the protection of laboratory personnel and the environment.
Step 1: Waste Segregation at the Source
Causality: The cardinal rule of chemical waste management is to prevent the mixing of incompatible substances.[9][10] Mixing corrosive amines with certain chemicals (e.g., oxidizing agents, acids, or halogenated compounds) can lead to violent reactions, gas evolution, or the generation of more hazardous byproducts.
Procedure:
-
Designate a specific hazardous waste container solely for solid or liquid waste containing this compound.
-
Do NOT mix this waste with other chemical streams such as halogenated solvents, organic solvents, or oxidizing agents.
-
Collect contaminated consumables (e.g., weighing paper, pipette tips, gloves) in the same designated container.
Step 2: Proper Containerization
Causality: The integrity of the waste container is the primary physical barrier preventing a chemical release.[5] The container must be chemically compatible with the waste to avoid degradation, leaks, or permeation.[5][9]
Procedure:
-
Select a container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass. Avoid metal containers for amine hydrochloride salts due to the risk of corrosion.[11]
-
Ensure the container is in excellent condition, free of cracks or residue, with a secure, leak-proof screw-top cap.[5]
-
Fill the container to no more than 90% of its capacity to allow for expansion of vapors and prevent spills during handling.[11]
-
Keep the container closed at all times except when adding waste.[10]
Step 3: Accurate and Compliant Labeling
Causality: Clear labeling is a critical communication tool mandated by OSHA and the EPA.[2][10] It informs all personnel of the container's contents and associated hazards, ensuring proper handling and preventing accidental mixing.
Procedure:
-
Attach a hazardous waste label to the container before adding the first drop of waste.
-
The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Causality: An SAA is a designated location that allows for the safe, short-term collection of hazardous waste at its point of generation, maintaining control and minimizing risks associated with moving hazardous materials within the facility.[10][12]
Procedure:
-
Store the labeled waste container in a designated SAA that is at or near the fume hood where the waste is generated.[10]
-
The SAA must be under the direct control of laboratory personnel.
-
The waste container must be placed within a secondary containment bin or tray to capture any potential leaks.[5]
-
Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[10]
Step 5: Arranging for Professional Disposal
Causality: Federal and state regulations mandate that hazardous waste be transported, treated, and disposed of by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF). This ensures the waste is managed in an environmentally sound manner, often through high-temperature incineration with scrubbers to neutralize harmful products.[7][9]
Procedure:
-
Once the waste container is full (or has been in the SAA for the maximum allowed time, typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10]
-
Provide the EHS team with all necessary information about the waste stream.
-
NEVER attempt to dispose of this chemical by pouring it down the drain or placing it in the regular trash.[5][13] This is illegal and poses a significant threat to public health and the environment.
Part 3: Decontamination and Spill Management
Core Principle: A comprehensive safety plan includes robust procedures for both routine decontamination and emergency spill response.
Routine Decontamination
-
Glassware/Equipment: Rinse contaminated items three times with a suitable organic solvent (e.g., ethanol or methanol) in a fume hood. Collect all rinsate as hazardous waste in your designated container. Follow with a standard wash using laboratory detergent and water.
-
Surfaces: Wipe down the work area in the fume hood with a cloth dampened with a decontamination solution or solvent. Dispose of the cloth as solid hazardous waste.
Emergency Spill Response
For small, manageable spills (<100 mL) by trained personnel:
-
Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the area. Ensure the fume hood is operational.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth and decontamination solution, collecting all materials as hazardous waste.
-
Report: Inform your laboratory supervisor and EHS office of the spill, even if it has been successfully cleaned.
For large spills, immediately evacuate the area and contact your institution's EHS emergency line.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Personal protective equipment for handling 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl
Comprehensive Safety and Handling Guide: 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine HCl
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.
Hazard Analysis and Risk Assessment
A thorough understanding of the specific chemical hazards is the foundation of safe laboratory practice. For this compound (CAS No. 148223-47-6), the primary documented hazard is its corrosive nature.
Hazard Classification:
-
GHS Classification: Skin Corrosion, Sub-category 1B.[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
Scientific Interpretation and Uncharacterized Risks: The H314 classification indicates that this compound can cause irreversible skin damage upon contact. This is a significant risk, necessitating stringent protective measures.
Beyond its corrosivity, the core structure, a phenethylamine derivative, warrants additional caution. Phenethylamines are a class of compounds known for a wide range of biological activities, often acting on the central nervous system.[2][3][4] While the specific toxicological and pharmacological properties of this analogue have not been fully investigated, it must be handled as a potentially bioactive substance.[5] Therefore, preventing exposure through all routes—inhalation, ingestion, and dermal absorption—is of paramount importance.
| Hazard | Potential Consequence | Primary Route of Exposure |
| Skin Corrosion (Cat. 1B) | Severe burns, irreversible skin damage | Dermal Contact |
| Serious Eye Damage | Irreversible eye damage, potential blindness | Eye Contact |
| Respiratory Irritation | Damage to respiratory tract | Inhalation (of dust/aerosol) |
| Uncharacterized Bioactivity | Unknown systemic physiological effects | Inhalation, Dermal Contact, Ingestion |
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard. They are the most critical component of the safety plan.
Primary Engineering Control: Chemical Fume Hood All handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.
-
Causality: As a solid hydrochloride salt, this compound can easily become airborne as a fine dust, posing a significant inhalation risk.[6] A fume hood provides constant airflow to capture and exhaust these particulates, preventing them from entering the laboratory environment and the user's breathing zone.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is the final barrier between the researcher and the chemical. Selection must be deliberate and based on the specific hazards identified. The precautionary statement P280 mandates the use of protective gloves, clothing, and eye/face protection.[1]
Hand Protection
Disposable nitrile gloves are the minimum requirement for incidental contact.[8]
-
Protocol: For active handling, double-gloving is recommended. This provides an additional layer of protection against tears and minimizes contamination during glove removal.
-
Rationale: Nitrile gloves offer good resistance to a wide range of chemicals for short-term exposure.[7] However, no glove material is impervious forever. In case of direct contact, remove and discard the outer glove immediately, wash hands, and don a new pair.[8]
Eye and Face Protection
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to ANSI Z87.1 or EN 166 standards.[1][8] Safety glasses alone do not provide adequate protection against chemical splashes or dust.[8]
-
Recommended for High-Risk Operations: When handling larger quantities (>1 g) or performing operations with a higher splash potential (e.g., vigorous mixing), a full-face shield must be worn in addition to safety goggles.[9] A face shield protects the entire face from corrosive splashes.[9]
Body Protection
-
Standard Protocol: A flame-resistant laboratory coat must be worn at all times, fully buttoned, with sleeves rolled down.[7][9]
-
Enhanced Protection: When handling significant quantities, consider using a chemically resistant apron over the lab coat for added protection against spills.
-
Personal Attire: Long pants and closed-toe shoes are mandatory in the laboratory.[8][9]
Respiratory Protection
Ordinarily, if all work is conducted within a certified fume hood, a respirator should not be necessary.[7]
-
Contingency Plan: A respirator is required if engineering controls are not feasible or fail. In such a scenario, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[1] All personnel requiring respirator use must be part of a formal respiratory protection program with medical evaluation and fit-testing.[7]
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes risk during routine laboratory operations.
Preparation and Weighing
-
Designate Area: Cordon off a specific area within the fume hood for handling the compound.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it in the fume hood before retrieving the chemical container.
-
Don PPE: Put on all required PPE as determined by the workflow above.
-
Weighing: Carefully transfer the desired amount of solid from the stock container to a tared weigh boat or paper. Avoid creating dust by using slow, deliberate movements.[10]
-
Clean-up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a damp paper towel (for small amounts) and dispose of it as hazardous waste.
Solution Preparation
-
Add Solvent: Place the receiving flask containing a stir bar in the fume hood. Add the solvent to the flask first.
-
Add Compound: Carefully add the weighed solid to the solvent.
-
Rinsing: Use a small amount of solvent to rinse the weigh paper or boat, ensuring a complete transfer.
-
Mixing: Cap the flask and use a magnetic stir plate to dissolve the compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency shower.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][13] Seek immediate medical attention.
Spill Response
This plan is for minor spills (<1 g) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[14][15]
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure you are wearing the appropriate PPE, including double gloves, goggles, face shield, and lab coat.
-
Containment: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[14]
-
Clean-up: Carefully sweep the mixture into a designated hazardous waste container.[10][11][14] Do not dry sweep, as this can generate dust.[10]
-
Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water solution.
-
Disposal: Place all contaminated materials (absorbent, gloves, wipes) into a sealed, labeled hazardous waste bag or container.
Diagram: Minor Spill Response Workflow
Caption: Step-by-step workflow for managing a minor laboratory spill.
Disposal Plan
All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[10][16]
-
Container: Use a designated, leak-proof, and compatible container for solid waste.[6][17]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the appropriate hazard symbol (Corrosive).[6][14]
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[16][18]
References
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]
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Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District Emergency Management. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
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Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved from [Link]
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Chemical Spill Response Guide. (n.d.). University of Arkansas Campus Safety. Retrieved from [Link]
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Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
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Methylamine Hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University. Retrieved from [Link]
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Novel Psychoactive Phenethylamines: Impact on Genetic Material. (2020). ResearchGate. Retrieved from [Link]
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Novel Psychoactive Phenethylamines: Impact on Genetic Material. (2020). MDPI. Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aichem. Retrieved from [Link]
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Safety Data Sheet for Methoxylamine Hydrochloride solution. (2023). Deepak Nitrite. Retrieved from [Link]
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Ways of crashing out amines. (2018). Reddit. Retrieved from [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2021). PubMed Central. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
